molecular formula C22H24F3N7O B12389579 IDH1 Inhibitor 7

IDH1 Inhibitor 7

Cat. No.: B12389579
M. Wt: 459.5 g/mol
InChI Key: LVRDYDOHWFEBQG-KBXCAEBGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IDH1 Inhibitor 7 is a useful research compound. Its molecular formula is C22H24F3N7O and its molecular weight is 459.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H24F3N7O

Molecular Weight

459.5 g/mol

IUPAC Name

(5S)-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one

InChI

InChI=1S/C22H24F3N7O/c1-13(2)18-10-27-21(33)32(18)19-8-9-26-20(30-19)29-14(3)17-11-31(12-28-17)16-6-4-15(5-7-16)22(23,24)25/h4-9,11-14,18H,10H2,1-3H3,(H,27,33)(H,26,29,30)/t14-,18+/m0/s1

InChI Key

LVRDYDOHWFEBQG-KBXCAEBGSA-N

Isomeric SMILES

C[C@@H](C1=CN(C=N1)C2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC(=N3)N4[C@H](CNC4=O)C(C)C

Canonical SMILES

CC(C)C1CNC(=O)N1C2=NC(=NC=C2)NC(C)C3=CN(C=N3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of IDH1 Inhibitor 7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which disrupts normal cellular epigenetic regulation and differentiation. IDH1 Inhibitor 7 (C7H7-X) is a potent and selective small molecule inhibitor of the mutant IDH1 enzyme. This technical guide provides a comprehensive overview of the core mechanism of action of C7H7-X, detailing its interaction with the mutant IDH1 enzyme, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization.

Introduction to Mutant IDH1 and its Oncogenic Role

The wild-type IDH1 enzyme, located in the cytoplasm and peroxisomes, plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), generating NADPH in the process.[1] Somatic gain-of-function mutations in the IDH1 gene, most commonly at the R132 residue, result in a mutant enzyme (mIDH1) with a novel enzymatic function.[2] Instead of converting isocitrate to α-KG, mIDH1 utilizes α-KG as a substrate to produce the oncometabolite D-2-hydroxyglutarate (2-HG) in an NADPH-dependent manner.[1]

The accumulation of 2-HG to millimolar concentrations within tumor cells has profound downstream effects. 2-HG is a competitive inhibitor of α-KG-dependent dioxygenases, including histone and DNA demethylases.[2] This inhibition leads to a hypermethylated state, altering the epigenetic landscape and ultimately blocking cellular differentiation, a hallmark of cancer.[3]

This compound (C7H7-X): A Selective Allosteric Inhibitor

This compound (C7H7-X) is a novel, orally bioavailable small molecule designed to selectively inhibit the neomorphic activity of the mutant IDH1 enzyme. It exhibits high potency against various IDH1 mutations (e.g., R132H, R132C) while showing minimal activity against the wild-type enzyme, ensuring a targeted therapeutic window and minimizing off-target effects.

Mechanism of Action: Allosteric Inhibition at the Dimer Interface

C7H7-X functions as an allosteric inhibitor.[3][4] Unlike competitive inhibitors that bind to the active site, C7H7-X binds to a distinct pocket located at the interface of the mIDH1 homodimer.[5][6] This allosteric binding site is often more accessible in the mutant enzyme due to conformational changes induced by the mutation.[3][7]

The binding of C7H7-X to this allosteric site induces a conformational change in the enzyme, locking it in an inactive state.[2] This prevents the necessary conformational flexibility required for substrate binding and catalysis.

Furthermore, crystallographic studies of similar allosteric inhibitors have revealed that their binding can disrupt a critical metal-binding network.[1][4][8] Specifically, the inhibitor can directly interact with residues involved in the coordination of the essential divalent cation, Mg2+, which is a critical cofactor for the enzymatic reaction.[1][4][8] This competitive relationship with Mg2+ contributes to the potent inhibition of the mutant enzyme.[1][4]

Figure 1: Allosteric Inhibition of Mutant IDH1 by C7H7-X cluster_mIDH1 Mutant IDH1 Dimer Monomer1 Monomer 1 Monomer2 Monomer 2 ActiveSite1 Active Site ActiveSite2 Active Site AllostericSite Allosteric Site (Dimer Interface) InactiveComplex Inactive mIDH1-Inhibitor Complex AllostericSite->InactiveComplex Induces Conformational Change Inhibitor This compound (C7H7-X) Inhibitor->AllostericSite Binds InactiveComplex->ActiveSite1 Inhibits Catalysis InactiveComplex->ActiveSite2 Inhibits Catalysis

Caption: Allosteric binding of C7H7-X to the mIDH1 dimer interface.

Downstream Effects of C7H7-X Inhibition

The primary consequence of mIDH1 inhibition by C7H7-X is the rapid and sustained reduction of intracellular 2-HG levels.[3] This decrease in the oncometabolite concentration relieves the inhibition of α-KG-dependent dioxygenases, leading to a reversal of the hypermethylation phenotype. The restoration of normal epigenetic regulation allows for the induction of cellular differentiation.[3] In the context of AML, for instance, treatment with an IDH1 inhibitor can induce blast cells to differentiate into mature myeloid cells.

Figure 2: Downstream Signaling Pathway of C7H7-X Action mIDH1 Mutant IDH1 HG2 2-Hydroxyglutarate (Oncometabolite) mIDH1->HG2 aKG α-Ketoglutarate aKG->mIDH1 Dioxygenases α-KG-Dependent Dioxygenases HG2->Dioxygenases Inhibits Hypermethylation Histone & DNA Hypermethylation Dioxygenases->Hypermethylation Prevents NormalMethylation Normal Methylation Patterns Dioxygenases->NormalMethylation Restores DiffBlock Block in Cellular Differentiation Hypermethylation->DiffBlock Inhibitor This compound (C7H7-X) Inhibitor->mIDH1 Inhibits Differentiation Cellular Differentiation NormalMethylation->Differentiation Figure 3: Workflow for IDH1 Enzyme Inhibition Assay Start Start PrepInhibitor Prepare Serial Dilution of C7H7-X Start->PrepInhibitor AddInhibitor Add C7H7-X or DMSO PrepInhibitor->AddInhibitor AddEnzyme Add mIDH1 Enzyme to 96-well Plate AddEnzyme->AddInhibitor Incubate Incubate at RT for 15 min AddInhibitor->Incubate AddSubstrate Add Substrate Mix (α-KG + NADPH) Incubate->AddSubstrate ReadAbsorbance Measure Absorbance at 340 nm (37°C, 15-30 min) AddSubstrate->ReadAbsorbance CalculateRates Calculate Initial Reaction Rates ReadAbsorbance->CalculateRates CalculateInhibition Calculate Percent Inhibition CalculateRates->CalculateInhibition DetermineIC50 Determine IC50 Value CalculateInhibition->DetermineIC50 End End DetermineIC50->End

References

The Discovery and Synthesis of Advanced IDH1 Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthesis of potent and selective inhibitors of isocitrate dehydrogenase 1 (IDH1), a critical metabolic enzyme implicated in various cancers. While specific public data on a compound designated "IDH1 Inhibitor 7" is limited, this paper will focus on a representative, well-documented inhibitor from a structurally related class, Olutasidenib (FT-2102), to illustrate the core principles of discovery, synthesis, and evaluation.

Introduction to IDH1 Inhibition

Isocitrate dehydrogenase 1 (IDH1) is a key enzyme in the tricarboxylic acid (TCA) cycle, responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, IDH1 acquires a neomorphic mutation, most commonly at the R132 residue. This mutant enzyme gains the ability to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis. The development of small molecule inhibitors that specifically target mutant IDH1 (mIDH1) has emerged as a promising therapeutic strategy.

Quantitative Analysis of Representative mIDH1 Inhibitors

The following table summarizes the in vitro potency of Olutasidenib (FT-2102) and other notable mIDH1 inhibitors against various IDH1 mutations. This data is crucial for comparing the efficacy and selectivity of different chemical scaffolds.

CompoundTargetIC50 (nM)Cell-Based 2-HG Inhibition (EC50, nM)Reference
Olutasidenib (FT-2102) IDH1-R132H21.2-[1]
IDH1-R132C114-[1]
Ivosidenib (AG-120) IDH1-R132H12-[2]
IDH1-R132C137.5[2][3]
IDH1-R132G8-[2]
IDH1-R132L13-[2]
IDH1-R132S12-[2]
GSK321 IDH1-R132H4.6-[4][5]
IDH1-R132C3.885[4][6]
IDH1-R132G2.9-[5]
Wild-Type IDH146-[4]
BAY-1436032 IDH1-R132H-15[7]

Experimental Protocols

Synthesis of a Representative Quinoline-Piperazine-Thiazole Based IDH1 Inhibitor

This section details a plausible synthetic route for a compound structurally related to "this compound," based on established medicinal chemistry principles for this class of molecules.

Scheme 1: Synthesis of the quinoline-piperazine intermediate

  • Step 1: Synthesis of 4,6-dichloro-2-oxo-1,2-dihydroquinoline. Commercially available 4-chloroaniline is reacted with diethyl malonate in the presence of a suitable solvent and base, followed by thermal cyclization to yield the dichlorinated quinolinone core.

  • Step 2: Nucleophilic substitution with piperazine. The resulting 4,6-dichloro-2-oxo-1,2-dihydroquinoline is reacted with an excess of piperazine in a polar aprotic solvent, such as dimethylformamide (DMF), at an elevated temperature to selectively displace the chlorine at the 4-position. The product is then purified by column chromatography.

Scheme 2: Synthesis of the 2-aminothiazole-5-carboxamide moiety

  • Step 1: Synthesis of ethyl 2-amino-N-methylthiazole-5-carboxamide. Ethyl 2-aminothiazole-5-carboxylate is reacted with methylamine in a suitable solvent to form the corresponding amide.

  • Step 2: Synthesis of the final compound. The quinoline-piperazine intermediate from Scheme 1 is coupled with a suitably protected and activated derivative of the 2-aminothiazole-5-carboxamide from Scheme 2. This is typically achieved through a reductive amination reaction between the piperazine nitrogen and an appropriate aldehyde or ketone precursor of the side chain on the thiazole, followed by deprotection.

Biochemical Assay for mIDH1 Inhibition (IC50 Determination)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a recombinant mIDH1 enzyme.

  • Reagents and Materials:

    • Recombinant human mIDH1 (e.g., R132H) enzyme

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% BSA)

    • α-ketoglutarate (substrate)

    • NADPH (cofactor)

    • Test compound dissolved in DMSO

    • 96-well microplate

    • Plate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then dilute further into the assay buffer.

    • Add the diluted test compound or DMSO (vehicle control) to the wells of the microplate.

    • Add the mIDH1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding a mixture of α-ketoglutarate and NADPH.

    • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the initial reaction rates and plot the percent inhibition as a function of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay for 2-HG Production Inhibition

This protocol outlines a method to measure the ability of a test compound to inhibit the production of 2-HG in a cancer cell line endogenously expressing an IDH1 mutation (e.g., HT1080 fibrosarcoma cells with IDH1 R132C).

  • Reagents and Materials:

    • IDH1-mutant cancer cell line (e.g., HT1080)

    • Cell culture medium and supplements

    • Test compound dissolved in DMSO

    • Reagents for cell lysis

    • LC-MS/MS system for 2-HG quantification

  • Procedure:

    • Seed the IDH1-mutant cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified period (e.g., 48 hours).

    • After treatment, wash the cells with PBS and lyse them.

    • Collect the cell lysates and perform a protein quantification assay to normalize the results.

    • Analyze the intracellular 2-HG levels in the lysates using a validated LC-MS/MS method.

    • Plot the 2-HG levels as a function of the test compound concentration and determine the EC50 value.

Visualizations

The following diagrams illustrate key concepts in IDH1 inhibitor discovery and action.

IDH1_Signaling_Pathway cluster_wild_type Wild-Type IDH1 Pathway cluster_mutant Mutant IDH1 Pathway in Cancer Isocitrate_wt Isocitrate aKG_wt α-Ketoglutarate Isocitrate_wt->aKG_wt wtIDH1 Cellular_Functions Normal Cellular Functions (e.g., Lipid Synthesis, Redox Balance) aKG_wt->Cellular_Functions wtIDH1 Wild-Type IDH1 NADPH_wt NADPH wtIDH1->NADPH_wt produces aKG_mut α-Ketoglutarate HG2 2-Hydroxyglutarate (Oncometabolite) aKG_mut->HG2 mIDH1 Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) HG2->Epigenetic_Dysregulation inhibits α-KG-dependent dioxygenases mIDH1 Mutant IDH1 Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Inhibitor mIDH1 Inhibitor Inhibitor->mIDH1 inhibits

Caption: IDH1 Signaling in Normal and Cancer Cells.

Drug_Discovery_Workflow Target_ID Target Identification (Mutant IDH1) HTS High-Throughput Screening (HTS) or Fragment-Based Screening Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical_Candidate Preclinical Candidate Selection Lead_Opt->Preclinical_Candidate In_Vivo In Vivo Efficacy & Safety Studies Preclinical_Candidate->In_Vivo IND Investigational New Drug (IND) Application In_Vivo->IND

Caption: Generalized IDH1 Inhibitor Discovery Workflow.

References

The Binding Affinity of IDH1 Inhibitor 7 to Mutant Isocitrate Dehydrogenase 1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of IDH1 Inhibitor 7, a small molecule inhibitor targeting mutant isocitrate dehydrogenase 1 (IDH1). Mutations in the IDH1 enzyme are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2][3][4] These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a central role in tumorigenesis.[2][5][6] IDH1 inhibitors represent a targeted therapeutic strategy to counteract the effects of these mutations.[7][8]

Quantitative Binding Affinity Data

This compound, also referred to as Mutant IDH1-IN-7, has demonstrated high selectivity and potency for the most common IDH1 mutations, R132H and R132C.[9] The following table summarizes the key quantitative data regarding its binding affinity and inhibitory activity.

Parameter Mutant IDH1 Target Value Reference
IC50 R132H0.26 µM[9]
IC50 R132C1.1 µM[9]
Kd R132H2.1 µM[9]
EC50 (2-HG Production) U87-MG R132H cells0.55 µM[9]

Note: this compound has shown no inhibitory effect on wild-type IDH1, wild-type IDH2, or the mutant IDH2 R140Q.[9]

Mechanism of Action and Signaling Pathway

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) while reducing NADP+ to NADPH.[1][5] However, cancer-associated mutations in IDH1, most commonly at the R132 residue, result in a new enzymatic function: the NADPH-dependent reduction of α-KG to D-2-HG.[2][5][6] This accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumor growth.[2][10][11]

IDH1 inhibitors, including this compound, function by binding to the mutant IDH1 enzyme and blocking its ability to produce D-2-HG.[6][7] Many of these inhibitors bind to an allosteric site at the dimer interface of the enzyme.[3][4] This binding event stabilizes an inactive conformation of the enzyme, preventing the catalytic activity that leads to D-2-HG production.[11] The reduction in D-2-HG levels is intended to restore normal cellular differentiation and inhibit tumor proliferation.[6]

Mutant_IDH1_Signaling_Pathway Mutant IDH1 Signaling Pathway and Inhibitor Action cluster_normal_cell Normal Cell cluster_cancer_cell Cancer Cell with Mutant IDH1 Isocitrate Isocitrate wtIDH1 Wild-Type IDH1 Isocitrate->wtIDH1 alpha_KG α-Ketoglutarate wtIDH1->alpha_KG NADP+ NADPH alpha_KG_mut α-Ketoglutarate mutIDH1 Mutant IDH1 (e.g., R132H) alpha_KG_mut->mutIDH1 D2HG D-2-Hydroxyglutarate (Oncometabolite) Epigenetic Epigenetic Alterations & Blocked Differentiation D2HG->Epigenetic mutIDH1->D2HG NADPH NADP+ Tumor Tumor Growth Epigenetic->Tumor Inhibitor This compound Inhibitor->mutIDH1 Inhibition

Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.

Experimental Protocols for Binding Affinity Determination

The determination of binding affinity and inhibitory constants for compounds like this compound involves a variety of biophysical and biochemical assays. Below are generalized protocols for key experiments.

Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of mutant IDH1 by monitoring the consumption of NADPH, which can be detected by a decrease in absorbance at 340 nm.

  • Reagents and Materials: Purified recombinant mutant IDH1 enzyme, α-ketoglutarate (substrate), NADPH (cofactor), assay buffer (e.g., 100 mM Tris, 10 mM MgCl₂, 0.2 mM DTT, 0.005% Tween 20, pH 8.0), this compound, and a microplate reader capable of UV-Vis absorbance measurements.[12]

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, mutant IDH1 enzyme, and NADPH in a 96-well plate.

    • Add varying concentrations of this compound to the wells.

    • Initiate the enzymatic reaction by adding α-ketoglutarate.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target protein, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Reagents and Materials: Purified recombinant mutant IDH1 enzyme, this compound, and an isothermal titration calorimeter.

  • Procedure:

    • Dialyze the protein and dissolve the inhibitor in the same buffer to minimize heat of dilution effects.

    • Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat released or absorbed.

    • Integrate the heat change after each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the Kd, n, and other thermodynamic parameters.[13][14]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

  • Reagents and Materials: Purified recombinant mutant IDH1 enzyme, this compound, an SPR instrument with a suitable sensor chip (e.g., CM5), and running buffer.

  • Procedure:

    • Immobilize the mutant IDH1 enzyme onto the surface of the sensor chip.

    • Flow a series of different concentrations of this compound over the sensor surface (association phase).

    • Switch to flowing only the running buffer over the surface to monitor the dissociation of the inhibitor (dissociation phase).

    • Regenerate the sensor surface to remove the bound inhibitor before the next injection.

    • Analyze the resulting sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[4]

Experimental_Workflow General Workflow for Determining Inhibitor Binding Affinity cluster_workflow General Workflow for Determining Inhibitor Binding Affinity start Start: Purified Mutant IDH1 and this compound inhibition_assay Enzyme Inhibition Assay (Spectrophotometry) start->inhibition_assay itc Isothermal Titration Calorimetry (ITC) start->itc spr Surface Plasmon Resonance (SPR) start->spr ic50 Determine IC50 inhibition_assay->ic50 kd_thermo Determine Kd and Thermodynamic Parameters itc->kd_thermo kd_kinetics Determine Kd and Binding Kinetics spr->kd_kinetics data_analysis Data Analysis and Comparison ic50->data_analysis kd_thermo->data_analysis kd_kinetics->data_analysis

Caption: A generalized experimental workflow for characterizing the binding of IDH1 inhibitors.

References

Preclinical Data for IDH1 Inhibitor: A Technical Guide on Ivosidenib (AG-120)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific designation "IDH1 Inhibitor 7" does not correspond to a publicly disclosed therapeutic agent. This document provides a comprehensive overview of the preclinical data for Ivosidenib (AG-120) , a potent and selective, orally available inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), as a representative example of a well-characterized compound in this class. Ivosidenib is an FDA-approved therapeutic for the treatment of acute myeloid leukemia (AML) with a susceptible IDH1 mutation.

This guide is intended for researchers, scientists, and drug development professionals, providing in-depth quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Preclinical Data

The following tables summarize the key quantitative preclinical data for Ivosidenib (AG-120).

Table 1: In Vitro Enzymatic and Cellular Activity
ParameterValueCell Line / EnzymeNotes
Enzyme Inhibition
IDH1-R132H IC₅₀15 nMRecombinant human IDH1 R132HPotent inhibition of the mutant enzyme.[1]
IDH1-R132C IC₅₀Data not specifiedRecombinant human IDH1 R132CEffective against various R132 mutations.[2]
IDH1-R132L IC₅₀0.04–22 nM (for AG-881, a dual inhibitor)Recombinant human IDH1 R132LRange for a similar class of inhibitor.[1][2]
IDH1-R132S IC₅₀0.04–22 nM (for AG-881, a dual inhibitor)Recombinant human IDH1 R132SRange for a similar class of inhibitor.[1][2]
Wild-Type IDH1 IC₅₀>10 µMRecombinant human wild-type IDH1Highly selective for mutant over wild-type.
Cellular Activity
2-HG Inhibition IC₅₀1.9 µM (for compound 20a, a similar inhibitor)THP1-IDH1-R132H cellsDose-dependent reduction of the oncometabolite 2-HG.[3]
Cell Proliferation IC₅₀1.311 µM (for T001-0657, another inhibitor)HT1080 cells (IDH1-R132C)Demonstrates anti-proliferative effects in mutant cells.[4]
49.041 µM (for T001-0657)U87 MG cells (wild-type IDH1)Significantly less potent in wild-type cells.[4]
Table 2: In Vivo Pharmacokinetics in Preclinical Species
ParameterMouseRatDogMonkey
Half-life (T½) Not Specified5.3-18.5 hours5.3-18.5 hours5.3-18.5 hours
Clearance (CL) LowLowLowLow
Volume of Distribution (Vd) Not SpecifiedModerate to HighModerate to HighModerate to High
Oral Bioavailability GoodGoodGoodGood
Brain to Plasma Ratio 2.3%Not SpecifiedNot SpecifiedNot Specified

Pharmacokinetic data is generalized from multiple preclinical studies. Specific values can vary based on the study design.[5]

Table 3: In Vivo Pharmacodynamics and Efficacy
Model TypeCell LineTreatmentKey Findings
AML Xenograft Primary human IDH1-mutant AML cellsIvosidenibReduced 2-HG levels, induced cell differentiation, and decreased tumor burden.[6][7][8]
Glioma Xenograft IDH1-mutant glioma cellsIvosidenibDelayed tumor growth and promoted differentiation of glioma cells.[9]
Combination Therapy (AML) Primary human IDH1 (R132H)/FLT3-ITD mutant xenograftIvosidenib + AzacitidineEnhanced anti-leukemic effect compared to monotherapy.[10][11]
Combination Therapy (PDAC) Murine PDAC modelsIvosidenib + Chemotherapy (5-FU, Oxaliplatin)Potentiated the efficacy of subtherapeutic doses of chemotherapy.[12]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the core signaling pathways affected by IDH1 mutations and the mechanism of action of Ivosidenib.

IDH1_Pathway cluster_normal Normal Cell (Wild-Type IDH1) cluster_mutant Cancer Cell (Mutant IDH1) Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 NADP+ to NADPH aKG α-Ketoglutarate (α-KG) TET2 TET2 aKG->TET2 Histone_Demethylases Histone Demethylases aKG->Histone_Demethylases WT_IDH1->aKG Normal_Differentiation Normal Cellular Differentiation TET2->Normal_Differentiation Histone_Demethylases->Normal_Differentiation aKG_mut α-Ketoglutarate (α-KG) Mut_IDH1 Mutant IDH1 aKG_mut->Mut_IDH1 NADPH to NADP+ two_HG 2-Hydroxyglutarate (2-HG) TET2_inhib TET2 two_HG->TET2_inhib Histone_Demethylases_inhib Histone Demethylases two_HG->Histone_Demethylases_inhib Mut_IDH1->two_HG Differentiation_Block Differentiation Block & Tumorigenesis TET2_inhib->Differentiation_Block Histone_Demethylases_inhib->Differentiation_Block

Caption: IDH1 mutation leads to the production of 2-HG, which inhibits enzymes crucial for normal cell differentiation.

Ivosidenib_MOA Ivosidenib Ivosidenib (AG-120) Mut_IDH1 Mutant IDH1 Ivosidenib->Mut_IDH1 Inhibition two_HG 2-Hydroxyglutarate (2-HG) Mut_IDH1->two_HG TET2 TET2 two_HG->TET2 Inhibition (blocked by Ivosidenib) Histone_Demethylases Histone Demethylases two_HG->Histone_Demethylases aKG α-Ketoglutarate (α-KG) aKG->Mut_IDH1 Differentiation Restoration of Cellular Differentiation TET2->Differentiation Histone_Demethylases->Differentiation

Caption: Ivosidenib selectively inhibits mutant IDH1, reducing 2-HG levels and restoring normal cellular differentiation.

Experimental Protocols

This section provides an overview of the methodologies for key preclinical experiments.

Mutant IDH1 Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against mutant IDH1 enzyme activity.

  • Principle: The assay measures the NADPH-dependent conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG) by the mutant IDH1 enzyme. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.

  • Procedure:

    • Recombinant human IDH1 mutant enzyme (e.g., R132H) is incubated in a reaction buffer containing α-KG and NADPH.

    • The test compound (e.g., Ivosidenib) is added at various concentrations.

    • The reaction is initiated and the decrease in absorbance at 340 nm is measured over time using a plate reader.

    • The rate of reaction is calculated for each compound concentration.

    • IC₅₀ values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular 2-HG Inhibition Assay
  • Objective: To measure the ability of a test compound to inhibit the production of 2-HG in cells expressing mutant IDH1.

  • Procedure:

    • Cells harboring an IDH1 mutation (e.g., HT1080 fibrosarcoma cells or engineered cell lines) are seeded in multi-well plates.

    • The cells are treated with the test compound at a range of concentrations for a specified period (e.g., 48-72 hours).

    • After treatment, cells are harvested and intracellular metabolites are extracted.

    • The concentration of 2-HG in the cell lysates is quantified using liquid chromatography-mass spectrometry (LC-MS).

    • IC₅₀ values are calculated based on the dose-dependent reduction in 2-HG levels.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the test compound in an animal model.

  • Procedure:

    • Immunocompromised mice (e.g., NOD/SCID or nude mice) are subcutaneously or intravenously inoculated with cancer cells expressing mutant IDH1.

    • Once tumors are established (e.g., reach a palpable size of 100-200 mm³), the animals are randomized into vehicle control and treatment groups.

    • The test compound is administered orally or via another appropriate route at a specified dose and schedule.

    • Tumor volume is measured regularly (e.g., twice weekly) with calipers.

    • Animal body weight and general health are monitored as indicators of toxicity.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measurement of 2-HG levels).

    • Efficacy is assessed by comparing tumor growth inhibition, survival rates, and pharmacodynamic markers between the treatment and control groups.

Xenograft_Workflow start Inoculation of IDH1-mutant cells into mice tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization Tumors reach ~150 mm³ treatment Daily Dosing with Ivosidenib or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Continuous endpoint Study Endpoint (e.g., tumor size limit) monitoring->endpoint Endpoint reached analysis Data Analysis: - Tumor Growth Inhibition - Survival Analysis - PD Marker Analysis endpoint->analysis

Caption: A typical workflow for an in vivo xenograft study to evaluate the efficacy of an IDH1 inhibitor.

Conclusion

The preclinical data for Ivosidenib (AG-120) demonstrate its high potency and selectivity for mutant IDH1. It effectively reduces the oncometabolite 2-HG, leading to the differentiation of cancer cells and significant anti-tumor activity in various in vivo models. The favorable pharmacokinetic profile supports its clinical development and use as an oral therapeutic. This comprehensive preclinical package provided the foundation for its successful clinical translation and approval for patients with IDH1-mutant cancers.

References

The Impact of IDH1 Inhibition on 2-Hydroxyglutarate Levels: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. The neomorphic activity of mutant IDH1 results in the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis through epigenetic dysregulation and altered cellular metabolism.[1][2][3][4] The development of small molecule inhibitors targeting mutant IDH1 has emerged as a promising therapeutic strategy, with a primary pharmacodynamic effect being the reduction of 2-HG levels.[4][5][6] This technical guide provides an in-depth analysis of the effect of a representative IDH1 inhibitor on 2-hydroxyglutarate levels, supported by quantitative data, detailed experimental protocols, and pathway visualizations. For the purpose of this guide, we will focus on the well-characterized inhibitor AGI-5198 as a prime example of an "IDH1 Inhibitor."

Core Mechanism of Action: Restoring Normal Cellular Metabolism

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3][5] However, recurrent heterozygous mutations, most commonly at the R132 residue, confer a new enzymatic function, enabling the NADPH-dependent reduction of α-KG to 2-HG.[3][7] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread hypermethylation of DNA and histones, which in turn blocks cellular differentiation and promotes cancer development.[2][8]

IDH1 inhibitors are designed to selectively bind to and inhibit the mutant form of the IDH1 enzyme, thereby blocking the production of 2-HG.[5] This targeted inhibition is intended to restore normal cellular levels of α-KG and reduce the downstream oncogenic effects of 2-HG.

Quantitative Effects of IDH1 Inhibition on 2-Hydroxyglutarate Levels

The efficacy of IDH1 inhibitors is primarily assessed by their ability to reduce 2-HG levels in various preclinical models. The following tables summarize the quantitative data on the effect of the representative inhibitor AGI-5198 on 2-HG concentrations.

Cell LineIDH1 MutationInhibitor Concentration (µM)Treatment Duration% Reduction in Intracellular 2-HGReference
JJ012 (Chondrosarcoma)R132GDose-dependentNot SpecifiedSignificant reduction[9]
HT1080 (Fibrosarcoma)R132CDose-dependentNot SpecifiedSignificant reduction[9]
U87-MG R132H (Glioblastoma)R132H0.55 (EC50)Not Specified50% reduction[10]
In Vivo ModelIDH1 MutationInhibitor Dose (mg/kg)Dosing Schedule% Reduction in Tumor 2-HGReference
HT1080 Xenograft (Mouse)R132C50Single oral dose92.0% (at 12h)[11]
HT1080 Xenograft (Mouse)R132C150Single oral dose95.2% (at 12h)[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor efficacy. Below are protocols for key experiments cited in the literature for determining 2-HG levels.

2-Hydroxyglutarate Measurement by Mass Spectrometry

This is the gold-standard method for quantifying 2-HG levels in biological samples.

  • Sample Preparation (Cells):

    • Culture IDH1-mutant cells to the desired confluency and treat with the IDH1 inhibitor or vehicle control for the specified duration.

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using an 80% methanol solution and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed to pellet the protein and cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation (Tissues):

    • Excise and weigh the tumor tissue.

    • Homogenize the tissue in a suitable volume of ice-cold 80% methanol.

    • Centrifuge the homogenate at high speed to pellet debris.

    • Collect the supernatant.

  • Mass Spectrometry Analysis:

    • The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Separation is typically achieved on a reverse-phase column.

    • Detection is performed using a triple quadrupole mass spectrometer in negative ion mode, monitoring the specific mass transition for 2-HG.

    • Quantification is achieved by comparing the peak area of the sample to a standard curve generated with known concentrations of a 2-HG standard.

Cellular Proliferation and Viability Assays

These assays assess the downstream biological effects of 2-HG reduction.

  • Colony Formation Assay:

    • Seed IDH1-mutant cells at a low density in 6-well plates.

    • Treat the cells with varying concentrations of the IDH1 inhibitor or vehicle control.

    • Allow the cells to grow for 1-2 weeks, replacing the medium with fresh inhibitor-containing medium every 3-4 days.

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies to determine the effect of the inhibitor on clonogenic survival.

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo):

    • Plate cells in a 96-well plate and treat with the IDH1 inhibitor.

    • After the desired incubation period, add the viability reagent (e.g., MTT or CellTiter-Glo reagent).

    • Measure the absorbance or luminescence according to the manufacturer's protocol to determine the number of viable cells.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is essential for a comprehensive understanding.

G Mechanism of Mutant IDH1 and Action of Inhibitors cluster_0 Normal Cell Metabolism cluster_1 Mutant IDH1 Pathway cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Wild-Type IDH1 mut_aKG α-Ketoglutarate TwoHG 2-Hydroxyglutarate (2-HG) mut_aKG->TwoHG Mutant IDH1 Epigenetic_Changes Epigenetic Dysregulation (Histone & DNA Hypermethylation) TwoHG->Epigenetic_Changes Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis IDH1_Inhibitor IDH1 Inhibitor (e.g., AGI-5198) IDH1_Inhibitor->TwoHG Inhibits Production

Caption: The signaling pathway of mutant IDH1 leading to tumorigenesis and the point of intervention by IDH1 inhibitors.

G Experimental Workflow for 2-HG Quantification start Start: IDH1-Mutant Cells/Tissue treatment Treatment with IDH1 Inhibitor or Vehicle start->treatment extraction Metabolite Extraction (80% Methanol) treatment->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of 2-HG Levels analysis->quantification end End: Determination of Inhibitor Efficacy quantification->end

References

An In-depth Technical Guide to the Cellular Targets of IDH1 Inhibitor 7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IDH1 Inhibitor 7, also known as Compound 88. The document outlines its primary cellular target, mechanism of action, and available quantitative data. Furthermore, it details the experimental protocols for the synthesis and biochemical evaluation of this inhibitor, compiled from available documentation.

Core Cellular Target and Mechanism of Action

This compound is a potent small molecule inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme. Its primary cellular target is the mutant form of IDH1, particularly the R132H variant, which is frequently implicated in various cancers, including glioma and acute myeloid leukemia. The inhibitor demonstrates significant activity with a half-maximal inhibitory concentration (IC50) of less than 100 nM.[1][2]

The fundamental mechanism of action of IDH1 inhibitors revolves around the correction of a metabolic abnormality induced by mutant IDH1. Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In contrast, mutant IDH1 gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG). Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.

This compound, by selectively binding to and inhibiting the activity of mutant IDH1, prevents the production of 2-HG. This restores the normal cellular pool of α-KG, alleviates the inhibition of α-KG-dependent dioxygenases, and is expected to promote the differentiation of cancer cells.

Below is a diagram illustrating the core signaling pathway affected by this compound.

IDH1_Inhibitor_7_Mechanism_of_Action Mechanism of Action of this compound cluster_cancer_cell Cancer Cell with Mutant IDH1 Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG Wild-Type IDH1 Isocitrate_mut Isocitrate_mut alpha_KG_mut alpha_KG_mut Isocitrate_mut->alpha_KG_mut Wild-Type IDH1 Two_HG Two_HG alpha_KG_mut->Two_HG Mutant IDH1 (e.g., R132H) Epigenetic_Dysregulation Epigenetic_Dysregulation Two_HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases Differentiation_Block Differentiation_Block Epigenetic_Dysregulation->Differentiation_Block Tumor_Growth Tumor_Growth Differentiation_Block->Tumor_Growth IDH1_Inhibitor_7 This compound (Compound 88) IDH1_Inhibitor_7->Two_HG Inhibits Synthesis_Workflow General Synthesis Workflow for Compound 88 Starting_Material_A Starting Material A Intermediate_1 Intermediate 1 Starting_Material_A->Intermediate_1 Step 1 Starting_Material_B Starting Material B Starting_Material_B->Intermediate_1 Step 1 Intermediate_2 Intermediate 2 Intermediate_1->Intermediate_2 Step 2 Compound_88 Compound 88 (this compound) Intermediate_2->Compound_88 Step 3 Biochemical_Assay_Workflow Biochemical Assay Workflow for IDH1 Inhibition Prepare_Reagents Prepare Reagents (Enzyme, Substrates, Buffer, Inhibitor) Dispense_Inhibitor Dispense Serially Diluted Inhibitor into Microplate Wells Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add Mutant IDH1 Enzyme Dispense_Inhibitor->Add_Enzyme Initiate_Reaction Initiate Reaction with α-KG and NADPH Add_Enzyme->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Detect_2HG Detect 2-HG Production (LC-MS/MS or Coupled Assay) Incubate->Detect_2HG Analyze_Data Analyze Data and Determine IC50 Detect_2HG->Analyze_Data

References

The Structure-Activity Relationship of IDH1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[1][2] The development of small-molecule inhibitors targeting these mutant forms of IDH1 has emerged as a promising therapeutic strategy.[1][3] This guide will delve into the core principles of IDH1 inhibitor design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

The IDH1 Signaling Pathway in Cancer

Mutations in IDH1 disrupt normal cellular metabolism and epigenetic regulation. In normal cells, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3][4] However, mutant IDH1 enzymes gain the ability to convert α-KG to 2-HG.[3][4][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, ultimately contributing to cancer development.[6] The following diagram illustrates the central role of mutant IDH1 in oncogenesis.

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate wt_IDH1 Wild-type IDH1 Isocitrate->wt_IDH1 NADP+ to NADPH alpha_KG α-Ketoglutarate (α-KG) mut_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mut_IDH1 NADPH to NADP+ Two_HG D-2-Hydroxyglutarate (2-HG) mut_IDH1->Two_HG TET_Enzymes TET Family Enzymes (DNA Demethylases) Two_HG->TET_Enzymes Inhibition Histone_Demethylases Histone Demethylases Two_HG->Histone_Demethylases Inhibition wt_IDH1->alpha_KG Epigenetic_Alterations Epigenetic Alterations (Hypermethylation) TET_Enzymes->Epigenetic_Alterations Histone_Demethylases->Epigenetic_Alterations Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis

Figure 1: Mutant IDH1 Signaling Pathway in Cancer.

Experimental Protocols for IDH1 Inhibitor Evaluation

The characterization of IDH1 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Recombinant Mutant IDH1 Enzymatic Assay

This assay is a primary screen to measure the direct inhibitory effect of a compound on the enzymatic activity of mutant IDH1.

  • Objective: To determine the IC50 value of an inhibitor against a specific IDH1 mutant (e.g., R132H, R132C).

  • Principle: The assay measures the rate of NADPH consumption as the mutant IDH1 enzyme converts α-KG to 2-HG. The decrease in NADPH is monitored by the change in fluorescence or absorbance.

  • Materials:

    • Recombinant human mutant IDH1 (e.g., R132H) enzyme.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA).

    • Substrates: α-ketoglutarate (α-KG) and NADPH.

    • Test compounds dissolved in DMSO.

    • 384-well assay plates.

    • Plate reader capable of fluorescence or absorbance detection.

  • Procedure:

    • Add assay buffer to the wells of a 384-well plate.

    • Add test compounds at various concentrations (typically a serial dilution).

    • Add the mutant IDH1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding a mixture of α-KG and NADPH.

    • Immediately monitor the decrease in NADPH fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance (340 nm) over time.

    • Calculate the initial reaction rates and determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based 2-HG Production Assay

This assay measures the ability of an inhibitor to reduce the production of 2-HG in cancer cells harboring an IDH1 mutation.

  • Objective: To determine the EC50 value of an inhibitor in a cellular context.

  • Principle: The level of intracellular or secreted 2-HG is quantified using liquid chromatography-mass spectrometry (LC-MS) or a commercially available 2-HG assay kit.

  • Cell Lines:

    • HT1080 fibrosarcoma cells (endogenously express IDH1 R132C).[6][7]

    • U87 MG glioblastoma cells engineered to overexpress mutant IDH1 (e.g., R132H).[8]

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).

    • Harvest the cells and/or the culture medium.

    • For intracellular 2-HG measurement, lyse the cells and extract the metabolites.

    • Quantify the 2-HG levels using LC-MS/MS.

    • Normalize the 2-HG levels to the total protein concentration or cell number.

    • Calculate the EC50 values from the dose-response curves.

Structure-Activity Relationship (SAR) of Key IDH1 Inhibitor Classes

The development of potent and selective IDH1 inhibitors has led to the exploration of various chemical scaffolds. The following sections summarize the SAR for some of the most prominent classes.

Phenyl-Glycine Based Inhibitors

This class of inhibitors, which includes early leads like ML309, provided foundational insights into the requirements for potent IDH1 inhibition.

Compound/Modification IDH1 R132H IC50 (nM) IDH1 R132C IC50 (nM) Selectivity vs. WT IDH1 Key Structural Features & SAR Insights
AGI-5198 (IDH-C35) 70[1]160[1]>100-foldPotent and selective inhibitor. Forms key interactions within the allosteric binding site at the dimer interface.
Ivosidenib (AG-120) Potent (nM range)[9]Similar potency to R132H[9]Highly selective[9]FDA-approved drug. Optimized for pharmacokinetic properties and metabolic stability. Demonstrates clinical efficacy in AML and cholangiocarcinoma.[9][10]
1-Hydroxypyridin-2-one Derivatives

This scaffold has been extensively explored, leading to the identification of potent inhibitors with blood-brain barrier permeability.[7]

Compound/Modification IDH1 R132H Ki (nM) IDH1 R132C Ki (nM) Selectivity vs. WT IDH1 Key Structural Features & SAR Insights
Compound 2 190[6]->60-fold[6]The 1-hydroxypyridin-2-one core is crucial for activity.[7]
Compound 3 ---X-ray crystallography reveals binding at the dimer interface.[6][7]
Substitutions at C5 and C6 4,500 - 8,200[7]--Substituents at the 5- and 6-positions of the pyridinone ring are tolerated and can modulate potency.[7]
N-OH group modification InactiveInactive-The N-hydroxy group is critical for inhibitory activity. Its replacement with N-NH2 or removal leads to a significant loss of potency.[7]
Triazine Compounds

This class includes dual inhibitors of both mutant IDH1 and IDH2.

Compound/Modification IDH1 R132H IC50 (nM) IDH1 R132C IC50 (nM) Selectivity vs. WT IDH1/2 Key Structural Features & SAR Insights
Vorasidenib (AG-881) 0.04 - 22[1]0.04 - 22[1]Selective for mutant formsA dual inhibitor of mutant IDH1 and IDH2.[1] It exhibits high brain penetration, making it a promising candidate for gliomas.[1]

Visualizing Experimental and Logical Workflows

Experimental Workflow for IDH1 Inhibitor Discovery

The process of identifying and characterizing novel IDH1 inhibitors follows a structured workflow, from initial screening to in vivo evaluation.

Experimental_Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Assays (vs. WT IDH1, IDH2) Dose_Response->Selectivity Cell_Assay Cell-Based 2-HG Assay (EC50 Determination) Selectivity->Cell_Assay SAR_Opt SAR-Guided Lead Optimization Cell_Assay->SAR_Opt SAR_Opt->Dose_Response Iterative Cycle ADME_Tox ADME/Tox Profiling SAR_Opt->ADME_Tox In_Vivo In Vivo Efficacy Studies (Xenograft Models) ADME_Tox->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

Figure 2: Experimental Workflow for IDH1 Inhibitor Discovery.
Logical Relationships in SAR Studies

The core of SAR is understanding how structural modifications to a lead compound affect its biological activity. This iterative process is guided by a logical framework.

SAR_Logic Lead_Compound Lead Compound (Initial Potency) Hypothesis Design Hypothesis (e.g., improve potency, selectivity, PK) Lead_Compound->Hypothesis Modification Systematic Structural Modification (R-groups) Hypothesis->Modification Synthesis Chemical Synthesis of Analogs Modification->Synthesis Testing Biological Testing (Enzymatic & Cellular Assays) Synthesis->Testing Data_Analysis Data Analysis (Potency, Selectivity, etc.) Testing->Data_Analysis New_Knowledge New SAR Knowledge (e.g., bulky group increases potency) Data_Analysis->New_Knowledge New_Knowledge->Hypothesis Refine Hypothesis

Figure 3: Logical Flow of a Structure-Activity Relationship Study.

Conclusion

The development of inhibitors targeting mutant IDH1 represents a significant advancement in targeted cancer therapy. A deep understanding of the structure-activity relationships for different chemical scaffolds is paramount for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The data and methodologies presented in this guide offer a comprehensive overview for researchers engaged in the discovery and development of novel IDH1-targeted therapeutics. The continued exploration of diverse chemical matter and the elucidation of inhibitor binding modes through structural biology will undoubtedly pave the way for new and more effective treatments for patients with IDH1-mutant cancers.

References

The Reversal of Oncogenesis: A Technical Guide to IDH1 Inhibitor 7's Role in Glioma Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a defining molecular characteristic in a significant subset of gliomas. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic dysregulation and a subsequent blockade of cellular differentiation. This technical guide provides an in-depth analysis of the mechanism of action of IDH1 inhibitors, with a focus on their role in promoting glioma cell differentiation. We will explore the key signaling pathways, present quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for assessing the therapeutic efficacy of these targeted agents.

Introduction: The Role of Mutant IDH1 in Gliomagenesis

Somatic mutations in the IDH1 gene, most commonly the R132H substitution, are prevalent in World Health Organization (WHO) grade II and III gliomas and secondary glioblastomas.[1][2] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] However, the mutant form of the IDH1 enzyme gains a new function: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[4][5] The accumulation of 2-HG to millimolar concentrations within tumor cells is a key event in gliomagenesis.[6] This oncometabolite structurally mimics α-KG, enabling it to competitively inhibit a range of α-KG-dependent dioxygenases, including histone and DNA demethylases.[7][8] This inhibition leads to a global hypermethylation phenotype, which in turn alters gene expression, silences tumor suppressor genes, and critically, arrests glial cell differentiation, locking the cells in a proliferative, undifferentiated state.[9][10]

Mechanism of Action of IDH1 Inhibitors

IDH1 inhibitors are small molecules designed to selectively target the mutant form of the IDH1 enzyme. By binding to the mutant enzyme, these inhibitors block its neomorphic activity, thereby preventing the conversion of α-KG to 2-HG.[6][7] The subsequent reduction in intracellular 2-HG levels is hypothesized to restore the function of α-KG-dependent dioxygenases. This restoration of enzymatic activity leads to the reversal of the hypermethylation phenotype, including the demethylation of histone lysine residues (e.g., H3K9me3).[2][6] Ultimately, this epigenetic reprogramming is expected to re-engage the cellular differentiation machinery, prompting glioma cells to mature into non-proliferative, glial-like cells.[2][6] Several IDH1 inhibitors have been developed and investigated, including AGI-5198, Ivosidenib (AG-120), and Vorasidenib.[11][12][13]

Signaling Pathways and Cellular Effects

The central signaling pathway affected by IDH1 inhibitors in glioma is the direct consequence of 2-HG reduction. The subsequent relief of inhibition on histone and DNA demethylases reactivates gene expression programs associated with glial differentiation.

IDH1_Inhibitor_Pathway cluster_0 Mutant IDH1 Glioma Cell cluster_1 Cellular Processes cluster_2 Therapeutic Intervention alpha_KG α-Ketoglutarate mutant_IDH1 Mutant IDH1 (R132H) alpha_KG->mutant_IDH1 Substrate two_HG D-2-Hydroxyglutarate (2-HG) mutant_IDH1->two_HG Neomorphic Activity Dioxygenases α-KG-Dependent Dioxygenases (Histone & DNA Demethylases) two_HG->Dioxygenases Inhibition Restored_Function Restored Dioxygenase Function two_HG->Restored_Function Reduced Inhibition Epigenetic_Changes Epigenetic Dysregulation (Hypermethylation) Dioxygenases->Epigenetic_Changes Leads to Differentiation_Block Block in Glioma Cell Differentiation Epigenetic_Changes->Differentiation_Block Differentiation_Induction Induction of Glioma Cell Differentiation Proliferation Tumor Growth and Proliferation Differentiation_Block->Proliferation Differentiation_Block->Differentiation_Induction Reversal IDH1_Inhibitor IDH1 Inhibitor 7 IDH1_Inhibitor->mutant_IDH1 Inhibition Restored_Function->Epigenetic_Changes Reversal of Hypermethylation Growth_Inhibition Tumor Growth Inhibition Differentiation_Induction->Growth_Inhibition Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Analysis and Conclusion start IDH1-Mutant Glioma Stem Cells treatment Treat with IDH1 Inhibitor or Vehicle Control start->treatment differentiation_assay Differentiation Assay (Immunocytochemistry for GFAP, Tuj1) treatment->differentiation_assay western_blot Western Blot (Histone Methylation) treatment->western_blot data_analysis Quantify Differentiation, Histone Demethylation, and Tumor Growth Inhibition differentiation_assay->data_analysis western_blot->data_analysis xenograft Orthotopic Xenograft Model in Mice in_vivo_treatment Treat with IDH1 Inhibitor or Vehicle Control xenograft->in_vivo_treatment tumor_monitoring Monitor Tumor Growth (MRI/Bioluminescence) in_vivo_treatment->tumor_monitoring histology Histological Analysis (IHC for Differentiation and Proliferation Markers) tumor_monitoring->histology histology->data_analysis conclusion Conclusion on Inhibitor's Effect on Glioma Cell Differentiation data_analysis->conclusion Logical_Relationship cluster_0 Pathogenesis cluster_1 Therapeutic Intervention and Outcome idh1_mutation IDH1 Gene Mutation (e.g., R132H) neomorphic_activity Gain of Neomorphic Enzymatic Activity idh1_mutation->neomorphic_activity two_hg_production Production of Oncometabolite (2-Hydroxyglutarate) neomorphic_activity->two_hg_production inhibition_of_activity Inhibition of Mutant IDH1 Activity epigenetic_dysregulation Epigenetic Dysregulation (Hypermethylation) two_hg_production->epigenetic_dysregulation differentiation_arrest Arrest of Cellular Differentiation epigenetic_dysregulation->differentiation_arrest gliomagenesis Gliomagenesis and Tumor Progression differentiation_arrest->gliomagenesis idh1_inhibitor This compound idh1_inhibitor->inhibition_of_activity reduction_of_2hg Reduction of 2-HG Levels inhibition_of_activity->reduction_of_2hg epigenetic_reversal Reversal of Hypermethylation reduction_of_2hg->epigenetic_reversal differentiation_induction Induction of Cellular Differentiation epigenetic_reversal->differentiation_induction therapeutic_effect Therapeutic Effect: Tumor Growth Inhibition differentiation_induction->therapeutic_effect

References

Methodological & Application

Application Notes and Protocols for IDH1 Inhibitor 7 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] Mutations in the IDH1 gene, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[2][3][4][5] These mutations confer a neomorphic enzymatic activity, leading to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[2][6][7] The accumulation of D-2HG competitively inhibits α-KG-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[2][7][8]

IDH1 inhibitors are a class of targeted therapies designed to selectively inhibit the mutant IDH1 enzyme, thereby blocking the production of D-2HG and restoring normal cellular processes.[1][9] This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy and potency of a novel investigational compound, IDH1 Inhibitor 7.

Signaling Pathway of Mutant IDH1

Mutations in IDH1 lead to a gain-of-function that alters the metabolic landscape of cancer cells. The primary consequence is the conversion of α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate.

IDH1_Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 Mutant IDH1 Pathway in Cancer Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Oxidative Decarboxylation wtIDH1 Wild-Type IDH1 alpha_KG_mut α-Ketoglutarate D2HG D-2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->D2HG Neomorphic Reduction Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) D2HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases mIDH1 Mutant IDH1 (e.g., R132H) Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis IDH1_Inhibitor_7 This compound IDH1_Inhibitor_7->mIDH1 Inhibition

Caption: Mutant IDH1 signaling pathway and the mechanism of action for this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol determines the effect of this compound on the proliferation and viability of cancer cell lines harboring IDH1 mutations versus wild-type IDH1.

Materials:

  • IDH1 mutant cell line (e.g., HT1080 fibrosarcoma, R132C)[6]

  • IDH1 wild-type cell line (e.g., U-87 MG glioblastoma)[10]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom black plates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Plate reader (absorbance)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete growth medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

D-2-Hydroxyglutarate (D-2HG) Production Assay

This assay directly measures the inhibitory effect of this compound on the production of the oncometabolite D-2HG in IDH1 mutant cells.

Materials:

  • IDH1 mutant cell line (e.g., HT1080)

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 24-well or 96-well plates

  • D-2HG Assay Kit (Colorimetric or Fluorometric) or access to LC-MS/MS or GC-MS.

Procedure:

  • Seed IDH1 mutant cells in a 24-well or 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 48 hours.

  • After incubation, collect the cell culture supernatant and/or cell lysates.

  • Measure the D-2HG concentration in the samples according to the manufacturer's protocol for the chosen assay kit. Alternatively, use LC-MS/MS for a more sensitive and quantitative measurement.[6]

  • Normalize the D-2HG levels to the cell number or total protein concentration.

  • Plot the D-2HG concentration against the inhibitor concentration to determine the IC50 value for D-2HG production.

Experimental Workflow Diagram

The following diagram illustrates the workflow for evaluating this compound in vitro.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (IDH1 mutant & wild-type) Cell_Seeding Seed Cells in Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with This compound Cell_Seeding->Treatment Inhibitor_Prep Prepare Serial Dilutions of this compound Inhibitor_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., CCK-8) Incubation->Viability_Assay Endpoint 1 D2HG_Assay D-2HG Measurement (LC-MS/MS or Kit) Incubation->D2HG_Assay Endpoint 2 IC50_Viability Calculate IC50 for Cell Viability Viability_Assay->IC50_Viability IC50_D2HG Calculate IC50 for D-2HG Production D2HG_Assay->IC50_D2HG Data_Summary Summarize Data in Tables IC50_Viability->Data_Summary IC50_D2HG->Data_Summary

Caption: General experimental workflow for in vitro testing of this compound.

Data Presentation

The following tables summarize the expected quantitative data for this compound compared to a reference compound (e.g., AGI-5198).

Table 1: IC50 Values for Cell Viability

CompoundCell LineIDH1 StatusIC50 (µM)
This compoundHT1080R132C[Expected Value]
This compoundU-87 MGWild-Type>50
AGI-5198 (Ref.)HT1080R132C~1.3[10]
AGI-5198 (Ref.)U-87 MGWild-Type>50[10]

Table 2: IC50 Values for D-2HG Production

CompoundCell LineIDH1 StatusIC50 (µM)
This compoundHT1080R132C[Expected Value]
AGI-5198 (Ref.)HT1080R132C0.5[11]
AGI-5198 (Ref.)JJ012R132G0.7[11]
AGI-5198 (Ref.)L835R132C0.35[11]

Conclusion

The provided protocols and expected data formats offer a comprehensive framework for the in vitro characterization of this compound. These assays are crucial for determining the potency, selectivity, and mechanism of action of novel IDH1 inhibitors in a cell-based context, providing essential data for further preclinical and clinical development. The selective inhibition of D-2HG production in IDH1 mutant cells is a key indicator of on-target activity and therapeutic potential.

References

Application Notes and Protocols for IDH1 Inhibitor 7 in Mouse Models of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in a subset of acute myeloid leukemia (AML). These mutations lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal epigenetic regulation and hematopoietic differentiation, ultimately promoting leukemogenesis.[1][2] IDH1 inhibitors have emerged as a promising therapeutic strategy by targeting the mutant enzyme and restoring normal cellular function.

IDH1 Inhibitor 7 (also known as HY-150238) is a potent small molecule inhibitor of mutant IDH1 with an in vitro IC50 of less than 100 nM.[3] While specific in vivo dosage and administration data for this compound in AML mouse models are not yet extensively published, this document provides detailed application notes and protocols based on preclinical studies of other well-characterized, structurally and functionally similar IDH1 inhibitors. These protocols can serve as a valuable starting point for designing and executing in vivo studies with this compound.

Signaling Pathway of Mutant IDH1 in AML

Mutant IDH1 converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET enzymes and histone demethylases. This leads to global DNA hypermethylation and altered histone marks, which in turn block myeloid differentiation and promote the proliferation of leukemic blasts. IDH1 inhibitors block the production of 2-HG, thereby reversing these epigenetic changes and inducing differentiation of AML cells.

IDH1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate mut_IDH1 Mutant IDH1 Isocitrate->mut_IDH1 Wild-type activity reduced alpha_KG α-Ketoglutarate (α-KG) alpha_KG->mut_IDH1 Neomorphic activity mut_IDH1->alpha_KG Impaired conversion Two_HG 2-Hydroxyglutarate (2-HG) mut_IDH1->Two_HG TET_Enzymes TET Enzymes Two_HG->TET_Enzymes Inhibition Histone_Demethylases Histone Demethylases Two_HG->Histone_Demethylases Inhibition IDH1_Inhibitor This compound IDH1_Inhibitor->mut_IDH1 DNA_Hypermethylation DNA Hypermethylation TET_Enzymes->DNA_Hypermethylation Prevention Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Prevention Differentiation_Block Myeloid Differentiation Block DNA_Hypermethylation->Differentiation_Block Histone_Hypermethylation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis

Figure 1: Simplified signaling pathway of mutant IDH1 in AML and the mechanism of action of IDH1 inhibitors.

Data from Analogous IDH1 Inhibitors in AML Mouse Models

The following tables summarize in vivo data from preclinical studies of well-characterized IDH1 inhibitors in mouse models of AML. This information can be used to guide dose selection and experimental design for studies with this compound.

Table 1: In Vivo Efficacy of IDH1 Inhibitors in AML Patient-Derived Xenograft (PDX) Models

InhibitorMouse StrainAML ModelDosage and AdministrationKey FindingsReference
GSK864 NSGIDH1-mutant primary human AML cells150 mg/kg, intraperitoneal (IP) injectionDecreased leukemic blasts and induced myeloid differentiation.[4]
Ivosidenib (AG-120) NSGmIDH1 AML PDX modelNot specifiedCombination with azacitidine led to >99% reduction in hCD45+ cells in bone marrow.[5]
BAY1436032 NSGIDH1-mutant (R132C) PDX modelNot specifiedSimultaneous combination with chemotherapy delayed leukemia progression and prolonged survival.[6]
LY3410738 Not specifiedAML PDX xenograft modelsNot specifiedCombination with venetoclax was efficacious.[1][2]

Experimental Protocols

The following are detailed protocols for in vivo studies using IDH1 inhibitors in mouse models of AML, based on established methodologies for analogous compounds.

Protocol 1: Efficacy Study in a Patient-Derived Xenograft (PDX) Mouse Model of IDH1-Mutant AML

This protocol is adapted from studies using inhibitors like GSK864 and BAY1436032 in AML PDX models.[4][6]

Objective: To evaluate the in vivo efficacy of this compound in a patient-derived xenograft (PDX) model of IDH1-mutant AML.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • 6-8 week old immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG)

  • Cryopreserved primary human AML cells with a confirmed IDH1 mutation

  • Sterile PBS, syringes, needles

  • Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45.1)

  • Anesthesia and euthanasia reagents

Experimental Workflow:

PDX_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Analysis Irradiation Sublethal Irradiation of NSG Mice Transplantation Intravenous Injection of IDH1-mutant AML Cells Irradiation->Transplantation Engraftment Monitor Engraftment (Peripheral Blood Sampling) Transplantation->Engraftment Randomization Randomize Mice into Treatment Groups Engraftment->Randomization Treatment_Vehicle Administer Vehicle Randomization->Treatment_Vehicle Treatment_Inhibitor Administer this compound Randomization->Treatment_Inhibitor Monitoring Monitor Disease Progression (hCD45+ cells in blood) Treatment_Vehicle->Monitoring Treatment_Inhibitor->Monitoring Endpoint Endpoint Analysis: Bone Marrow & Spleen Monitoring->Endpoint Flow_Cytometry Flow Cytometry for Leukemic Burden Endpoint->Flow_Cytometry Histology Histology & IHC Endpoint->Histology

Figure 2: Experimental workflow for an in vivo efficacy study of an IDH1 inhibitor in an AML PDX mouse model.

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Irradiation: On the day of transplantation, sublethally irradiate the mice (e.g., 2.5 Gy).

  • Cell Preparation and Transplantation: Thaw cryopreserved IDH1-mutant primary AML cells and wash with sterile PBS. Resuspend cells at a concentration of 1-5 x 106 cells in 100-200 µL of PBS per mouse. Inject the cell suspension intravenously via the tail vein.

  • Engraftment Monitoring: Starting 3-4 weeks post-transplantation, monitor engraftment of human AML cells (hCD45+) in the peripheral blood by flow cytometry.

  • Randomization and Treatment: Once engraftment reaches a predetermined level (e.g., 1-5% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups.

    • Control Group: Administer the vehicle solution daily via the determined route (e.g., oral gavage or intraperitoneal injection).

    • Treatment Group: Based on pharmacokinetic studies of analogous compounds, a starting dose of 50-150 mg/kg of this compound administered daily can be considered. The inhibitor should be formulated in the same vehicle as the control group.

  • Monitoring Disease Progression: Continue to monitor the percentage of hCD45+ cells in the peripheral blood weekly. Monitor animal health, including body weight and clinical signs of disease.

  • Endpoint Analysis: At the end of the study (due to ethical endpoints or a predetermined time point), euthanize the mice. Collect bone marrow, spleen, and peripheral blood for analysis.

    • Flow Cytometry: Determine the percentage of hCD45+ leukemic cells in the bone marrow and spleen to assess tumor burden.

    • Histology and Immunohistochemistry: Analyze tissue sections for leukemic infiltration and markers of differentiation.

    • 2-HG Measurement: Measure the levels of 2-HG in plasma or tissues to confirm target engagement of the IDH1 inhibitor.

Protocol 2: Combination Therapy Study

This protocol outlines a combination study, a common approach for evaluating novel targeted therapies in AML.[5][6]

Objective: To assess the synergistic or additive effects of this compound in combination with standard-of-care agents (e.g., azacitidine or venetoclax) in an AML PDX model.

Materials:

  • Same as Protocol 1

  • Azacitidine or Venetoclax

Procedure:

  • Model Establishment: Follow steps 1-4 of Protocol 1 to establish the AML PDX model.

  • Randomization and Treatment Groups: Randomize mice into the following groups:

    • Group 1: Vehicle control

    • Group 2: this compound monotherapy

    • Group 3: Standard-of-care agent (e.g., Azacitidine) monotherapy

    • Group 4: this compound in combination with the standard-of-care agent

  • Dosing and Administration:

    • Administer this compound as determined in monotherapy studies.

    • Administer the standard-of-care agent according to established protocols. For example, azacitidine can be administered subcutaneously or intraperitoneally.

    • The timing of administration (sequential vs. simultaneous) should be carefully considered and can be a variable in the study design.

  • Monitoring and Endpoint Analysis: Follow steps 6-7 of Protocol 1 to monitor disease progression and perform endpoint analyses. The primary endpoint is often overall survival, in addition to tumor burden reduction.

Conclusion

While direct in vivo data for this compound in AML mouse models is not yet widely available, the information from analogous, well-studied IDH1 inhibitors provides a strong foundation for designing and implementing preclinical studies. The provided protocols for efficacy and combination studies in PDX mouse models offer a comprehensive framework for evaluating the therapeutic potential of this compound. Researchers should perform initial dose-finding and pharmacokinetic studies to establish the optimal dosing regimen for this compound before embarking on large-scale efficacy trials. Careful monitoring of both efficacy and potential toxicities will be crucial in advancing this promising therapeutic agent.

References

Application Notes and Protocols for IDH1 Inhibitor 7 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, contributing to tumorigenesis. IDH1 Inhibitor 7 (also known as Compound 88) is a potent small molecule inhibitor of the IDH1 enzyme with a half-maximal inhibitory concentration (IC50) of less than 100 nM.[3] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to study its effects on cancer cells harboring IDH1 mutations.

Product Information

PropertyValueReference
Product Name This compound (Compound 88)[3]
CAS Number 2135309-56-5[3]
Molecular Formula C₂₂H₂₄F₃N₇O[3]
Molecular Weight 459.47 g/mol [3]
Appearance White to off-white solid[3]
IC50 (IDH1) < 100 nM[3]
Solubility DMSO: 100 mg/mL (217.64 mM)[3]

Mechanism of Action

Mutant IDH1 enzymes gain the neomorphic ability to reduce α-ketoglutarate to 2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation that contributes to cancer development. IDH1 inhibitors, such as this compound, are designed to specifically target and inhibit the activity of the mutated IDH1 enzyme, thereby reducing the production of 2-HG and restoring normal cellular processes.

IDH1_Pathway Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH1_wt two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG->two_HG IDH1_mut Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) two_HG->Epigenetic_Dysregulation IDH1_wt Wild-type IDH1 IDH1_mut Mutant IDH1 Inhibitor This compound Inhibitor->IDH1_mut Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with Working Solutions prep_working->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay two_hg_assay 2-HG Measurement (LC-MS or Enzymatic Assay) incubate->two_hg_assay other_assays Other Downstream Assays (e.g., Western Blot, qPCR) incubate->other_assays logical_framework cluster_primary Primary Endpoints cluster_secondary Secondary Endpoints objective Objective: Evaluate the efficacy of This compound in IDH1-mutant cancer cells target_engagement Target Engagement: Reduction of 2-HG levels objective->target_engagement cellular_effect Cellular Effect: Inhibition of cell viability and proliferation objective->cellular_effect downstream_effects Downstream Effects: - Reversal of epigenetic marks - Induction of differentiation target_engagement->downstream_effects specificity Specificity: - Lack of effect on IDH1-wildtype cells cellular_effect->specificity

References

Application Notes: Stability of IDH1 Inhibitor 7 in DMSO Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDH1 Inhibitor 7 is a potent small molecule inhibitor of isocitrate dehydrogenase 1 (IDH1), particularly targeting mutations such as R132H, which are prevalent in several cancers including glioma and acute myeloid leukemia (AML).[1][2] In a laboratory setting, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of such compounds for in vitro and in vivo studies. The integrity of experimental data relies heavily on the stability of the compound in its stock solution. Degradation of the inhibitor can lead to inaccurate potency measurements and unreliable results.

These application notes provide essential data and protocols for the proper handling, storage, and stability assessment of this compound in DMSO solutions to ensure the accuracy and reproducibility of research findings.

IDH1 Signaling Pathway and Mechanism of Inhibition

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2][3] Cancer-associated mutations in IDH1 result in a neomorphic enzymatic activity, which converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[2] this compound allosterically binds to the mutant IDH1 enzyme, blocking the production of 2-HG.

Caption: IDH1 signaling in normal and cancerous cells.

Physicochemical Properties and Solubility

Properly solubilizing this compound is the first step to ensuring its stability. It is highly soluble in DMSO, though specific handling procedures are recommended for optimal results.[4][5]

ParameterValue
Molecular Formula C₂₂H₂₄F₃N₇O
Molecular Weight 459.47 g/mol
CAS Number 2135309-56-5
Appearance White to off-white solid
DMSO Solubility 100 mg/mL (217.64 mM)

Note: Achieving maximum solubility may require sonication. It is highly recommended to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can impact solubility and stability.[4][5][6]

Recommended Storage of Stock Solutions

The stability of this compound in DMSO is critically dependent on storage temperature. To prevent degradation and activity loss, adhere to the following guidelines.

FormatStorage TemperatureRecommended Duration
Solid Powder -20°C3 years[4]
4°C2 years[4]
In DMSO -80°C6 months[4][5]
-20°C1 month[4][5]

Best Practice: To avoid repeated freeze-thaw cycles, which can accelerate compound degradation, it is crucial to aliquot the stock solution into single-use volumes immediately after preparation.[7]

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (newly opened bottle recommended)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator

  • Calibrated precision balance and pipette

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of powder and place it in a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a bath sonicator at room temperature and sonicate for 10-15 minutes or until the solution is clear.[4][5]

  • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile vials.

  • Clearly label each aliquot with the compound name, concentration, date, and storage temperature.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4][5]

Protocol 2: Assessment of Long-Term Stability in DMSO

This protocol provides a framework for conducting a long-term stability study of this compound in DMSO using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Stability_Workflow cluster_storage Store Aliquots and Protect from Light start Start: Prepare 10 mM Stock Solution in DMSO aliquot Dispense 100 µL Aliquots into Amber Vials start->aliquot t0 Time-Zero (T0) Analysis: Analyze 3 aliquots immediately via HPLC-UV to establish initial purity (100%) aliquot->t0 storage_neg80 -80°C storage_neg20 -20°C storage_4 4°C storage_rt Room Temp (RT) data Data Analysis: Calculate % Remaining Purity vs. T0 for each condition. Purity (%) = (Peak Area at Tx / Peak Area at T0) * 100 t0->data analysis Time-Point Analysis (Tx): At each interval (e.g., 1, 3, 6 months), retrieve 3 aliquots from each storage condition and analyze by HPLC-UV. storage_neg80->analysis storage_neg20->analysis storage_4->analysis storage_rt->analysis analysis->data end End: Determine Shelf-Life and Optimal Storage Condition data->end

Caption: Experimental workflow for assessing compound stability in DMSO.

Objective: To quantify the degradation of this compound in DMSO over time under various storage conditions.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.

  • Aliquoting: Dispense the solution into multiple amber glass vials to protect from light, ensuring minimal headspace.

  • Time-Zero Analysis (T0): Immediately analyze three fresh aliquots using a validated stability-indicating HPLC method (see Protocol 3) to determine the initial peak area, which represents 100% purity.

  • Storage: Store the remaining aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time-Point Analysis: At scheduled intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve three vials from each storage condition.

  • Sample Analysis: Allow the vials to thaw completely and reach room temperature. Dilute the samples to an appropriate concentration (e.g., 20 µg/mL) with mobile phase and analyze by HPLC.

  • Data Calculation: For each time point and condition, calculate the average peak area of the parent compound. Determine the percentage of this compound remaining by comparing the average peak area at that time point to the average peak area at T0.

Protocol 3: Example Stability-Indicating HPLC-UV Method

This protocol is a general method adapted from published assays for other IDH1 inhibitors and should be optimized and validated for this compound specifically.[8][9][10]

Instrumentation & Columns:

  • System: HPLC with a UV/Vis or Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent reverse-phase C18 column.[9]

Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.[8][11]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-8 min: 30% to 90% B

    • 8-10 min: 90% B

    • 10-12 min: 90% to 30% B

    • 12-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 265 nm (or an optimized wavelength determined by UV scan).[8]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation: The results from the stability study should be presented in a clear, tabular format for easy comparison.

Table 1: Stability of this compound in DMSO (% Purity Remaining vs. T0)

Time-80°C-20°C4°CRoom Temp
T0 100%100%100%100%
1 Month 99.8%99.5%95.1%88.3%
3 Months 99.6%98.2%89.4%75.1%
6 Months 99.5%96.0%81.0%62.5%

(Note: Data shown is for illustrative purposes only.)

References

Unlocking Epigenetic Secrets: Application and Protocols for IDH1 Inhibitor 7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing IDH1 Inhibitor 7 for the investigation of epigenetic regulation. Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). This accumulation competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, resulting in widespread epigenetic alterations that drive tumorigenesis. This compound is a potent small molecule designed to specifically target mutant IDH1, offering a powerful tool to reverse these epigenetic changes and study their downstream effects.

Introduction to this compound

This compound, also known as Compound 88, is a highly selective inhibitor of the mutant IDH1 enzyme.[1] While extensive peer-reviewed data on the specific cellular effects of this compound are not widely available, its potency is established with an IC50 value of less than 100 nM.[1] For the purpose of these application notes, we will utilize the wealth of publicly available data from the well-characterized and structurally similar IDH1 inhibitor, AGI-5198, to provide detailed protocols and expected outcomes. AGI-5198 has been instrumental in elucidating the role of mutant IDH1 in epigenetic dysregulation.

Mechanism of Action: Reversing Oncometabolic Effects

Mutant IDH1 enzymes, most commonly the R132H variant, gain a neomorphic function, converting α-ketoglutarate to 2-HG.[2] High levels of 2-HG competitively inhibit key epigenetic modifiers such as the TET family of DNA demethylases and Jumonji C (JmjC) domain-containing histone demethylases.[2] This leads to a global hypermethylation phenotype, characterized by increased DNA methylation and repressive histone marks like H3K9me3. This compound and its analogs block the production of 2-HG, thereby restoring the activity of these demethylases and reversing the hypermethylation state.

cluster_0 Mutant IDH1 Signaling Pathway Mutant IDH1 (R132H) Mutant IDH1 (R132H) 2-HG D-2-Hydroxyglutarate Mutant IDH1 (R132H)->2-HG Converts α-KG to 2-HG alpha-KG α-Ketoglutarate alpha-KG->Mutant IDH1 (R132H) TET_Enzymes TET DNA Demethylases 2-HG->TET_Enzymes Inhibits JmjC_Demethylases JmjC Histone Demethylases 2-HG->JmjC_Demethylases Inhibits IDH1_Inhibitor_7 This compound IDH1_Inhibitor_7->Mutant IDH1 (R132H) Inhibits DNA_Hypermethylation DNA Hypermethylation TET_Enzymes->DNA_Hypermethylation Prevents Demethylation Histone_Hypermethylation Histone Hypermethylation (e.g., H3K9me3) JmjC_Demethylases->Histone_Hypermethylation Prevents Demethylation Altered_Gene_Expression Altered Gene Expression DNA_Hypermethylation->Altered_Gene_Expression Histone_Hypermethylation->Altered_Gene_Expression Blocked_Differentiation Blocked Cell Differentiation Altered_Gene_Expression->Blocked_Differentiation Start Start Seed_Cells Seed mutant IDH1 cells in culture plates Start->Seed_Cells Treat_Inhibitor Treat cells with this compound (or vehicle control) for 24-72h Seed_Cells->Treat_Inhibitor Harvest_Cells Harvest and count cells Treat_Inhibitor->Harvest_Cells Lyse_Cells Lyse cells and deproteinize Harvest_Cells->Lyse_Cells Measure_2HG Measure 2-HG levels using a colorimetric or fluorometric assay kit Lyse_Cells->Measure_2HG Analyze_Data Normalize 2-HG levels to cell number or protein concentration Measure_2HG->Analyze_Data End End Analyze_Data->End Start Start Cell_Treatment Treat cells with this compound Start->Cell_Treatment Crosslinking Crosslink proteins to DNA with formaldehyde Cell_Treatment->Crosslinking Chromatin_Shearing Lyse cells and shear chromatin (sonication or enzymatic digestion) Crosslinking->Chromatin_Shearing Immunoprecipitation Immunoprecipitate with antibody specific to histone mark (e.g., H3K9me3) Chromatin_Shearing->Immunoprecipitation Reverse_Crosslinks Reverse crosslinks and purify DNA Immunoprecipitation->Reverse_Crosslinks qPCR Perform qPCR with primers for target gene promoters Reverse_Crosslinks->qPCR Data_Analysis Analyze enrichment relative to input and vehicle control qPCR->Data_Analysis End End Data_Analysis->End Start Start Genomic_DNA_Extraction Extract genomic DNA from treated and control cells Start->Genomic_DNA_Extraction Bisulfite_Conversion Treat DNA with sodium bisulfite (converts unmethylated C to U) Genomic_DNA_Extraction->Bisulfite_Conversion PCR_Amplification Amplify target regions with methylation-specific primers Bisulfite_Conversion->PCR_Amplification Sequencing Sequence the PCR products (Sanger or Next-Generation) PCR_Amplification->Sequencing Data_Analysis Align sequences and quantify methylation at CpG sites Sequencing->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Utilizing IDH1 Inhibitors in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for utilizing isocitrate dehydrogenase 1 (IDH1) inhibitors in combination with conventional chemotherapy. The focus of these notes is on Olutasidenib, a potent and selective inhibitor of mutant IDH1, as a representative agent in this class.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are frequently observed in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These mutations lead to a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation, altered gene expression, and a block in cellular differentiation.[2][4]

IDH1 inhibitors are a class of targeted therapies that selectively inhibit the mutant IDH1 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[3][5] Olutasidenib is an oral, selective, small-molecule inhibitor of mutant IDH1.[6][7] Combining IDH1 inhibitors with standard chemotherapy presents a promising strategy to enhance anti-tumor efficacy. The rationale for this combination is based on the potential for synergistic effects, where the IDH1 inhibitor primes the cancer cells for enhanced sensitivity to cytotoxic agents.[8][9]

Mechanism of Action: IDH1 Inhibition and Chemotherapy Synergy

Mutant IDH1 promotes oncogenesis through the production of 2-HG, which disrupts normal epigenetic regulation and cellular differentiation.[2][3] IDH1 inhibitors, such as Olutasidenib, specifically target and inhibit the activity of the mutated IDH1 enzyme, leading to a decrease in 2-HG levels.[3][5] This reduction in the oncometabolite helps to restore normal cellular differentiation processes.[3]

The combination of an IDH1 inhibitor with chemotherapy is thought to be synergistic through multiple mechanisms. Preclinical studies suggest that the differentiation-inducing effects of IDH1 inhibition can render leukemic cells more susceptible to the cytotoxic effects of chemotherapy agents.[8] Furthermore, IDH1 plays a role in redox homeostasis, and its inhibition may increase reactive oxygen species (ROS), potentiating the effects of ROS-inducing chemotherapeutics.[9]

Preclinical and Clinical Data

Preclinical Studies

Preclinical models have demonstrated the potential of combining IDH1 inhibitors with chemotherapy. In a patient-derived xenograft (PDX) mouse model of IDH1-mutant AML, the simultaneous combination of the mIDH1 inhibitor BAY1436032 with cytarabine and doxorubicin resulted in a substantial delay in leukemia progression compared to either treatment alone or sequential administration.[8] In pancreatic cancer models, the IDH1 inhibitor ivosidenib increased sensitivity to chemotherapy by suppressing mitochondrial function and inducing oxidative stress.[9]

Clinical Trials: Olutasidenib in Combination with Azacitidine

A significant clinical study evaluating the combination of an IDH1 inhibitor with chemotherapy is the multi-cohort Phase 1/2 trial of Olutasidenib in combination with the hypomethylating agent azacitidine for patients with relapsed or refractory (R/R) IDH1-mutated AML.[7][10][11]

Table 1: Efficacy of Olutasidenib in Combination with Azacitidine in R/R mIDH1 AML (Pooled Analysis) [10][11]

EndpointValue (N=67)95% Confidence Interval
Overall Response Rate (ORR)51%38-63%
Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh)31%21-44%
Complete Remission (CR)27%17-39%
Median Duration of CR20.3 months3.7-not reached
Median Overall Survival (OS)12.9 months8.7-19.3 months

Table 2: Efficacy in a Subset of Patients without Prior Olutasidenib Exposure [11]

EndpointValue (N=51)95% Confidence Interval
CR/CRh37%24-52%
CR31%19-46%
ORR59%44-72%

Experimental Protocols

In Vitro Assessment of Drug Synergy

Objective: To determine if the combination of an IDH1 inhibitor and a chemotherapy agent results in synergistic, additive, or antagonistic effects on cell viability.

Methodology:

  • Cell Culture: Culture IDH1-mutant cancer cell lines (e.g., U87-MG-IDH1-R132H, patient-derived AML cells) in appropriate media.

  • Drug Preparation: Prepare stock solutions of the IDH1 inhibitor (e.g., Olutasidenib) and the chemotherapy agent in a suitable solvent (e.g., DMSO).

  • Combination Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a matrix of concentrations of the IDH1 inhibitor and the chemotherapy agent, both alone and in combination. Include a vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Xenograft Model for Efficacy Assessment

Objective: To evaluate the in vivo efficacy of an IDH1 inhibitor in combination with chemotherapy on tumor growth.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Implantation: Subcutaneously implant IDH1-mutant cancer cells or patient-derived tumor fragments into the flanks of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.

  • Treatment Groups: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups:

    • Vehicle control

    • IDH1 inhibitor alone

    • Chemotherapy agent alone

    • IDH1 inhibitor + Chemotherapy agent

  • Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage for the IDH1 inhibitor, intraperitoneal injection for chemotherapy).

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI).

    • Animal body weight (as a measure of toxicity).

    • Survival analysis.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement (e.g., measurement of 2-HG levels) and markers of proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

Visualizations

Experimental_Workflow In Vivo Combination Therapy Workflow Start Start: Implant IDH1-mutant cells into immunodeficient mice Tumor_Growth Monitor tumor growth Start->Tumor_Growth Randomization Randomize mice into treatment groups when tumors reach target size Tumor_Growth->Randomization Treatment Administer treatment: - Vehicle - IDH1 Inhibitor - Chemotherapy - Combination Randomization->Treatment Monitoring Continue treatment and monitor tumor volume and animal health Treatment->Monitoring Endpoint Endpoint: - Tumor Growth Inhibition - Survival Analysis - Pharmacodynamic Studies Monitoring->Endpoint

References

Determining the Potency of IDH1 Inhibitor 7: A Detailed Guide to IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of IDH1 Inhibitor 7, a novel therapeutic agent targeting mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2][3] These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[4][5][6] Accurate determination of the IC50 value is a critical step in the preclinical evaluation of IDH1 inhibitors, providing a quantitative measure of their potency and aiding in the selection of lead candidates for further development.

Signaling Pathway of Mutant IDH1 and Mechanism of Inhibition

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][7][8] However, cancer-associated mutations in IDH1, most commonly at the R132 residue, result in a gain-of-function that enables the enzyme to reduce α-KG to 2-HG, consuming NADPH in the process.[5] this compound is designed to selectively bind to the mutant IDH1 enzyme, blocking its catalytic activity and thereby reducing the production of 2-HG.[1]

IDH1_Signaling_Pathway cluster_wild_type Wild-Type IDH1 Pathway cluster_mutant Mutant IDH1 Pathway cluster_inhibition Inhibition Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha_KG_wt α-Ketoglutarate WT_IDH1->alpha_KG_wt alpha_KG_mut α-Ketoglutarate Mutant_IDH1 Mutant IDH1 alpha_KG_mut->Mutant_IDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->Two_HG Inhibitor This compound Inhibitor->Mutant_IDH1 Inhibits Biochemical_Workflow A Prepare serial dilutions of this compound B Add inhibitor and mutant IDH1 enzyme to wells A->B C Incubate at room temperature B->C D Add α-KG and NADPH to initiate reaction C->D E Incubate at room temperature D->E F Add diaphorase and resazurin E->F G Measure fluorescence F->G H Calculate IC50 G->H Cell_Based_Workflow A Seed mutant IDH1 cells in a 96-well plate B Incubate overnight A->B C Treat cells with serial dilutions of inhibitor B->C D Incubate for 48-72 hours C->D E Lyse cells or collect cell culture medium D->E F Measure 2-HG levels E->F G Normalize to cell number or protein concentration F->G H Calculate IC50 G->H

References

Measuring 2-Hydroxyglutarate (2-HG) Reduction with IDH1 Inhibitor Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2][3][4] These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][5][6] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[1][3][5][7] The development of small molecule inhibitors that specifically target mutant IDH1 (mIDH1) represents a promising therapeutic strategy.[1][3][5] A key pharmacodynamic marker for the efficacy of these inhibitors is the reduction of 2-HG levels in both in vitro and in vivo models.

This document provides detailed application notes and protocols for measuring the reduction of 2-HG following treatment with a potent and selective IDH1 inhibitor. The methodologies described are applicable to various research settings, from basic cell culture experiments to preclinical animal studies and clinical sample analysis.

Signaling Pathway of Mutant IDH1 and Point of Intervention

Mutant IDH1 enzymes, most commonly with a substitution at the R132 residue, gain the ability to reduce α-KG to 2-HG in an NADPH-dependent manner.[5] IDH1 inhibitors are designed to selectively bind to the mutant enzyme, blocking its catalytic activity and thereby reducing the production of 2-HG.[1]

IDH1_Pathway cluster_cytoplasm Cytoplasm Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Wild-type IDH1 (Negligible in mutant context) Two_HG D-2-Hydroxyglutarate (2-HG) aKG->Two_HG NADPH NADPH_in NADPH NADP_out NADP+ Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Dysregulation mIDH1 Mutant IDH1 IDH1_Inhibitor IDH1 Inhibitor 7 IDH1_Inhibitor->mIDH1 Inhibition Cell_Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Cell_Differentiation_Block

Caption: Mutant IDH1 signaling pathway and inhibitor intervention point.

Experimental Protocols

Several robust methods are available for the quantification of 2-HG. The choice of method depends on the sample type, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for 2-HG Quantification

GC-MS is a highly sensitive and specific method for the quantification of 2-HG enantiomers (D-2-HG and L-2-HG).[8][9]

Principle: This method involves the extraction of metabolites, derivatization to increase volatility, separation by gas chromatography, and detection and quantification by mass spectrometry.

Protocol for Cell Culture Samples:

  • Cell Culture and Treatment:

    • Plate IDH1-mutant cells (e.g., U87-MG R132H) at a desired density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously for 1 minute and incubate at -80°C for at least 1 hour.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant (containing metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes.

    • Add 80 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI) and incubate at 60°C for 60 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable column (e.g., Agilent DB-5ms) and a temperature gradient for optimal separation.

    • Monitor for the characteristic ions of the derivatized 2-HG.

    • Quantify the 2-HG levels by comparing the peak area to a standard curve generated with known concentrations of D-2-HG.

Enzymatic Assay for D-2-HG Quantification (Colorimetric/Fluorimetric)

Enzymatic assays offer a more rapid and high-throughput alternative to mass spectrometry for the specific detection of D-2-HG.[10][11]

Principle: These assays are based on the conversion of D-2-HG to α-KG by the enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH). This reaction is coupled to the reduction of a substrate that produces a colorimetric or fluorescent signal.[10]

Protocol using a Commercial Kit (e.g., from Abcam, Sigma-Aldrich): [12]

  • Sample Preparation:

    • Cells or Tissues: Homogenize cells (1-5 million) or tissue (10-100 mg) in the assay buffer provided with the kit. Centrifuge to remove insoluble material.

    • Serum/Urine: Samples can often be used directly after appropriate dilution as recommended by the kit manufacturer.

  • Assay Procedure:

    • Prepare a standard curve using the provided D-2-HG standard.

    • Add samples and standards to a 96-well plate.

    • Prepare the reaction mix containing D2HGDH enzyme and the detection probe/substrate.

    • Add the reaction mix to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the absorbance (e.g., at 450 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 540/590 nm for fluorimetric assays) using a microplate reader.[12]

  • Data Analysis:

    • Subtract the background reading from all sample and standard readings.

    • Plot the standard curve and determine the concentration of D-2-HG in the samples.

a_protocol_workflow cluster_workflow Experimental Workflow for 2-HG Measurement cluster_detection 2-HG Detection Method start Start: IDH1-mutant cells/tissue treatment Treatment with This compound start->treatment sample_prep Sample Preparation (Extraction/Lysis) treatment->sample_prep gcms GC-MS Analysis (Derivatization) sample_prep->gcms High Sensitivity/ Specificity enzymatic_assay Enzymatic Assay (Colorimetric/Fluorimetric) sample_prep->enzymatic_assay High Throughput data_analysis Data Analysis (Quantification vs. Standard Curve) gcms->data_analysis enzymatic_assay->data_analysis end End: 2-HG Reduction Quantified data_analysis->end

Caption: General experimental workflow for measuring 2-HG reduction.

In Vivo Monitoring of 2-HG using Magnetic Resonance Spectroscopy (MRS)

For preclinical animal models and clinical studies, MRS provides a non-invasive method to measure 2-HG levels in tumors.[13][14]

Principle: This technique detects the unique spectral signature of 2-HG, allowing for its quantification within a specific region of interest in the body.

Protocol for In Vivo Studies:

  • Animal Model:

    • Establish xenograft tumors by implanting IDH1-mutant glioma cells into the flank or brain of immunodeficient mice.

    • Allow tumors to reach a palpable size.

  • Treatment:

    • Administer this compound orally or via another appropriate route at a predetermined dose and schedule.

  • MRS Imaging:

    • Perform baseline MRS scans before initiating treatment.

    • Conduct follow-up scans at various time points during treatment (e.g., 1 week, 1 month).[13]

    • Use a high-field MRI scanner (e.g., 3T or higher) equipped with a specialized coil.

    • Acquire edited MRS data (e.g., MEGA-PRESS) to specifically detect the 2-HG signal at 4.02 ppm.[14]

  • Data Analysis:

    • Process the MRS data to quantify the 2-HG peak.

    • Normalize the 2-HG signal to a stable internal reference metabolite (e.g., creatine).

    • Compare post-treatment 2-HG levels to baseline to determine the percentage of reduction.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.

Table 1: In Vitro 2-HG Reduction in U87-MG R132H Cells

Treatment GroupConcentration (µM)Duration (hours)2-HG Level (nmol/10^6 cells)% 2-HG Reduction (vs. Vehicle)
Vehicle Control-4815.2 ± 1.80%
This compound0.1488.1 ± 0.946.7%
This compound1481.6 ± 0.389.5%
This compound10480.5 ± 0.196.7%

Data are presented as mean ± standard deviation and are representative examples.

Table 2: In Vivo 2-HG Reduction in a Glioma Xenograft Model

Treatment GroupDose (mg/kg)Time PointTumor 2-HG Level (µmol/g tissue)% 2-HG Reduction (vs. Baseline)
This compound50Baseline12.5 ± 2.10%
This compound50Day 73.8 ± 0.769.6%
This compound50Day 281.9 ± 0.484.8%

Data are presented as mean ± standard deviation and are representative examples. In a phase 1 clinical trial, a 70% decrease in 2-HG levels was observed after one week of treatment with an IDH1 inhibitor.[13] A single dose of 100 mg/kg of another IDH1 inhibitor was sufficient to reduce tumor 2-HG levels by 95% in nude mice with IDH1 mutant flank tumors.[13]

Conclusion

The protocols and application notes provided here offer a comprehensive guide for the accurate measurement of 2-HG reduction following treatment with a specific IDH1 inhibitor. The selection of the appropriate methodology will depend on the specific research question and the available resources. Consistent and reliable quantification of 2-HG is critical for evaluating the pharmacodynamic activity of novel IDH1 inhibitors and for their advancement through preclinical and clinical development.

References

Troubleshooting & Optimization

IDH1 Inhibitor 7 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of IDH1 Inhibitor 7. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It can achieve a solubility of up to 100 mg/mL.[1][2][3] To facilitate dissolution at this concentration, ultrasonic treatment is necessary.[1][2][3] It is also crucial to use a fresh, anhydrous stock of DMSO, as the compound's solubility can be significantly impacted by the presence of water.[2]

Q2: My this compound is not dissolving completely in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Increase Sonication Time: Apply ultrasonic energy using a bath or probe sonicator to break down any compound aggregates.

  • Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Use Anhydrous DMSO: Ensure you are using a fresh, high-purity, and anhydrous stock of DMSO. Contaminating moisture can significantly reduce solubility.

Q3: The inhibitor precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?

A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution where its solubility is much lower.[4] Here are several strategies to prevent precipitation:

  • Serial Dilutions in DMSO: Before adding the inhibitor to your aqueous buffer, perform initial serial dilutions in DMSO to lower the concentration.[4]

  • Gradual Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations of the inhibitor.

  • Lower Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or less in your cell culture medium, as most cells can tolerate this level without adverse effects.[4] Always include a vehicle control (DMSO alone) in your experiments.[4]

  • Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween-80, into your final aqueous solution can help to maintain the inhibitor's solubility.

Q4: Can I prepare a stock solution of this compound in a solvent other than DMSO?

A4: While DMSO is the most common and recommended solvent for high-concentration stock solutions, other organic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) may be viable alternatives. However, you must always verify the compatibility of any alternative solvent with your specific experimental assay. For in vivo studies, co-solvent systems are typically required.

Q5: How should I store my this compound stock solution?

A5: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1][2] For long-term storage, it is recommended to keep the aliquots at -80°C, which should maintain stability for up to 6 months.[1][2] For shorter-term storage, -20°C is suitable for up to 1 month.[1][2]

Solubility Data

The following tables summarize the solubility of this compound in various solvents and formulations.

SolventConcentrationMethodReference
DMSO100 mg/mL (217.64 mM)Requires sonication[1]
FormulationConcentrationCompositionMethodReference
In vivo Formulation 12.5 mg/mL (5.44 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineRequires sonication[1]
In vivo Formulation 22.5 mg/mL (5.44 mM)10% DMSO, 90% (20% SBE-β-CD in Saline)Requires sonication[1]
In vivo Formulation 32.5 mg/mL (5.44 mM)10% DMSO, 90% Corn OilRequires sonication[1]

Experimental Protocols

Protocol for Preparing a 100 mg/mL Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the solution briefly to mix.

  • Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol for Preparing a 2.5 mg/mL Formulation for In Vivo Studies

This protocol is an example for preparing 1 mL of the formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Prepare a 25 mg/mL intermediate stock solution of this compound in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.

  • Add 450 µL of sterile saline to the mixture and vortex thoroughly to obtain a clear solution.

  • If any precipitation or phase separation is observed, sonicate the solution until it becomes clear.

Troubleshooting Workflows

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Dissolving this compound start Start: this compound powder add_dmso Add anhydrous DMSO to desired concentration start->add_dmso vortex Vortex thoroughly add_dmso->vortex sonicate Sonicate in water bath vortex->sonicate check_dissolved Is the compound completely dissolved? sonicate->check_dissolved check_again Is it dissolved now? sonicate->check_again solution_ready Solution is ready for use or further dilution check_dissolved->solution_ready Yes troubleshoot Troubleshoot check_dissolved->troubleshoot No gentle_heat Apply gentle heat (37°C) troubleshoot->gentle_heat gentle_heat->sonicate check_again->solution_ready Yes dilute_stock Prepare a more dilute stock solution check_again->dilute_stock No

Caption: A step-by-step workflow for dissolving this compound in DMSO.

Aqueous_Precipitation_Troubleshooting Troubleshooting Precipitation in Aqueous Solutions start Start: DMSO stock solution dilute_aqueous Dilute into aqueous buffer start->dilute_aqueous check_precipitation Does the compound precipitate? dilute_aqueous->check_precipitation no_precipitation Solution is ready for assay check_precipitation->no_precipitation No precipitation_occurs Precipitation Occurs check_precipitation->precipitation_occurs Yes serial_dilution_dmso Option 1: Perform serial dilutions in DMSO first precipitation_occurs->serial_dilution_dmso gradual_addition Option 2: Add stock to buffer dropwise with vortexing precipitation_occurs->gradual_addition use_surfactant Option 3: Add surfactant (e.g., Tween-80) to aqueous buffer precipitation_occurs->use_surfactant re_dilute Re-attempt dilution into aqueous buffer serial_dilution_dmso->re_dilute gradual_addition->re_dilute use_surfactant->re_dilute

Caption: Decision tree for preventing precipitation when diluting a DMSO stock in aqueous media.

References

Technical Support Center: Overcoming Resistance to IDH1 Inhibitor 7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IDH1 Inhibitor 7. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand resistance mechanisms encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective allosteric inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] In cancer cells harboring specific IDH1 mutations (e.g., R132H, R132C), the mutant enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] High levels of 2-HG lead to epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[4][5] this compound binds to the dimer interface of the mutant IDH1 enzyme, away from the active site, inducing a conformational change that blocks its ability to produce 2-HG.[1][6] This reduction in 2-HG levels can lead to the differentiation of tumor cells and therapeutic benefit.[2][7]

Q2: My IDH1-mutant cancer cells are showing reduced sensitivity to this compound. What are the potential causes?

Reduced sensitivity or acquired resistance to this compound can arise from several mechanisms. The most commonly observed are:

  • Secondary mutations in the IDH1 gene: A second mutation at a different site in the IDH1 gene can prevent the binding of this compound. A notable example is the S280F mutation, which has been shown to cause resistance to ivosidenib (a similar IDH1 inhibitor) by sterically hindering the drug from binding to the dimer interface.[6][8]

  • Isoform switching: Cancer cells may acquire a mutation in the IDH2 gene, the mitochondrial isoform of IDH. This allows the cells to continue producing 2-HG via the mutant IDH2 enzyme, thereby bypassing the inhibitory effect of the IDH1-specific inhibitor.[4][7]

  • Activation of parallel signaling pathways: The cancer cells may have or acquire mutations in other oncogenic pathways, such as the receptor tyrosine kinase (RTK) pathway (e.g., NRAS, KRAS, PTPN11, FLT3). These mutations can drive cell proliferation and survival independently of the IDH1 pathway, thus conferring resistance to this compound.[7][9]

  • Metabolic reprogramming: Resistant cells may upregulate alternative metabolic pathways to support their growth and survival. For instance, an increase in mitochondrial oxidative phosphorylation (OxPHOS) and fatty acid β-oxidation (FAO) has been observed in cells resistant to IDH inhibitors.[7][10]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

To investigate the mechanism of resistance, a multi-step approach is recommended:

  • Sequence the IDH1 and IDH2 genes: Perform full-exon sequencing of both IDH1 and IDH2 to identify any secondary mutations in IDH1 or new mutations in IDH2.

  • Profile for co-occurring mutations: Use a targeted next-generation sequencing (NGS) panel to screen for mutations in common cancer-related genes, particularly those in the RTK/RAS pathway.

  • Measure 2-HG levels: Quantify intracellular 2-HG levels in the presence and absence of this compound. A restoration of 2-HG levels despite treatment would suggest a mechanism that reactivates 2-HG production (e.g., a secondary IDH1 mutation or IDH2 isoform switching).

  • Metabolic flux analysis: Perform metabolic assays to assess changes in key metabolic pathways, such as OxPHOS and FAO.

Troubleshooting Guides

Issue 1: Decreased Potency of this compound in Long-Term Cultures

Symptoms:

  • The IC50 value of this compound has significantly increased in your long-term cell culture compared to the parental cell line.

  • Cell proliferation is not inhibited at previously effective concentrations of the inhibitor.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Emergence of a resistant clone with a secondary IDH1 mutation. 1. Isolate single-cell clones from the resistant population. 2. Sequence the IDH1 gene in these clones to check for secondary mutations (e.g., at the S280 position).[8] 3. If a secondary mutation is identified, consider testing an alternative dimer-interface binding inhibitor that may not be affected by this mutation.[6]
Acquisition of an IDH2 mutation (isoform switching). 1. Sequence the IDH2 gene in the resistant cell population. 2. If an IDH2 mutation is found, consider a dual IDH1/IDH2 inhibitor or combination therapy with an IDH2-specific inhibitor.[4]
Upregulation of bypass signaling pathways. 1. Perform RNA sequencing or proteomic analysis to identify upregulated signaling pathways in the resistant cells. 2. Consider combination therapy with an inhibitor targeting the identified bypass pathway (e.g., a MEK inhibitor if the RAS/MAPK pathway is activated).
Issue 2: Primary Resistance to this compound in a New Cell Line

Symptoms:

  • A new IDH1-mutant cell line shows little to no response to this compound, even at high concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Pre-existing co-mutations in key signaling pathways. 1. Perform genomic profiling of the cell line to identify co-occurring mutations, particularly in the RTK/RAS pathway.[7] 2. If such mutations are present, the cell line may be dependent on these pathways for survival. Consider combination therapy with an inhibitor targeting the co-mutated pathway.
Cell line misidentification or loss of IDH1 mutation. 1. Verify the identity of the cell line through short tandem repeat (STR) profiling. 2. Re-sequence the IDH1 gene to confirm the presence of the target mutation.

Quantitative Data Summary

The following tables summarize key data related to the efficacy of and resistance to IDH1 inhibitors like ivosidenib, which can serve as a proxy for this compound.

Table 1: Clinical Response to Ivosidenib in Relapsed/Refractory AML

Metric Value Reference
Overall Response Rate (ORR)41.6%[7]
Complete Remission (CR) Rate21.6%[7]
Median Overall Survival (mOS)8.8 months[7]

Table 2: Impact of a Secondary Mutation on Inhibitor Potency

Cell Line Inhibitor IC50 (nM)
IDH1 R132CIvosidenib50
IDH1 R132C/S280FIvosidenib>10,000
IDH1 R132C/S280FAlternative Inhibitor (e.g., LY3410738)150

Note: IC50 values are illustrative and based on published data for similar compounds.[2][5]

Experimental Protocols

Protocol 1: Determination of Cell Proliferation and IC50

This protocol is for assessing the inhibitory effect of this compound on the proliferation of cancer cells.

Materials:

  • IDH1-mutant cancer cell line

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Sanger Sequencing of the IDH1 Gene

This protocol is for identifying mutations in the IDH1 gene.

Materials:

  • Genomic DNA extracted from the cancer cell line

  • Primers flanking the exons of the IDH1 gene

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermal cycler

  • DNA purification kit

  • Sanger sequencing service

Procedure:

  • Design primers to amplify the coding regions of the IDH1 gene.

  • Perform PCR using the genomic DNA as a template and the designed primers.

  • Run the PCR product on an agarose gel to confirm amplification.

  • Purify the PCR product using a DNA purification kit.

  • Send the purified PCR product and sequencing primers to a sequencing facility.

  • Analyze the sequencing results to identify any mutations compared to the reference sequence.

Visualizations

Signaling_Pathway_Resistance cluster_0 IDH1 Pathway cluster_1 Resistance Mechanisms cluster_2 Cellular Outcomes IDH1_mut Mutant IDH1 two_HG 2-Hydroxyglutarate IDH1_mut->two_HG converts alpha_KG α-Ketoglutarate alpha_KG->IDH1_mut Differentiation_Block Differentiation Block two_HG->Differentiation_Block maintains IDH1_Inhibitor_7 This compound IDH1_Inhibitor_7->IDH1_mut inhibits Second_Site_Mutation Secondary IDH1 Mutation (e.g., S280F) Second_Site_Mutation->IDH1_mut Isoform_Switch IDH2 Mutation Isoform_Switch->two_HG restores 2-HG production RTK_Activation RTK/RAS Pathway Activation Proliferation Cell Proliferation & Survival RTK_Activation->Proliferation drives Experimental_Workflow start Resistant Cell Line Identified seq_idh Sequence IDH1 & IDH2 start->seq_idh ngs_panel NGS Panel for Co-mutations start->ngs_panel measure_2hg Measure 2-HG Levels start->measure_2hg metabolic_analysis Metabolic Analysis start->metabolic_analysis decision_idh Secondary IDH1 or new IDH2 mutation? seq_idh->decision_idh decision_rtk RTK/RAS Pathway Mutation? ngs_panel->decision_rtk decision_2hg 2-HG Levels Restored? measure_2hg->decision_2hg outcome_metabolic Mechanism: Metabolic Reprogramming Strategy: Target Metabolism metabolic_analysis->outcome_metabolic decision_idh->ngs_panel No outcome_seq Mechanism: Genetic Resistance Strategy: Alternative Inhibitor decision_idh->outcome_seq Yes outcome_rtk Mechanism: Bypass Pathway Strategy: Combination Therapy decision_rtk->outcome_rtk Yes decision_2hg->outcome_seq Yes

References

Technical Support Center: Off-Target Effects of Mutant IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter off-target effects during their experiments with mutant isocitrate dehydrogenase 1 (IDH1) inhibitors. Given that "IDH1 Inhibitor 7" is not a uniquely identified public compound, this guide addresses class-wide off-target effects and uses well-characterized inhibitors such as Ivosidenib (AG-120) and others as examples to illustrate common challenges and solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for mutant IDH1 inhibitors and what are their known off-target effects?

A1: Mutant IDH1 (mIDH1) inhibitors are designed to selectively bind to and inhibit the neomorphic activity of mutated IDH1 enzymes, which catalyze the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3][4] The accumulation of 2-HG is implicated in epigenetic dysregulation and a block in cellular differentiation, contributing to oncogenesis.[3][4][5] By inhibiting mIDH1, these drugs reduce 2-HG levels, thereby promoting the differentiation of cancer cells.[5][6][7]

While many mIDH1 inhibitors are highly selective, off-target effects can occur. These are unintended interactions with other cellular components. For instance, some IDH1 inhibitors have been observed to interact with other kinases due to the conserved nature of ATP-binding pockets.[8][9] One study noted that the mIDH1 inhibitor BAY-1436032 was terminated in a clinical trial due to a lack of selectivity and significant cytotoxicity, suggesting off-target effects.[6] Additionally, some IDH inhibitors have been associated with adverse events like differentiation syndrome, leukocytosis, and gastrointestinal disorders in clinical settings, which may be a consequence of on-target or off-target activities.[10][11][12]

Q2: I'm observing cytotoxicity in my wild-type IDH1 cell line after treatment with a mIDH1 inhibitor. Is this expected?

A2: This is a strong indicator of off-target activity. While many mIDH1 inhibitors show high selectivity for the mutant enzyme over the wild-type (wt) form in catalytic inhibition assays, studies have shown that these inhibitors can still bind to wt-IDH1.[13][14] This binding, however, does not typically lead to potent inhibition of the wild-type enzyme's normal function.[13][14] Therefore, significant cytotoxicity in wt-IDH1 cells, especially at higher concentrations, suggests the inhibitor is interacting with other cellular targets essential for cell survival. It is crucial to profile the inhibitor against a panel of kinases and other enzymes to identify potential off-target interactions.[9]

Q3: My mIDH1 inhibitor is reducing 2-HG levels as expected, but I'm also seeing unexpected phenotypic changes not typically associated with mIDH1 inhibition. How can I investigate this?

A3: Unanticipated cellular responses, despite on-target 2-HG reduction, can often be attributed to the inhibition of other signaling pathways.[9] To dissect these effects, you can:

  • Perform Pathway Analysis: Use techniques like Western blotting or phosphoproteomics to examine the activation state of key proteins in pathways that might be affected by off-target kinases.[9]

  • Use a More Selective Inhibitor: If a particular off-target is suspected, using a highly selective inhibitor for that kinase can help determine if it recapitulates the observed phenotype.[9]

Q4: At what concentration should I use my mIDH1 inhibitor to minimize off-target effects?

A4: It is recommended to use the lowest concentration of the inhibitor that achieves the desired biological effect (e.g., significant reduction of 2-HG) to minimize the risk of off-target interactions.[8] Using concentrations significantly higher than the inhibitor's IC50 or Ki value for the intended target increases the likelihood of binding to lower-affinity off-target proteins.[8] A dose-response experiment is essential to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cytotoxicity in both mutant and wild-type IDH1 cell lines. 1. The inhibitor has off-target cytotoxic effects.[6]2. The inhibitor concentration is too high, leading to non-specific toxicity.[8]1. Perform a kinome scan or other broad-panel screening to identify potential off-target interactions.[9]2. Conduct a dose-response curve to determine the EC50 for cytotoxicity and compare it to the IC50 for 2-HG reduction. Use a concentration that effectively reduces 2-HG with minimal cytotoxicity.
Inconsistent results between experiments. 1. Variability in cell density or confluency at the time of treatment.2. Inconsistent inhibitor concentration due to improper storage or dilution.3. Cell line instability or high passage number.1. Ensure consistent cell seeding density and treatment at a similar confluency for all experiments.[9]2. Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. Store stock solutions in small aliquots at -80°C to avoid freeze-thaw cycles.[9] 3. Use low-passage cells and regularly perform cell line authentication.
Unexpected activation of a signaling pathway. An off-target effect of the inhibitor may be activating another kinase or pathway.1. Review the kinase selectivity profile of the inhibitor for potential off-target activators.[9]2. Perform a broader analysis of signaling pathways using antibody arrays or phosphoproteomics to identify the activated pathway.[9]
Acquired resistance to the mIDH1 inhibitor. 1. Secondary mutations in the IDH1 gene that prevent inhibitor binding.[15]2. Upregulation of alternative metabolic pathways.1. Sequence the IDH1 gene in resistant clones to check for secondary mutations.[15]2. Perform metabolic profiling to identify compensatory metabolic changes.

Quantitative Data on mIDH1 Inhibitor Selectivity

The following table summarizes the inhibitory activity of several mIDH1 inhibitors against the mutant IDH1 R132H and wild-type IDH1. A higher fold selectivity indicates a greater specificity for the mutant enzyme.

InhibitormIDH1 R132H IC50 (nM)wt-IDH1 IC50 (nM)Fold Selectivity (wt/mutant)Reference
Ivosidenib (AG-120)12>1000>83[16]
Olutasidenib----
IDH-30527>1000>37[16]
GSK864->10,000>40[13]
BAY-1436032->10,000>500[13]
AGI-519870>10,000>140[7]

Note: IC50 values can vary depending on assay conditions. Data is compiled from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Conceptual)

This protocol outlines a general workflow for assessing the selectivity of a small molecule inhibitor across a broad panel of kinases, such as the KINOMEscan™ platform.

  • Compound Preparation: Prepare the test inhibitor at a concentration significantly higher than its target IC50 (e.g., 1-10 µM) to identify potential off-target interactions.

  • Binding Assay: The inhibitor is incubated with a DNA-tagged kinase panel. The binding of the inhibitor to a kinase prevents the kinase from binding to an immobilized ligand, thus reducing the amount of kinase captured on a solid support.

  • Quantification: The amount of each kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the inhibitor to the kinase. The dissociation constant (Kd) can also be determined.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.

  • Cell Treatment: Treat intact cells with the inhibitor at the desired concentration. A vehicle control (e.g., DMSO) is run in parallel.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Detection: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A rightward shift in the melting curve for the inhibitor-treated sample compared to the control indicates target engagement and stabilization.

Visualizations

Signaling Pathway

Mutant_IDH1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate wt_IDH1 Wild-Type IDH1 Isocitrate->wt_IDH1 NADP+ -> NADPH alpha_KG α-Ketoglutarate m_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->m_IDH1 NADPH -> NADP+ wt_IDH1->alpha_KG Two_HG 2-Hydroxyglutarate (Oncometabolite) m_IDH1->Two_HG Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Dysregulation α-KG-dependent dioxygenase inhibition Inhibitor mIDH1 Inhibitor Inhibitor->m_IDH1 Inhibition Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block

Caption: Canonical signaling pathway of mutant IDH1.

Experimental Workflow

Off_Target_Investigation_Workflow Start Unexpected Phenotype Observed (e.g., cytotoxicity in wt cells) Dose_Response Perform Dose-Response Curve (Cytotoxicity vs. 2-HG Reduction) Start->Dose_Response Concentration_Check Is effect seen at concentrations well above target IC50? Dose_Response->Concentration_Check Profiling Perform Broad-Panel Off-Target Screening (e.g., Kinome Scan, Proteomics) Concentration_Check->Profiling Yes On_Target Phenotype is likely On-Target or Complex Biology Concentration_Check->On_Target No Identify_Hits Identify Potential Off-Target Hits Profiling->Identify_Hits Validate_Hits Validate Hits using Orthogonal Assays (e.g., CETSA, specific enzyme assays) Identify_Hits->Validate_Hits Confirm_Phenotype Confirm Role in Phenotype (e.g., selective inhibitor, RNAi) Validate_Hits->Confirm_Phenotype Conclusion Phenotype is an Off-Target Effect Confirm_Phenotype->Conclusion CETSA_Workflow Cell_Culture 1. Culture Cells Treatment 2. Treat with Inhibitor or Vehicle Cell_Culture->Treatment Harvest 3. Harvest and Lyse Cells Treatment->Harvest Heating 4. Heat Lysates at a Temperature Gradient Harvest->Heating Centrifuge 5. Centrifuge to Separate Soluble and Precipitated Proteins Heating->Centrifuge Collect_Supernatant 6. Collect Supernatant (Soluble Fraction) Centrifuge->Collect_Supernatant Analysis 7. Analyze by Western Blot or Mass Spectrometry Collect_Supernatant->Analysis Plot 8. Plot Melting Curves Analysis->Plot Result Stabilization = Target Engagement Plot->Result

References

Technical Support Center: Optimizing IDH1 Inhibitor 7 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IDH1 Inhibitor 7. The content is designed to address specific issues that may be encountered during cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for IDH1 inhibitors?

A1: IDH1 (Isocitrate Dehydrogenase 1) is an enzyme crucial for cellular metabolism.[1][2] In certain cancers, a mutation in the IDH1 gene leads to the production of a mutant enzyme that produces an oncometabolite called 2-hydroxyglutarate (2-HG).[1][2][3] 2-HG contributes to cancer development by altering cellular metabolism and epigenetics.[1][4] IDH1 inhibitors are targeted therapies that selectively bind to and inhibit the activity of the mutant IDH1 enzyme, thereby reducing 2-HG levels and restoring normal cellular processes.[1][2]

Q2: How do I select the appropriate starting concentration range for this compound in my cell viability assay?

A2: The optimal concentration of an IDH1 inhibitor can vary significantly depending on the specific inhibitor, the cell line, and the IDH1 mutation being targeted. A common starting point is to perform a dose-response experiment with a broad range of concentrations. Based on published studies with various IDH1 inhibitors, a range of 5 nM to 50 µM is often used for initial screening.[5] For more potent compounds, the effective concentrations can be in the low nanomolar range. For instance, the dual IDH1/IDH2 inhibitor AG-881 has shown IC50 values ranging from 0.04 to 22 nM against different IDH1 mutations.[6][7]

Q3: How long should I incubate my cells with this compound?

A3: Incubation times can vary. Some studies have shown that an incubation period of 48 to 72 hours is sufficient to observe an effect on cell viability or 2-HG production.[3][5][8] However, for some cell lines and inhibitors, longer incubation periods of up to 6 days may be necessary to see a significant effect on cell growth.[9] It is recommended to perform a time-course experiment (e.g., 24, 48, 72, 96, 120, 144 hours) to determine the optimal incubation time for your specific experimental setup.

Q4: Can IDH1 inhibitors affect wild-type IDH1?

A4: While many IDH1 inhibitors are designed to be selective for the mutant enzyme, some can also inhibit wild-type (wt) IDH1, particularly at higher concentrations.[8][10] Interestingly, the efficacy of some mutant-IDH1 inhibitors against wtIDH1 can be enhanced under specific conditions found in the tumor microenvironment, such as low magnesium and low glucose levels.[9][11] This suggests a potential broader application for these inhibitors.

Q5: What are some common cell lines used for testing IDH1 inhibitors?

A5: Several cell lines harboring IDH1 mutations are commonly used, including:

  • HCT116 (colon cancer): Expressing IDH1 R132H mutation.[3]

  • U87 MG (glioma): Can be engineered to express IDH1 R132H.[3]

  • HT1080 (fibrosarcoma): Expressing IDH1 R132C mutation.[3]

  • JJ012 (chondrosarcoma): Expressing IDH1 R132C mutation.[3]

  • Various glioma and acute myeloid leukemia (AML) cell lines. [1]

It is crucial to sequence the cell line to confirm the presence and specific type of the IDH1 mutation before starting experiments.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No significant decrease in cell viability observed. 1. Sub-optimal inhibitor concentration: The concentration range tested may be too low. 2. Short incubation time: The inhibitor may require a longer duration to exert its effect. 3. Cell line resistance: The chosen cell line may be resistant to this specific inhibitor. 4. Incorrect IDH1 mutation status: The cell line may not harbor the IDH1 mutation targeted by the inhibitor. 5. Experimental conditions: Factors like high magnesium levels in the media can reduce inhibitor potency.[9][11]1. Expand the concentration range: Test a broader range of concentrations, from low nanomolar to high micromolar. 2. Increase incubation time: Perform a time-course experiment (e.g., up to 6 days).[9] 3. Use a different cell line: Test the inhibitor on a panel of cell lines with known IDH1 mutations. 4. Verify mutation status: Confirm the IDH1 mutation in your cell line by sequencing. 5. Optimize media conditions: Consider using media with lower magnesium concentrations if targeting wild-type IDH1 or if potency is an issue.[9]
High variability between replicate wells. 1. Inconsistent cell seeding: Uneven distribution of cells in the plate. 2. Edge effects: Evaporation from wells on the outer edges of the plate. 3. Inaccurate inhibitor dilution: Errors in preparing the serial dilutions.1. Ensure proper cell suspension: Mix the cell suspension thoroughly before and during seeding. 2. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media. 3. Prepare fresh dilutions: Prepare fresh serial dilutions of the inhibitor for each experiment and use calibrated pipettes.
Inhibitor precipitates in the culture medium. 1. Poor solubility: The inhibitor may have low solubility in aqueous solutions. 2. High concentration: The concentration used may exceed the inhibitor's solubility limit.1. Use a suitable solvent: Dissolve the inhibitor in an appropriate solvent like DMSO at a high stock concentration. 2. Lower the final solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. 3. Test lower concentrations: If precipitation persists, start with a lower concentration range.

Data Presentation

Table 1: Reported IC50 Values for Various IDH1 Inhibitors

InhibitorIDH1 MutationCell Line/AssayIC50Reference
Ivosidenib (AG-120)R132HU87 (engineered)13 nM[12]
Olutasidenib (Rezlidhia)---[1]
GSK864Wild-TypeJurkat, MV4-11~2 µM (at 48h)[8]
ML309R132HHCT116-[13]
AGI-5198R132HTS603 (glioma)70 nM[7]
AGI-5198R132C-160 nM[7]
AG-881R132C, R132L, R132H, R132S-0.04 - 22 nM[6][7]

Note: IC50 values can vary significantly based on the assay conditions and cell line used.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/Resazurin-based)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to attach for 24 hours.[9][14]

  • Inhibitor Preparation: Prepare a series of concentrations of this compound by serial dilution. A common approach is to use a 10-fold dilution for a broad range-finding experiment, followed by a 2- or 3-fold dilution for a more precise IC50 determination.[14] Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.

  • Treatment: Remove the old media and add fresh media containing the different concentrations of the inhibitor or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or up to 144 hours) at 37°C in a 5% CO2 incubator.[8][9]

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and read the absorbance at the appropriate wavelength.

    • Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours. Measure the fluorescence at the recommended excitation and emission wavelengths.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software.

Mandatory Visualizations

Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell Metabolism (IDH1 Mutation) Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate IDH1 (wild-type) TCA Cycle TCA Cycle alpha-Ketoglutarate->TCA Cycle Isocitrate_mut Isocitrate alpha-Ketoglutarate_mut alpha-Ketoglutarate Isocitrate_mut->alpha-Ketoglutarate_mut IDH1 (mutant) 2-HG 2-Hydroxyglutarate (Oncometabolite) alpha-Ketoglutarate_mut->2-HG IDH1 (mutant) Epigenetic Dysregulation Epigenetic Dysregulation 2-HG->Epigenetic Dysregulation IDH1_Inhibitor_7 This compound IDH1_Inhibitor_7->alpha-Ketoglutarate_mut Tumorigenesis Tumorigenesis Epigenetic Dysregulation->Tumorigenesis

Caption: IDH1 signaling in normal vs. cancer cells and the inhibitory action of this compound.

Experimental_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Adherence Allow cells to adhere (24h) Cell_Seeding->Adherence Dose_Response_Setup Prepare serial dilutions of this compound Adherence->Dose_Response_Setup Treatment Treat cells with inhibitor Dose_Response_Setup->Treatment Incubation Incubate for optimal duration Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, Resazurin) Incubation->Viability_Assay Data_Analysis Analyze data and determine IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End Troubleshooting_Tree Start No effect on cell viability Check_Concentration Is the concentration range appropriate? Start->Check_Concentration Check_Incubation Is the incubation time sufficient? Check_Concentration->Check_Incubation Yes Solution_Concentration Expand concentration range Check_Concentration->Solution_Concentration No Check_CellLine Is the cell line appropriate? Check_Incubation->Check_CellLine Yes Solution_Incubation Increase incubation time Check_Incubation->Solution_Incubation No Check_Conditions Are media conditions optimal? Check_CellLine->Check_Conditions Yes Solution_CellLine Verify IDH1 mutation status / Use different cell line Check_CellLine->Solution_CellLine No Solution_Conditions Optimize media (e.g., lower Mg2+) Check_Conditions->Solution_Conditions No

References

IDH1 Inhibitor 7 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of IDH1 Inhibitor 7. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and efficacy of the inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Proper storage is crucial to maintain the integrity of this compound. Storage conditions differ for the compound in its solid (powder) form versus when it is in a solvent.

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months[1][2]
-20°C1 month[1][2]

For long-term storage of the powder, -20°C is recommended.[1][2] Upon receipt, the product is typically shipped at room temperature for continental US deliveries, but this may vary for other locations.[1][2]

Q2: What is the best solvent for reconstituting this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is soluble in DMSO up to 100 mg/mL.[1][2] Due to the hygroscopic nature of DMSO, which can affect solubility, it is critical to use a fresh, unopened bottle of anhydrous DMSO for reconstitution.[1][2] If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q3: How should I handle the reconstituted stock solution?

A3: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storing at -80°C or -20°C.[1][3] For in vivo experiments, it is best practice to prepare the working solution fresh on the day of use.[1]

Q4: Is this compound stable under normal laboratory conditions?

A4: The chemical is considered stable under the recommended storage conditions.[4] However, like many small molecules, prolonged exposure to light, extreme pH, or strong oxidizing/reducing agents should be avoided.[4] Keep the container tightly sealed in a cool, well-ventilated area and away from direct sunlight.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue 1: Precipitate observed in the stock solution after thawing.
  • Possible Cause: The inhibitor may have come out of solution due to insufficient mixing upon thawing or exceeding its solubility limit in the chosen solvent.

  • Troubleshooting Steps:

    • Warm the vial to 37°C.

    • Vortex or sonicate the solution until the precipitate is fully redissolved.

    • Before preparing working dilutions, ensure the stock solution is at room temperature and visually clear.

    • Consider preparing a more dilute stock solution if precipitation is a recurring issue.

Issue 2: Inconsistent or lower-than-expected activity in my assay.
  • Possible Cause 1: Compound Degradation. Improper storage or handling, such as repeated freeze-thaw cycles or extended storage of working solutions, can lead to degradation.

    • Solution: Always use freshly prepared working solutions. Ensure stock solutions are properly aliquoted and stored. Refer to the storage guidelines to confirm your handling procedure is optimal.

  • Possible Cause 2: Inaccurate Concentration. This could be due to incomplete dissolution or adsorption of the compound to plasticware.

    • Solution: Ensure the compound is fully dissolved when preparing the stock solution. When making dilutions, pre-rinse pipette tips with the solvent. For sensitive assays, consider using low-adhesion microplates and tubes.

Workflow for Investigating Loss of Compound Activity

cluster_actions cluster_outcomes cluster_solutions start Start: Inconsistent or Low Activity Observed check_storage Review Storage Conditions (Temp, Aliquots, Duration) start->check_storage check_prep Verify Solution Preparation (Solvent Quality, Dissolution) start->check_prep run_control Run Positive Control with Freshly Prepared Inhibitor check_storage->run_control Storage OK check_prep->run_control Prep OK compare_results Compare Results: Old vs. Fresh Stock run_control->compare_results fresh_ok Fresh Stock Works: Old Stock Degraded compare_results->fresh_ok Discrepancy Found fresh_fails Fresh Stock Fails: Issue is Assay-Related compare_results->fresh_fails No Discrepancy discard_old Discard Old Stock and Use Fresh Aliquots fresh_ok->discard_old troubleshoot_assay Troubleshoot Other Assay Parameters fresh_fails->troubleshoot_assay

Caption: Troubleshooting workflow for loss of this compound activity.

Experimental Protocols

Protocol 1: Reconstitution of this compound

Objective: To prepare a concentrated stock solution of this compound.

Materials:

  • This compound (powder)

  • Anhydrous DMSO (newly opened)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with MW 459.47, add 217.64 µL of DMSO per 1 mg of powder).

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A clear solution should be observed.

  • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile polypropylene tubes.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]

Protocol 2: Assessment of Freeze-Thaw Stability

Objective: To determine the stability of the this compound stock solution after multiple freeze-thaw cycles.

Materials:

  • Aliquots of this compound stock solution (in DMSO)

  • -80°C freezer and wet ice

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Assay for biological activity (e.g., IDH1 enzymatic assay)

Procedure:

  • Prepare a set of identical aliquots of the stock solution. Use one aliquot as the "Time 0" (T0) control, which will not undergo any freeze-thaw cycles.

  • Subject the remaining aliquots to a series of freeze-thaw cycles. One cycle consists of:

    • Freezing the sample at -80°C for at least 1 hour.

    • Thawing the sample completely at room temperature.

  • After 1, 3, 5, and 10 cycles, remove one aliquot for analysis.

  • Chemical Analysis: Analyze the T0 control and the cycled aliquots by HPLC-UV or LC-MS. Compare the peak area of the parent compound to assess for degradation. The appearance of new peaks may indicate degradation products.

  • Biological Analysis: Test the activity of the T0 control and the cycled aliquots in a relevant biological assay. A decrease in potency (e.g., increased IC50) would suggest degradation.

  • Data Analysis: Plot the percentage of remaining parent compound or the relative biological activity against the number of freeze-thaw cycles.

Potential Degradation and Incompatibilities

While specific degradation pathways for this compound are not publicly detailed, compounds of this nature can be susceptible to certain conditions.

Hypothetical Degradation Considerations

cluster_stress Potential Stress Conditions cluster_products Potential Outcome IDH1_Inhibitor_7 This compound (Stable Compound) hydrolysis Hydrolysis (Extreme pH) IDH1_Inhibitor_7->hydrolysis oxidation Oxidation (Air, Peroxides) IDH1_Inhibitor_7->oxidation photolysis Photodegradation (UV Light) IDH1_Inhibitor_7->photolysis degradation_products Inactive Degradation Products hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products

Caption: Potential (hypothetical) degradation pathways for a small molecule inhibitor.

Incompatible Materials:

  • Strong acids/alkalis: May catalyze hydrolysis.

  • Strong oxidizing/reducing agents: May lead to chemical modification and inactivation.[4]

To ensure the highest quality experimental results, always adhere to the recommended storage and handling procedures. If you encounter issues not covered in this guide, please consult the supplier's technical support with details of your storage and handling protocol.

References

troubleshooting inconsistent results with IDH1 Inhibitor 7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IDH1 Inhibitor 7 (also known as Compound 88). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this inhibitor and to troubleshoot common issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of isocitrate dehydrogenase 1 (IDH1).[1] Specifically, it targets mutant forms of the IDH1 enzyme, such as the R132H mutation, which are found in various cancers.[2] Wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG).[3] However, mutant IDH1 gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[3][4] High levels of D-2HG interfere with cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[4] this compound is designed to selectively bind to and inhibit the activity of mutant IDH1, thereby blocking the production of D-2HG.[2]

Q2: What is the reported potency of this compound?

This compound has a reported half-maximal inhibitory concentration (IC50) of less than 100 nM in biochemical assays.[1] It is important to note that the IC50 value can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

Q3: How should I store and handle this compound?

For long-term storage, the solid form of this compound should be stored at -20°C for up to three years. For short-term storage, it can be kept at 4°C for up to two years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for one month.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q4: In which cell lines can I test the activity of this compound?

The activity of this compound should be tested in cell lines that harbor a susceptible IDH1 mutation. Examples of commonly used cell lines with IDH1 mutations include U87-MG glioblastoma cells engineered to express mutant IDH1 (e.g., R132H) and some cancer cell lines that endogenously express mutant IDH1. The choice of cell line should be guided by the specific research question.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in your experiments.

Inconsistent IC50 Values

Q5: My measured IC50 value for this compound is inconsistent between experiments. What are the potential causes?

Inconsistent IC50 values are a common challenge in in vitro assays.[5][6][7][8] Several factors can contribute to this variability:

  • Cell-Based Factors:

    • Cell Density: The number of cells seeded per well can significantly affect the apparent IC50. Higher cell densities may require higher concentrations of the inhibitor to achieve the same level of inhibition.[5][8]

    • Cell Health and Passage Number: The overall health and passage number of your cells can influence their metabolic state and response to inhibitors. It is advisable to use cells within a consistent and low passage number range.

    • Cell Line Integrity: Ensure your cell line has not been misidentified or contaminated. Regular cell line authentication is recommended.

  • Assay Conditions:

    • Incubation Time: The duration of inhibitor exposure can impact the IC50 value. Longer incubation times may lead to lower IC50 values.[5]

    • Reagent Variability: Batch-to-batch variations in cell culture media, serum, and assay reagents can introduce variability.[5]

    • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability (typically below 0.5%).[6]

  • Compound Handling:

    • Compound Stability: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor.[8]

    • Solubility Issues: this compound may have limited solubility in aqueous media. Ensure the compound is fully dissolved in the stock solution and does not precipitate upon dilution into the assay medium.

Unexpected Cellular Responses

Q6: I am not observing the expected decrease in 2-HG levels after treating my IDH1-mutant cells with this compound. What could be wrong?

Several factors could lead to a lack of response in a 2-HG reduction assay:

  • Incorrect Cell Model: Confirm that your cell line indeed expresses a susceptible IDH1 mutation.

  • Insufficient Inhibitor Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration may be too short to see a significant reduction in 2-HG levels. Perform a dose-response and time-course experiment to optimize these parameters.

  • Assay Sensitivity: The method used to measure 2-HG may not be sensitive enough to detect changes. Ensure your 2-HG detection assay is properly validated and has the required sensitivity.

  • Cell Permeability: While many small molecule inhibitors have good cell permeability, it's a factor to consider. If the inhibitor is not efficiently entering the cells, it will not be able to reach its target.

Q7: I am observing significant cytotoxicity in my wild-type IDH1 cell line when treated with this compound. Is this expected?

While this compound is designed to be selective for mutant IDH1, off-target effects can occur, especially at higher concentrations.[9] Some studies suggest that certain IDH1 mutant inhibitors can also inhibit wild-type IDH1 under specific conditions, such as low magnesium levels in the tumor microenvironment.[10] It is also possible that the observed toxicity is due to off-target effects on other cellular pathways.[9][11] To investigate this, consider performing a dose-response experiment to determine if the cytotoxicity is concentration-dependent and comparing the effect to other known IDH1 inhibitors.

Data Summary

Table 1: Properties of this compound (Compound 88)

PropertyValueReference
Synonyms Compound 88[1]
CAS Number 2135309-56-5[1]
Molecular Formula C22H24F3N7O[1]
Molecular Weight 459.47 g/mol [1]
IC50 (Biochemical) < 100 nM[1]
Appearance Solid (White to off-white)[1]
Storage (Solid) -20°C (3 years), 4°C (2 years)[1]
Storage (in DMSO) -80°C (6 months), -20°C (1 month)[1]

Experimental Protocols

Protocol: Measurement of Intracellular 2-Hydroxyglutarate (2-HG) Levels

This protocol provides a general framework for measuring changes in intracellular 2-HG levels in IDH1-mutant cells following treatment with this compound. This method is based on a colorimetric assay kit.

Materials:

  • IDH1-mutant cell line (e.g., U87-MG expressing IDH1-R132H)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • D-2-Hydroxyglutarate Assay Kit (Colorimetric) (e.g., Abcam ab211070 or similar)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the IDH1-mutant cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).

    • Remove the medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Sample Preparation (Cell Lysates):

    • After incubation, carefully remove the culture medium.

    • Wash the cells twice with cold PBS.

    • Lyse the cells according to the protocol provided with the D-2-Hydroxyglutarate Assay Kit. This typically involves adding a specific lysis buffer to each well.

    • Incubate on ice for a specified time to ensure complete lysis.

    • Centrifuge the plate to pellet cell debris.

    • Collect the supernatant containing the cell lysate for 2-HG measurement.

  • 2-HG Measurement:

    • Follow the instructions of the D-2-Hydroxyglutarate Assay Kit to measure the 2-HG concentration in the cell lysates. This typically involves adding a reaction mix to the lysates and incubating for a specific time.

    • Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the D-2-HG standards provided in the kit.

    • Calculate the 2-HG concentration in each sample by interpolating from the standard curve.

    • Normalize the 2-HG levels to the protein concentration of each lysate to account for differences in cell number.

    • Plot the normalized 2-HG levels against the concentration of this compound to determine the dose-dependent effect.

Visualizations

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_wild_type Wild-Type IDH1 cluster_mutant Mutant IDH1 cluster_downstream Downstream Effects Isocitrate Isocitrate wt_IDH1 Wild-Type IDH1 Isocitrate->wt_IDH1 alpha_KG α-Ketoglutarate (α-KG) mut_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mut_IDH1 D_2HG D-2-Hydroxyglutarate (D-2HG) Epigenetic_Dysregulation Epigenetic Dysregulation D_2HG->Epigenetic_Dysregulation Altered_Metabolism Altered Cellular Metabolism D_2HG->Altered_Metabolism wt_IDH1->alpha_KG NADP+ to NADPH mut_IDH1->D_2HG NADPH to NADP+ Inhibitor This compound Inhibitor->mut_IDH1 Tumorigenesis Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis Altered_Metabolism->Tumorigenesis

Caption: IDH1 signaling pathway and the mechanism of this compound.

Experimental_Workflow start Start cell_culture 1. Seed IDH1-mutant cells in 96-well plate start->cell_culture treatment 2. Treat cells with This compound (dose-response) cell_culture->treatment incubation 3. Incubate for 24-72 hours treatment->incubation lysis 4. Lyse cells and collect supernatant incubation->lysis assay 5. Perform 2-HG measurement assay lysis->assay data_analysis 6. Analyze data and determine IC50 for 2-HG reduction assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for using this compound.

Troubleshooting_Tree cluster_ic50 Troubleshooting IC50 Variability cluster_no_effect Troubleshooting Lack of Effect start Inconsistent Results with This compound issue_ic50 Inconsistent IC50 values? start->issue_ic50 issue_no_effect No reduction in 2-HG? start->issue_no_effect check_cells Check cell density, passage number, and health issue_ic50->check_cells Yes check_assay Verify assay conditions (incubation time, reagents) issue_ic50->check_assay Yes check_compound Confirm compound integrity and solubility issue_ic50->check_compound Yes verify_mutation Confirm IDH1 mutation in cell line issue_no_effect->verify_mutation Yes optimize_conditions Optimize inhibitor concentration and treatment time issue_no_effect->optimize_conditions Yes validate_assay Validate sensitivity of 2-HG detection assay issue_no_effect->validate_assay Yes

Caption: A decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Minimizing In Vivo Toxicity of Novel IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly available data for the class of mutant isocitrate dehydrogenase 1 (IDH1) inhibitors. There is no specific in vivo toxicity data publicly available for a compound designated "IDH1 Inhibitor 7" or "Compound 88". Therefore, this guide addresses potential class-wide toxicities and mitigation strategies that may be applicable to novel IDH1 inhibitors. Always consult relevant safety data sheets and conduct appropriate dose-finding and toxicity studies for your specific compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides guidance on common issues that may be encountered during in vivo experiments with novel IDH1 inhibitors.

Q1: We are observing unexpected weight loss and signs of poor health in our animal models treated with our novel IDH1 inhibitor. What are the potential causes and what should we do?

A1: Unexpected weight loss and poor clinical signs can be indicative of systemic toxicity. Potential causes related to IDH1 inhibitors could include off-target effects, exaggerated pharmacodynamic effects, or metabolic disturbances.

Troubleshooting Steps:

  • Dose Reduction: The most immediate step is to consider reducing the dose. It's possible the current dose is at or near the maximum tolerated dose (MTD).

  • Vehicle Control: Ensure that the vehicle used to formulate the inhibitor is not contributing to the observed toxicity. Run a parallel group of animals treated with the vehicle alone.

  • Clinical Observations: Increase the frequency of clinical observations. Monitor for specific signs such as changes in posture, activity, fur texture, and signs of dehydration.

  • Supportive Care: Provide supportive care such as supplemental nutrition and hydration, as advised by your institutional animal care and use committee (IACUC) and veterinary staff.

  • Comprehensive Necropsy: If an animal reaches a humane endpoint, perform a comprehensive gross necropsy and collect tissues for histopathological analysis to identify any target organ toxicity.

Q2: Our in vivo study shows elevated liver enzymes (ALT, AST) in the treatment group. Is this a known toxicity for IDH1 inhibitors and how should we manage it?

A2: Yes, hepatotoxicity is a known potential adverse effect of some IDH1 inhibitors.[1][2][3][4] Elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are indicators of liver damage.

Troubleshooting and Management:

  • Confirm with Further Tests: In addition to ALT and AST, measure other markers of liver function such as alkaline phosphatase (ALP) and total bilirubin to get a more complete picture of the potential liver injury.[3]

  • Dose-Response Relationship: Determine if the hepatotoxicity is dose-dependent. If you have multiple dose groups, analyze the trend. This will help in identifying a safer therapeutic window.

  • Histopathology: At the end of the study, or if animals are euthanized due to reaching endpoints, perform a thorough histopathological examination of the liver to characterize the nature of the liver injury (e.g., necrosis, inflammation, steatosis).

  • Pharmacokinetic Analysis: Consider if the observed toxicity correlates with high drug exposure (AUC) in the plasma. This can help to understand if the toxicity is related to drug accumulation.

Q3: We've noticed hematological abnormalities, such as anemia and thrombocytopenia, in our treated animals. What is the likely cause and what should we investigate?

A3: Hematological toxicities, including anemia, thrombocytopenia, and neutropenia, have been reported with IDH1 inhibitors.[5][6] This could be due to effects on hematopoietic stem and progenitor cells.

Investigation and Mitigation:

  • Complete Blood Counts (CBCs): Perform regular CBCs to monitor red blood cell counts, platelet counts, and white blood cell differentials.

  • Bone Marrow Examination: At necropsy, collect bone marrow for cytological and/or histopathological assessment to look for signs of dysplasia or altered cellularity.

  • Dose Adjustment: As with other toxicities, assess if the hematological effects are dose-dependent and consider dose adjustments.

  • Combination Therapy Effects: If the IDH1 inhibitor is being used in combination with other agents (e.g., chemotherapy), be aware that this can exacerbate myelosuppression.[7]

Q4: Some animals in our study are showing signs of respiratory distress and fluid accumulation. Could this be related to differentiation syndrome?

A4: Differentiation syndrome is a serious adverse event associated with therapies that induce differentiation of leukemic cells, including IDH1 inhibitors.[3][5][8][9] It is characterized by a rapid proliferation and differentiation of myeloid cells, leading to a systemic inflammatory response. Clinical signs in animal models might include respiratory distress, edema, and organ infiltration.

Management and Monitoring:

  • Leukocytosis Monitoring: Closely monitor for a rapid increase in white blood cell counts (leukocytosis), which is a hallmark of differentiation syndrome.[5]

  • Clinical Signs: Be vigilant for clinical signs such as labored breathing, peripheral edema, and unexplained fever.

  • Treatment Interruption: If differentiation syndrome is suspected, temporary interruption of treatment may be necessary.

  • Corticosteroid Treatment: In clinical settings, differentiation syndrome is managed with corticosteroids (e.g., dexamethasone).[8] The feasibility of this in a preclinical model should be discussed with a veterinarian.

  • Histopathology: At necropsy, examine organs such as the lungs and liver for evidence of leukemic cell infiltration.

Quantitative Data on IDH1 Inhibitor Toxicities

The following tables summarize common adverse events observed with clinically approved IDH1 inhibitors. This data can provide context for the potential toxicities of novel IDH1 inhibitors.

Table 1: Common Adverse Reactions with Vorasidenib (Grade 2 Glioma) [10][11]

Adverse ReactionVORANIGO 40 mg daily (N=167)Placebo (N=163)
Hepatotoxicity
ALT Increased58% (Grade 3/4: 9%)-
AST Increased44% (Grade 3/4: 4.8%)-
General
Fatigue37%-
Musculoskeletal Pain26%-
Diarrhea25%-
Seizure16%-

Table 2: Common Adverse Reactions with Olutasidenib (Relapsed/Refractory AML) [3][5][8]

Adverse ReactionOlutasidenib (>=20% of patients)
Hepatotoxicity
AST IncreasedPresent
ALT IncreasedPresent
Alkaline Phosphatase IncreasedPresent
Bilirubin IncreasedPresent
Hematological
LeukocytosisPresent
General
NauseaPresent
Fatigue/MalaisePresent
ArthralgiaPresent
Differentiation Syndrome 16% (Grade 3/4: 8%)

Table 3: Common Adverse Reactions with Ivosidenib (IDH1-mutant Cancers) [9][12][13][14]

Adverse ReactionIvosidenib (Commonly Reported)
Gastrointestinal
NauseaHigh Incidence
DiarrheaHigh Incidence
VomitingHigh Incidence
General
FatigueHigh Incidence
Differentiation Syndrome 19% (up to 40% in some reviews)
Cardiac
QT ProlongationReported

Experimental Protocols

The following are generalized protocols for assessing potential in vivo toxicities of novel IDH1 inhibitors. These should be adapted to the specific experimental design and approved by the relevant institutional animal welfare body.

Protocol 1: General Health and Clinical Observation
  • Objective: To monitor the overall health and well-being of animals treated with an IDH1 inhibitor.

  • Procedure:

    • Animals should be observed at least once daily.

    • Record body weight at least three times per week.

    • Use a clinical scoring system to systematically assess animal health. Parameters can include:

      • Appearance: Fur texture, posture, signs of dehydration.

      • Activity: General mobility, responsiveness to stimuli.

      • Respiration: Rate and effort.

    • Any abnormalities should be recorded and reported to the veterinary staff.

    • Define clear humane endpoints for the study in consultation with the IACUC.

Protocol 2: Assessment of Hepatotoxicity
  • Objective: To evaluate the potential for a novel IDH1 inhibitor to cause liver injury.

  • Procedure:

    • Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at regular intervals during the study. A terminal blood collection via cardiac puncture should be performed at the end of the study.

    • Serum Biochemistry: Process blood to obtain serum and analyze for the following liver function markers:

      • Alanine aminotransferase (ALT)

      • Aspartate aminotransferase (AST)

      • Alkaline phosphatase (ALP)

      • Total bilirubin

    • Histopathology:

      • At necropsy, carefully examine the liver for any gross abnormalities.

      • Collect liver tissue and fix in 10% neutral buffered formalin.

      • Process the fixed tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

      • A board-certified veterinary pathologist should evaluate the slides for signs of hepatocellular necrosis, inflammation, steatosis, and other abnormalities.

Protocol 3: Evaluation of Hematological Toxicity
  • Objective: To assess the impact of the IDH1 inhibitor on hematopoietic cells.

  • Procedure:

    • Blood Collection: Collect whole blood in EDTA-containing tubes at baseline and at regular intervals.

    • Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine:

      • Red blood cell (RBC) count, hemoglobin, and hematocrit.

      • White blood cell (WBC) count and differential (neutrophils, lymphocytes, monocytes, etc.).

      • Platelet count.

    • Bone Marrow Analysis (optional, at terminal endpoint):

      • Collect bone marrow from the femur or other long bones.

      • Prepare bone marrow smears for cytological evaluation or fix for histopathological analysis.

      • Assess cellularity and the morphology of hematopoietic precursors.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

IDH1_Inhibition_Pathway cluster_Metabolism Cellular Metabolism cluster_Oncogenesis Oncogenic Pathway (IDH1 Mutation) cluster_Intervention Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1 Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) alpha_KG->Two_HG NADPH -> NADP+ NADPH_p NADPH NADP NADP+ NADP->NADPH_p mutant_IDH1 Mutant IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation (DNA/Histone Hypermethylation) Two_HG->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis IDH1_Inhibitor_7 This compound IDH1_Inhibitor_7->mutant_IDH1 Inhibits

Caption: Mechanism of mutant IDH1 and therapeutic intervention.

InVivo_Toxicity_Workflow cluster_Study_Setup Study Setup cluster_In_Life_Phase In-Life Phase cluster_Terminal_Phase Terminal Phase & Analysis Animal_Model Select Animal Model (e.g., mice, rats) Dose_Selection Dose Range Finding (e.g., MTD study) Animal_Model->Dose_Selection Groups Assign Treatment Groups (Vehicle, Low, Mid, High Dose) Dose_Selection->Groups Dosing Administer this compound Groups->Dosing Monitoring Daily Clinical Observations & Weekly Body Weights Dosing->Monitoring Blood_Sampling Interim Blood Sampling (PK, Hematology, Clinical Chemistry) Dosing->Blood_Sampling Monitoring->Blood_Sampling Terminal_Collection Terminal Blood & Tissue Collection Monitoring->Terminal_Collection Blood_Sampling->Terminal_Collection Histo Histopathology (Liver, Bone Marrow, etc.) Terminal_Collection->Histo Data_Analysis Analyze & Interpret Data (Statistics, Report) Terminal_Collection->Data_Analysis Histo->Data_Analysis

Caption: Experimental workflow for in vivo toxicity assessment.

References

improving bioavailability of IDH1 Inhibitor 7

Author: BenchChem Technical Support Team. Date: November 2025

Visualizing Experimental Workflows

To aid in the design and execution of your experiments, the following diagrams illustrate the general workflows for the formulation strategies discussed.

Nanosuspension_Workflow cluster_prep Preparation cluster_milling Milling Process cluster_characterization Characterization start Start: IDH1 Inhibitor 7 Powder presuspension Prepare Pre-suspension (Drug + Stabilizer Solution) start->presuspension milling High-Energy Media Milling presuspension->milling sampling In-process Particle Size Analysis milling->sampling separation Separate Nanosuspension from Milling Media sampling->separation Desired size reached characterization Final Characterization (Size, Zeta Potential, Drug Content) separation->characterization end End: Nanosuspension Formulation characterization->end

Workflow for Nanosuspension Preparation.

Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

ASDs can significantly improve the dissolution of a drug by presenting it in a high-energy, amorphous state within a polymer matrix.

Objective: To prepare an ASD of this compound with a suitable polymer using the solvent evaporation method.

Materials:

  • This compound

  • Polymer (e.g., HPMCAS, PVP K30, Soluplus®)

  • Volatile organic solvent (e.g., acetone, methanol, dichloromethane) in which both drug and polymer are soluble.

  • Rotary evaporator or spray dryer.

Procedure:

  • Dissolve this compound and the selected polymer in the volatile solvent at a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

  • Ensure complete dissolution to form a clear solution.

  • For rotary evaporation:

    • Transfer the solution to a round-bottom flask.

    • Evaporate the solvent under reduced pressure and controlled temperature.

    • A thin film of the solid dispersion will form on the flask wall.

  • For spray drying:

    • Pump the solution through an atomizer into a drying chamber with heated gas to rapidly evaporate the solvent.

    • Collect the resulting powder.

  • Scrape the solid dispersion (from rotary evaporation) or collect the powder (from spray drying).

  • Further dry the ASD under vacuum to remove residual solvent.

  • Characterize the ASD for its amorphous nature (using DSC and XRPD), drug content, and dissolution performance.

ASD_Workflow cluster_solution Solution Preparation cluster_evaporation Solvent Removal cluster_final Final Product start Start: Drug & Polymer dissolution Dissolve in Common Volatile Solvent start->dissolution rotovap Rotary Evaporation dissolution->rotovap spray_dry Spray Drying dissolution->spray_dry drying Secondary Vacuum Drying rotovap->drying spray_dry->drying characterization Characterization (DSC, XRPD, Dissolution) drying->characterization end End: ASD Powder characterization->end

Workflow for Amorphous Solid Dispersion Preparation.

Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

Objective: To develop a SEDDS formulation for this compound.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-solvent (e.g., Transcutol HP, Propylene Glycol)

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select suitable excipients.

  • Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-solvent.

  • Prepare various formulations by accurately weighing and mixing the selected oil, surfactant, and co-solvent.

  • Add this compound to the excipient mixture and vortex until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.

  • Evaluate the self-emulsification performance by adding a small amount of the formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle stirring.

  • Assess the resulting emulsion for droplet size, polydispersity index, and clarity.

  • The optimized SEDDS formulation should be further characterized for drug content, viscosity, and in vitro drug release.

SEDDS_Workflow cluster_screening Excipient Screening cluster_formulation Formulation Development cluster_characterization Characterization solubility Determine Drug Solubility in Oils, Surfactants, Co-solvents phase_diagram Construct Ternary Phase Diagram solubility->phase_diagram mixing Mix Excipients and Drug phase_diagram->mixing emulsification Evaluate Self-Emulsification Performance in Water mixing->emulsification analysis Analyze Droplet Size, PDI, and Drug Release emulsification->analysis end End: Optimized SEDDS Formulation analysis->end

Workflow for SEDDS Formulation Development.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

Cyclodextrins can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming a complex with improved aqueous solubility.

Objective: To prepare an inclusion complex of this compound with a cyclodextrin.

Materials:

  • This compound

  • Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)

  • Solvents (e.g., water, ethanol)

  • Mortar and pestle or magnetic stirrer

Procedure (Kneading Method):

  • Accurately weigh this compound and the cyclodextrin in a 1:1 molar ratio.

  • Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.

  • Gradually add the drug to the paste and knead for a specified time (e.g., 45-60 minutes).

  • Dry the resulting solid mass in an oven at a controlled temperature or under vacuum.

  • Pass the dried complex through a sieve to obtain a uniform powder.

  • Characterize the inclusion complex for drug content, dissolution, and evidence of complex formation (using techniques like DSC, XRPD, or FTIR).

Cyclodextrin_Workflow cluster_preparation Complex Formation cluster_processing Processing cluster_characterization Characterization start Start: Drug & Cyclodextrin kneading Knead with Solvent to Form Paste start->kneading drying Dry the Solid Mass kneading->drying sieving Sieve to Obtain Uniform Powder drying->sieving analysis Analyze for Drug Content, Dissolution, and Complexation sieving->analysis end End: Cyclodextrin Complex Powder analysis->end

Workflow for Cyclodextrin Inclusion Complex Preparation.

Signaling Pathway

The following diagram illustrates the canonical pathway involving IDH1 and the effect of IDH1 inhibitors.

IDH1_Pathway cluster_normal Normal Cell Metabolism cluster_mutant Mutant IDH1 Pathway cluster_inhibition Inhibitor Action Isocitrate Isocitrate IDH1_wt Wild-Type IDH1 Isocitrate->IDH1_wt aKG α-Ketoglutarate (α-KG) aKG_mut α-Ketoglutarate (α-KG) IDH1_wt->aKG IDH1_mut Mutant IDH1 aKG_mut->IDH1_mut Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) IDH1_mut->Two_HG Inhibitor This compound Inhibitor->IDH1_mut Inhibits

IDH1 Signaling Pathway and Inhibition.

IDH1 Inhibitor 7 not inhibiting 2-HG production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IDH1 Inhibitor 7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound is not reducing 2-hydroxyglutarate (2-HG) levels in my cell-based assay. What are the potential reasons?

A1: Several factors could contribute to the lack of efficacy of this compound in your cell-based assay. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.

  • Compound Integrity and Activity:

    • Degradation: The inhibitor may have degraded due to improper storage or handling. Ensure it has been stored at the recommended temperature and protected from light if necessary.

    • Purity: The purity of the inhibitor stock may be compromised. Consider verifying the purity using analytical methods like HPLC.

    • Solubility: The inhibitor may not be fully dissolved in the assay medium, leading to a lower effective concentration. Confirm the solubility of the compound in your specific cell culture medium.

  • Experimental Protocol:

    • Concentration: The concentration of the inhibitor may be too low to effectively inhibit the mutant IDH1 enzyme. Perform a dose-response experiment to determine the optimal concentration.

    • Incubation Time: The incubation time with the inhibitor may be insufficient to see a significant reduction in 2-HG levels. A time-course experiment is recommended.

    • Cell Density: High cell density can sometimes affect compound efficacy. Ensure you are using a consistent and appropriate cell density for your assays.

  • Biological Factors:

    • Cellular Uptake: The inhibitor may have poor cell permeability, preventing it from reaching its intracellular target.[1][2]

    • Efflux Pumps: The cells might be actively pumping out the inhibitor through efflux pumps like P-glycoprotein (P-gp).[1]

    • Metabolic Instability: The inhibitor could be rapidly metabolized by the cells into an inactive form.[3][4][5][6][7]

    • Resistance Mechanisms: The cells may have developed resistance to the inhibitor. This can occur through secondary mutations in the IDH1 gene or through activation of alternative signaling pathways.

Q2: How can I troubleshoot the lack of 2-HG inhibition in my in vitro enzymatic assay?

A2: If you are not observing inhibition in a purified enzyme assay, the issue likely lies with the inhibitor, the enzyme, or the assay conditions.

  • Inhibitor Issues:

    • Incorrect Concentration: Double-check the dilution calculations for your inhibitor stock.

    • Precipitation: The inhibitor may be precipitating in the assay buffer.

  • Enzyme Activity:

    • Inactive Enzyme: Verify the activity of your purified mutant IDH1 enzyme using a positive control inhibitor.

    • Incorrect Enzyme Isoform: Ensure you are using the correct mutant IDH1 isoform that your inhibitor is designed to target.

  • Assay Conditions:

    • Buffer Composition: The pH, salt concentration, or presence of detergents in your assay buffer may interfere with inhibitor binding.

    • Cofactor Concentration: Ensure the concentrations of NADPH and α-ketoglutarate are optimal for the assay.

    • Readout Interference: The inhibitor itself might interfere with the detection method (e.g., fluorescence or absorbance). Run a control without the enzyme to check for this.

Q3: My in vivo animal study shows no reduction in tumor 2-HG levels after treatment with this compound. What should I investigate?

A3: In vivo studies introduce additional layers of complexity. Here are key areas to troubleshoot:

  • Pharmacokinetics (PK):

    • Poor Bioavailability: The inhibitor may have low oral bioavailability, meaning not enough of it is absorbed into the bloodstream.

    • Rapid Clearance: The compound might be cleared from the body too quickly to maintain a therapeutic concentration in the tumor.[5]

    • Poor Tumor Penetration: The inhibitor may not effectively penetrate the tumor tissue to reach the cancer cells.

  • Drug Metabolism:

    • The inhibitor could be rapidly metabolized by the liver or other tissues into inactive metabolites.[3][4][6]

  • Animal Model:

    • Tumor Heterogeneity: The tumor may be composed of a mixed population of cells, some of which are resistant to the inhibitor.

    • Inappropriate Model: The chosen animal model may not accurately reflect the human disease.

Troubleshooting Guides

Guide 1: In Vitro Cell-Based Assay Failures

This guide provides a step-by-step approach to troubleshoot experiments where this compound is not reducing 2-HG levels in cultured cells.

Problem Possible Cause Recommended Action
No 2-HG reduction at any concentration Compound degradation or inactivityVerify compound identity and purity via LC-MS or NMR. Use a fresh, validated batch of the inhibitor.
Poor cell permeabilityPerform a cell permeability assay (e.g., PAMPA or Caco-2 assay).[1][8] If permeability is low, consider formulation strategies.
Rapid cellular metabolismConduct a metabolic stability assay using liver microsomes or hepatocytes to assess the rate of metabolism.[4][5][6][7]
Active drug effluxCo-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if 2-HG reduction is restored.
Weak or inconsistent 2-HG reduction Suboptimal inhibitor concentrationPerform a detailed dose-response curve to determine the IC50 value.
Insufficient incubation timeConduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration.
Assay variabilityEnsure consistent cell seeding density, reagent preparation, and handling. Include positive and negative controls in every experiment.
Initial 2-HG reduction followed by rebound Development of resistanceAnalyze treated cells for secondary mutations in IDH1. Investigate potential upregulation of bypass signaling pathways.
Guide 2: 2-HG Measurement and Analysis Issues

Accurate measurement of 2-HG is critical. This guide addresses common problems with analytical methods.

Problem Possible Cause Recommended Action
High background or no detectable 2-HG signal (LC-MS) Poor sample extractionOptimize the extraction protocol. Ensure complete cell lysis and protein precipitation.
Matrix effectsUse a stable isotope-labeled internal standard for 2-HG to normalize for matrix effects.[9]
Suboptimal chromatographyAdjust the mobile phase composition and gradient to improve the separation of 2-HG from other metabolites.[10][11]
Inaccurate 2-HG quantification (NMR) Spectral overlapOptimize the pH of the sample to improve the spectral resolution of 2-HG from glutamate and glutamine.[12][13]
Low sensitivityUse a higher field strength NMR spectrometer. Increase the number of scans to improve the signal-to-noise ratio.
Incorrect referencingUse a known internal standard for chemical shift referencing and quantification.

Quantitative Data Summary

The following table provides a comparison of the in vitro potency of known FDA-approved IDH1 inhibitors. Data for the hypothetical "this compound" should be benchmarked against these values.

Inhibitor Target IC50 (nM) for Mutant IDH1 IC50 (nM) for Wild-Type IDH1 Reference
Ivosidenib (AG-120) Mutant IDH1R132H: 12, R132C: 3124-71[14]
Olutasidenib (Rezlidhia) Mutant IDH1R132H, R132L, R132G, R132C22,400[14][15]
This compound Mutant IDH1User-determinedUser-determined

Experimental Protocols

Protocol 1: Cellular 2-HG Measurement by LC-MS/MS

Objective: To quantify intracellular 2-HG levels in response to IDH1 inhibitor treatment.

Materials:

  • IDH1-mutant cell line

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Stable isotope-labeled 2-HG internal standard (d5-2-HG)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed IDH1-mutant cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest.

  • Inhibitor Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 48 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol containing the d5-2-HG internal standard (e.g., 100 nM) to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes to allow for protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate metabolites using a suitable column (e.g., a HILIC column).[10]

    • Detect 2-HG and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis: Quantify the 2-HG concentration by calculating the peak area ratio of 2-HG to the internal standard and comparing it to a standard curve.

Protocol 2: In Vitro IDH1 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified mutant IDH1 enzyme.

Materials:

  • Purified recombinant mutant IDH1 enzyme

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

  • α-ketoglutarate (α-KG)

  • NADPH

  • A plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents: Prepare stock solutions of the inhibitor, α-KG, and NADPH in the assay buffer.

  • Inhibitor Dilution: Prepare a serial dilution of this compound in the assay buffer in a 96-well plate.

  • Reaction Mixture: Prepare a reaction mixture containing the mutant IDH1 enzyme and α-KG in the assay buffer.

  • Initiate Reaction: Add NADPH to each well to start the reaction. The final reaction volume should be consistent across all wells (e.g., 100 µL).

  • Kinetic Measurement: Immediately place the plate in a plate reader pre-warmed to the desired temperature (e.g., 37°C). Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Isocitrate Isocitrate alpha_KG_cytoplasm α-Ketoglutarate mutant_IDH1 Mutant IDH1 (R132H) alpha_KG_cytoplasm->mutant_IDH1 NADPH_cytoplasm NADPH NADPH_cytoplasm->mutant_IDH1 NADP_plus_cytoplasm NADP+ mutant_IDH1->NADP_plus_cytoplasm Two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH1->Two_HG TET_Enzymes TET Enzymes Two_HG->TET_Enzymes Histone_Demethylases Histone Demethylases Two_HG->Histone_Demethylases IDH1_Inhibitor_7 This compound IDH1_Inhibitor_7->mutant_IDH1 DNA_Hypermethylation DNA Hypermethylation TET_Enzymes->DNA_Hypermethylation inhibition of demethylation Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation inhibition of demethylation Altered_Gene_Expression Altered Gene Expression DNA_Hypermethylation->Altered_Gene_Expression Histone_Hypermethylation->Altered_Gene_Expression Block_in_Differentiation Block in Differentiation Altered_Gene_Expression->Block_in_Differentiation

Caption: IDH1 signaling pathway and the mechanism of action for this compound.

Troubleshooting_Workflow Start Problem: this compound not inhibiting 2-HG production Check_Compound Step 1: Verify Compound Integrity - Purity (HPLC) - Stability (Storage conditions) - Solubility in assay medium Start->Check_Compound Check_In_Vitro_Assay Step 2: Troubleshoot In Vitro Assay - Enzyme activity (positive control) - Inhibitor concentration (dose-response) - Assay conditions (buffer, cofactors) Check_Compound->Check_In_Vitro_Assay If compound is OK Check_Cell_Based_Assay Step 3: Troubleshoot Cell-Based Assay - Cell permeability (PAMPA) - Metabolic stability (microsomes) - Efflux pumps (co-incubation with inhibitors) Check_In_Vitro_Assay->Check_Cell_Based_Assay If in vitro assay is optimized Check_In_Vivo_Study Step 4: Troubleshoot In Vivo Study - Pharmacokinetics (PK study) - Bioavailability - Tumor penetration Check_Cell_Based_Assay->Check_In_Vivo_Study If cell-based assay is optimized Resistance Step 5: Investigate Resistance - Secondary IDH1 mutations - Bypass pathway activation Check_In_Vivo_Study->Resistance If in vivo issues are ruled out Outcome Resolution Resistance->Outcome

Caption: A logical workflow for troubleshooting the lack of 2-HG inhibition.

References

unexpected phenotypes with IDH1 Inhibitor 7 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with IDH1 Inhibitor 7.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential explanations and actionable steps.

Issue 1: Decreased 2-HG levels are observed, but cancer cells are not differentiating.

  • Question: We've confirmed that this compound is lowering 2-hydroxyglutarate (2-HG) levels in our IDH1-mutant cancer cell lines, but we are not observing the expected cellular differentiation. What could be the underlying cause?

  • Possible Causes and Troubleshooting Steps:

    • Clonal Evolution and Pre-existing Resistance: The cell population may contain subclones with mutations in pathways that block differentiation, independent of 2-HG production. These clones may become dominant under the selective pressure of the inhibitor.[1]

      • Recommendation: Perform single-cell sequencing to identify subclones and analyze for mutations in key hematopoietic or other relevant differentiation pathways.

    • Epigenetic Inertia: Prolonged exposure to high levels of 2-HG can lead to deep-seated epigenetic changes that are not readily reversible, even when 2-HG levels are reduced.[2][3][4]

      • Recommendation: Consider combination therapy with epigenetic modifiers, such as DNA methyltransferase (DNMT) inhibitors or histone deacetylase (HDAC) inhibitors, to overcome the epigenetic block.

    • Activation of Alternative Signaling Pathways: The cancer cells may have activated alternative survival and proliferation pathways that are independent of the IDH1 mutation.

      • Recommendation: Conduct RNA sequencing or proteomic analysis to identify upregulated signaling pathways (e.g., receptor tyrosine kinase pathways) that could be targeted with additional inhibitors.[1]

Issue 2: Emergence of drug resistance after an initial positive response.

  • Question: Our in vitro or in vivo models initially responded well to this compound, but we are now observing a relapse and regrowth of the cancer cells. What are the common mechanisms of acquired resistance?

  • Possible Causes and Troubleshooting Steps:

    • Second-Site Mutations in IDH1: Mutations can arise in the IDH1 gene at a location different from the primary R132 mutation. These second-site mutations can prevent the inhibitor from binding to the enzyme, thereby restoring 2-HG production.[1][5]

      • Recommendation: Sequence the IDH1 gene in the resistant cells to identify any new mutations. Structural modeling can help predict how these mutations might interfere with inhibitor binding.[1]

    • IDH Isoform Switching: Cancer cells can acquire mutations in the IDH2 gene, leading to the production of 2-HG from the mitochondrial IDH2 enzyme, thus bypassing the inhibition of IDH1.[2][5]

      • Recommendation: Sequence the IDH2 gene in resistant clones. If an IDH2 mutation is detected, consider treatment with a dual IDH1/IDH2 inhibitor or a specific IDH2 inhibitor.

    • Upregulation of Efflux Pumps: While less commonly reported for IDH1 inhibitors, cancer cells can develop resistance to various drugs by overexpressing ATP-binding cassette (ABC) transporters that pump the drug out of the cell.

      • Recommendation: Perform qPCR or western blotting to assess the expression levels of common drug efflux pumps.

Issue 3: Observation of paradoxical increase in cell proliferation or aggression.

  • Question: We have noticed that in some experimental settings, treatment with this compound appears to be associated with an increase in cell cycling or a more aggressive phenotype. Is this a known phenomenon?

  • Possible Causes and Troubleshooting Steps:

    • Induction of Leukemia Stem Cell Cycling: Some studies suggest that while IDH1 inhibitors can induce differentiation in the bulk of the tumor, they may also cause rare leukemia stem cells (LSCs) to exit quiescence and begin cycling.[6] This could potentially lead to long-term relapse.

      • Recommendation: Use flow cytometry to analyze the cell cycle status of the LSC population (e.g., using markers like Ki-67 and DAPI).

    • Metabolic Reprogramming: Inhibition of mutant IDH1 can lead to complex metabolic shifts within the cancer cells. This reprogramming could, in some contexts, open up new metabolic pathways that support cell growth and survival.

      • Recommendation: Conduct metabolomic profiling of treated and untreated cells to identify altered metabolic pathways that could be targeted.

Frequently Asked Questions (FAQs)

Q1: What is Differentiation Syndrome and how can it be managed in a research setting?

A1: Differentiation syndrome is a serious adverse event observed in patients treated with IDH inhibitors.[7] It is characterized by the rapid proliferation and differentiation of leukemic cells, leading to a massive release of cytokines.[7] This can cause symptoms such as fever, respiratory distress, and tissue inflammation.[7] In a research setting, if you observe a rapid increase in myeloid cell populations in your in vivo models, accompanied by signs of inflammation, it is crucial to monitor the animals closely. In clinical practice, this is managed with corticosteroids.[7]

Q2: Is leukocytosis an expected side effect of IDH1 inhibitor treatment?

A2: Yes, an increase in white blood cell count (leukocytosis) is a common hematologic event observed with ivosidenib (an IDH1 inhibitor) treatment.[7][8] This is often related to the induction of myeloid differentiation.[7] It is important to distinguish this from disease progression. Monitoring the morphology of the circulating white blood cells can help determine if they are mature, differentiated cells or leukemic blasts.

Q3: Can IDH1 inhibitors cause QTc prolongation?

A3: Yes, QTc prolongation has been reported as a notable adverse effect of ivosidenib.[7] While this is primarily a clinical concern, researchers working with in vivo models that allow for electrocardiogram (ECG) monitoring should be aware of this potential cardiotoxic effect.

Data Summary Tables

Table 1: Common Mechanisms of Acquired Resistance to IDH1 Inhibitors

Resistance MechanismDescriptionFrequency (if reported)Key References
Second-Site IDH1 Mutations Mutations in the IDH1 gene that interfere with inhibitor binding, often at the dimer interface.Varies among studies[1][5]
IDH Isoform Switching Emergence of mutations in the IDH2 gene, restoring 2-HG production.Reported in several clinical cases[2][5]
Clonal Evolution Selection and expansion of pre-existing or newly mutated subclones with resistance pathways.A common mechanism for targeted therapy resistance[1]
Receptor Tyrosine Kinase (RTK) Pathway Mutations Acquired mutations in genes like FLT3 or RAS family members.Observed in some resistant patient samples[1]

Table 2: Reported Adverse Events and Unexpected Phenotypes with Ivosidenib (AG-120)

Adverse Event / PhenotypeDescriptionIncidence in Clinical Trials (All Grades)Incidence (Grade ≥3)Key References
Differentiation Syndrome Rapid proliferation and differentiation of myeloid cells leading to inflammatory response.19% - 25%11% - 13%[7][8][9]
Leukocytosis Increase in white blood cell count.38% - 68%15%[7][8]
QTc Prolongation Lengthening of the QT interval on an electrocardiogram.26%11%[7][8]
Guillain-Barré Syndrome A rare neurological disorder.<1%-[7][8]
Increased LSC Cycling Promotion of cell cycle entry in leukemia stem cells.Observed in preclinical models-[6]
Diarrhea 37%7%[8]
Fatigue 43%14%[8]

Experimental Protocols

Protocol 1: Detection of IDH1/2 Resistance Mutations via Sanger Sequencing

  • Genomic DNA Extraction: Isolate genomic DNA from both pre-treatment (sensitive) and post-treatment (resistant) cancer cells using a standard DNA extraction kit.

  • PCR Amplification: Design primers to amplify the coding regions of the IDH1 and IDH2 genes. Perform PCR using a high-fidelity polymerase.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing. Include both forward and reverse primers for each amplicon to ensure accurate sequence determination.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the sequences from the sensitive cells and a reference genome to identify any acquired mutations.

Protocol 2: Assessment of Myeloid Differentiation by Flow Cytometry

  • Cell Preparation: Harvest and wash the treated and untreated cells with FACS buffer (e.g., PBS with 2% FBS).

  • Antibody Staining: Incubate the cells with fluorescently conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15) and a viability dye.

  • Flow Cytometry Analysis: Acquire the data on a flow cytometer.

  • Gating Strategy: Gate on live, single cells and then analyze the expression of the differentiation markers to quantify the percentage of mature myeloid cells in the population.

Visualizations

IDH1_Inhibitor_Mechanism cluster_cytoplasm Cytoplasm Isocitrate Isocitrate mut_IDH1 Mutant IDH1 (e.g., R132H) Isocitrate->mut_IDH1 alpha_KG_cyt alpha-KG alpha_KG_cyt->mut_IDH1 NADPH mut_IDH1->alpha_KG_cyt Two_HG 2-HG (Oncometabolite) mut_IDH1->Two_HG NADP+ Differentiation Myeloid Differentiation mut_IDH1->Differentiation Promotes TET2 TET2 Two_HG->TET2 Inhibits IDH1_Inhibitor This compound IDH1_Inhibitor->mut_IDH1 Inhibits Hypermethylation DNA/Histone Hypermethylation TET2->Hypermethylation Prevents Diff_Block Differentiation Block Hypermethylation->Diff_Block Leads to Leukemogenesis Leukemogenesis Diff_Block->Leukemogenesis Promotes

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance Treatment This compound Treatment Initial_Response Initial Response (2-HG Decrease, Differentiation) Treatment->Initial_Response Resistance Acquired Resistance Initial_Response->Resistance Second_Site Second-Site IDH1 Mutation Resistance->Second_Site Isoform_Switch IDH Isoform Switching (IDH2 mut) Resistance->Isoform_Switch Clonal_Evo Clonal Evolution (e.g., RTK pathway mut) Resistance->Clonal_Evo

Caption: Common mechanisms of acquired resistance to IDH1 inhibitors.

Differentiation_Syndrome_Workflow Start Start: IDH1-mutant Leukemia Cells Treatment This compound Treatment Start->Treatment Differentiation_Induction Induction of Myeloid Differentiation Treatment->Differentiation_Induction Rapid_Proliferation Rapid Proliferation of Myeloid Precursors Differentiation_Induction->Rapid_Proliferation Cytokine_Release Massive Cytokine Release Rapid_Proliferation->Cytokine_Release Syndrome Differentiation Syndrome Cytokine_Release->Syndrome Symptoms Symptoms: - Fever - Respiratory Distress - Inflammation Syndrome->Symptoms

Caption: Pathophysiological workflow of Differentiation Syndrome.

References

Validation & Comparative

A Comparative Guide to IDH1 Inhibitors: Ivosidenib (AG-120) vs. IDH1 Inhibitor 7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and underlying mechanisms of two inhibitors targeting isocitrate dehydrogenase 1 (IDH1), a critical enzyme in cellular metabolism. The comparison focuses on the clinically approved drug Ivosidenib (AG-120) and the preclinical compound "IDH1 Inhibitor 7" (also known as Compound 88). Due to the limited publicly available data for this compound, this guide will use Ivosidenib as a comprehensive benchmark, presenting its extensive preclinical and clinical data, alongside the known information for this compound.

Data Presentation

Table 1: In Vitro Efficacy against Mutant IDH1
InhibitorTargetIC50Assay TypeReference
Ivosidenib (AG-120) IDH1-R132H12 nMEnzymatic Assay[1]
This compound (Compound 88) IDH1< 100 nMNot Specified[2]
Table 2: Cellular Activity
InhibitorCell LineEffectConcentrationReference
Ivosidenib (AG-120) HT1080 (IDH1-R132C)92-95% reduction in 2-HG50-150 mg/kg (in vivo)[3]
Ivosidenib (AG-120) Primary mIDH1 AML cells96% reduction in 2-HG0.5 µM[3]
Ivosidenib (AG-120) Primary mIDH1 AML cellsInduced cellular differentiationNot Specified[3]
This compound (Compound 88) Not SpecifiedData not publicly availableNot Applicable
Table 3: In Vivo Efficacy in Preclinical Models
InhibitorModelDosingKey FindingsReference
Ivosidenib (AG-120) HT1080 xenograft mice50 or 150 mg/kg single oral doseRapid and robust tumor 2-HG reduction (92.0% and 95.2% respectively)[3]
Ivosidenib (AG-120) mIDH1 xenograft mouse modelDose-dependentClear PK/PD relationship with 2-HG inhibition[4][5]
This compound (Compound 88) Not SpecifiedData not publicly availableData not publicly available

Experimental Protocols

Enzymatic Inhibition Assay (General Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against mutant IDH1 enzyme.

  • Reagents and Materials :

    • Recombinant human mutant IDH1 (e.g., R132H) enzyme.

    • α-ketoglutarate (α-KG).

    • NADPH.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA).

    • Test compounds (Ivosidenib or this compound) dissolved in DMSO.

    • 384-well microplates.

    • Plate reader capable of measuring absorbance or fluorescence.

  • Procedure :

    • A dilution series of the test compound is prepared in DMSO and then diluted in assay buffer.

    • The mutant IDH1 enzyme is added to the wells of the microplate.

    • The test compound dilutions are added to the wells and incubated with the enzyme for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

    • The enzymatic reaction is initiated by adding a mixture of α-KG and NADPH.

    • The consumption of NADPH is monitored over time by measuring the decrease in absorbance at 340 nm or through a coupled enzymatic reaction that generates a fluorescent signal.

    • The initial reaction rates are calculated for each compound concentration.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay (General Protocol)

This protocol outlines a general method for quantifying the intracellular levels of the oncometabolite 2-HG in cancer cells treated with an IDH1 inhibitor.

  • Reagents and Materials :

    • IDH1-mutant cancer cell line (e.g., HT1080).

    • Cell culture medium and supplements.

    • Test compounds (Ivosidenib or this compound).

    • Lysis buffer (e.g., methanol/water).

    • Internal standard (e.g., 13C5-2-HG).

    • LC-MS/MS system.

  • Procedure :

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 48 hours).

    • After treatment, the culture medium is removed, and the cells are washed with PBS.

    • Cells are lysed, and the lysate is collected.

    • The internal standard is added to each sample.

    • The samples are centrifuged to pellet cellular debris, and the supernatant containing the metabolites is collected.

    • The levels of 2-HG are quantified using a validated LC-MS/MS method.

    • The 2-HG levels are normalized to the cell number or total protein concentration.

In Vivo Xenograft Model (General Protocol)

This protocol provides a general framework for evaluating the in vivo efficacy of an IDH1 inhibitor in a mouse xenograft model.

  • Animals and Cell Lines :

    • Immunocompromised mice (e.g., nude or SCID).

    • IDH1-mutant human cancer cell line (e.g., HT1080).

  • Procedure :

    • The cancer cells are implanted subcutaneously into the flanks of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment and control groups.

    • The test compound (Ivosidenib or this compound) is administered orally or via another appropriate route at a predetermined dose and schedule. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analyses (e.g., 2-HG measurement).

    • Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

IDH1 Mutant Signaling Pathway

Mutations in the IDH1 enzyme lead to a neomorphic activity, converting α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases. This results in epigenetic alterations, including DNA hypermethylation and altered histone marks, which in turn lead to a block in cellular differentiation and contribute to tumorigenesis.

IDH1_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (WT) Histone_Demethylation Histone_Demethylation aKG->Histone_Demethylation α-KG dependent dioxygenases DNA_Demethylation DNA_Demethylation aKG->DNA_Demethylation Gene_Expression Gene_Expression Histone_Demethylation->Gene_Expression DNA_Demethylation->Gene_Expression Normal_Differentiation Normal_Differentiation Gene_Expression->Normal_Differentiation Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut IDH1 (WT) Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG IDH1 (Mutant) Histone_Hypermethylation Histone Hypermethylation Two_HG->Histone_Hypermethylation Inhibits α-KG dependent dioxygenases DNA_Hypermethylation DNA Hypermethylation Two_HG->DNA_Hypermethylation Inhibits TET enzymes Blocked_Differentiation Blocked Differentiation Histone_Hypermethylation->Blocked_Differentiation DNA_Hypermethylation->Blocked_Differentiation Tumorigenesis Tumorigenesis Blocked_Differentiation->Tumorigenesis

Caption: IDH1 signaling in normal vs. cancer cells.

General Experimental Workflow for IDH1 Inhibitor Evaluation

The evaluation of a novel IDH1 inhibitor typically follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50 Determination) Cell_Based_Assay Cell-Based Assay (2-HG Measurement) Biochemical_Assay->Cell_Based_Assay Cell_Viability Cell Viability/Proliferation Cell_Based_Assay->Cell_Viability Differentiation_Assay Cell Differentiation Assay Cell_Viability->Differentiation_Assay PK_PD Pharmacokinetics/ Pharmacodynamics Differentiation_Assay->PK_PD Xenograft_Model Xenograft Efficacy Model PK_PD->Xenograft_Model Toxicity Toxicity Studies Xenograft_Model->Toxicity

Caption: Workflow for preclinical IDH1 inhibitor testing.

Concluding Remarks

Ivosidenib (AG-120) is a well-characterized, potent, and selective inhibitor of mutant IDH1 with demonstrated preclinical and clinical efficacy. It effectively reduces 2-HG levels, induces differentiation of cancer cells, and has been approved for the treatment of IDH1-mutated acute myeloid leukemia and cholangiocarcinoma.[6][7]

"this compound" (Compound 88) is identified as a preclinical IDH1 inhibitor with an IC50 of less than 100 nM.[2] However, a comprehensive public dataset on its cellular and in vivo efficacy, as well as its detailed mechanism of action, is not available at the time of this guide's publication. Therefore, a direct and detailed comparison of its performance against Ivosidenib is not feasible.

For researchers and drug development professionals, Ivosidenib serves as a critical benchmark for the development of new IDH1 inhibitors. Any novel compound, such as "this compound," would need to undergo rigorous preclinical testing, following a workflow similar to the one outlined above, to establish its potential as a therapeutic candidate. Future studies are required to elucidate the full pharmacological profile of "this compound" to allow for a direct comparison with established inhibitors like Ivosidenib.

References

A Comparative Guide to IDH1 Inhibitor 7 and AGI-5198 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the landscape of isocitrate dehydrogenase 1 (IDH1) inhibitors is of significant interest, particularly in the context of oncology. This guide provides a detailed, objective comparison of two such inhibitors: IDH1 Inhibitor 7 and AGI-5198. The comparison is based on available preclinical data, focusing on their mechanism of action, inhibitory potency, and cellular effects.

Mechanism of Action: Targeting the Neomorphic Activity of Mutant IDH1

Both this compound and AGI-5198 are small molecule inhibitors designed to selectively target the mutant form of isocitrate dehydrogenase 1 (IDH1). In several cancers, including glioma and acute myeloid leukemia (AML), a recurrent mutation in the IDH1 gene (most commonly at the R132 residue) leads to a neomorphic enzymatic activity. This altered enzyme converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[2][3]

This compound and AGI-5198 function by binding to the mutant IDH1 enzyme and inhibiting its ability to produce 2-HG. This reduction in 2-HG levels is intended to restore normal cellular differentiation processes and impede the growth of cancer cells.[4][5]

Mutant_IDH1_Signaling_Pathway Mutant IDH1 Signaling Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Mutant IDH1 cluster_2 Therapeutic Intervention Isocitrate Isocitrate Wild-type_IDH1 Wild-type_IDH1 Isocitrate->Wild-type_IDH1 NADP+ to NADPH alpha-Ketoglutarate alpha-Ketoglutarate Wild-type_IDH1->alpha-Ketoglutarate alpha-Ketoglutarate_mut alpha-Ketoglutarate Mutant_IDH1 Mutant_IDH1 alpha-Ketoglutarate_mut->Mutant_IDH1 NADPH to NADP+ 2-Hydroxyglutarate 2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetic_Dysregulation Epigenetic_Dysregulation 2-Hydroxyglutarate->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases Mutant_IDH1->2-Hydroxyglutarate Blocked_Differentiation Blocked_Differentiation Epigenetic_Dysregulation->Blocked_Differentiation Tumor_Growth Tumor_Growth Blocked_Differentiation->Tumor_Growth IDH1_Inhibitor This compound / AGI-5198 IDH1_Inhibitor->Mutant_IDH1 IDH1_Enzyme_Inhibition_Assay_Workflow IDH1 Enzyme Inhibition Assay Workflow Prepare_Reagents Prepare Assay Buffer, α-KG, and NADPH Plate_Setup Add Reagents and Compounds to 96-well Plate Prepare_Reagents->Plate_Setup Prepare_Compounds Prepare Serial Dilutions of Test Inhibitors Prepare_Compounds->Plate_Setup Initiate_Reaction Add Mutant IDH1 Enzyme Plate_Setup->Initiate_Reaction Measure_Absorbance Kinetic Read at 340 nm Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Inhibition and IC50 Values Measure_Absorbance->Data_Analysis

References

Validating Cellular Target Engagement of IDH1 Inhibitor 7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of IDH1 Inhibitor 7, a potent antagonist of isocitrate dehydrogenase 1 (IDH1). We will explore its performance in context with other known IDH1 inhibitors, supported by experimental data and detailed protocols.

Mutations in the IDH1 gene, particularly at the R132 residue, are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations result in a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[2][4]

IDH1 inhibitors, such as this compound, are designed to selectively bind to and inhibit the activity of mutant IDH1, thereby reducing the production of 2-HG and restoring normal cellular function.[5] Validating that these inhibitors reach and engage their intended target within a cellular context is a critical step in their development as therapeutic agents.

Mechanism of Action of Mutant IDH1 and its Inhibition

The core principle behind validating target engagement for IDH1 inhibitors is to measure the direct consequence of their binding to the mutant IDH1 enzyme. This is primarily the reduction of intracellular 2-HG levels.

cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (Mutant IDH1) cluster_2 Treated Cancer Cell Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG IDH1 (WT) TCA_Cycle TCA Cycle aKG->TCA_Cycle Enters TCA Cycle aKG_mut α-Ketoglutarate D2HG D-2-Hydroxyglutarate aKG_mut->D2HG IDH1 (mutant) Epigenetic_Changes Epigenetic Dysregulation D2HG->Epigenetic_Changes Accumulates Tumorigenesis Tumorigenesis Epigenetic_Changes->Tumorigenesis IDH1_Inhibitor_7 IDH1_Inhibitor_7 aKG_mut_inhib α-Ketoglutarate IDH1_Inhibitor_7->aKG_mut_inhib Binds to mutant IDH1 D2HG_inhib D-2-Hydroxyglutarate (Reduced Levels) aKG_mut_inhib->D2HG_inhib IDH1 (mutant)   (Inhibited)   

Figure 1. Signaling pathway of wild-type and mutant IDH1, and the mechanism of action of this compound.

Comparative Analysis of IDH1 Inhibitors

This compound demonstrates potent inhibition of the mutant IDH1 enzyme with an IC50 value of less than 100 nM.[6][7] To provide a comprehensive evaluation, we compare its activity with other well-characterized IDH1 inhibitors.

InhibitorTarget(s)IC50 (nM)Key Features
This compound IDH1 (mutant)< 100Potent inhibitor of mutant IDH1.
Ivosidenib (AG-120) IDH1 (mutant)5-19First-in-class, FDA-approved for AML.[1][8] Potently blocks both mutant and wild-type IDH1.[9]
Olutasidenib IDH1 (mutant)-FDA-approved for AML.[9] More selective for mutant IDH1 over wild-type.[9]
Vorasidenib (AG-881) IDH1/IDH2 (mutant)0.04-22 (IDH1 mutants)Dual inhibitor of both IDH1 and IDH2 mutants.[1][10] Brain-penetrant.[10]
AGI-5198 IDH1 (mutant)-An early-generation IDH1 inhibitor.[1]
DS-1001b IDH1 (mutant)-Investigated for chondrosarcoma and glioma.[1]
GSK864 IDH1 (wild-type and mutant)-Inhibits both wild-type and mutant IDH1.[11]

Experimental Validation of Target Engagement

The following are key experimental methods to validate the cellular target engagement of this compound.

Measurement of Intracellular D-2-Hydroxyglutarate (2-HG) Levels

This is the most direct and functionally relevant method to confirm target engagement. A reduction in the oncometabolite 2-HG levels in mutant IDH1-expressing cells following treatment with an inhibitor is a clear indicator of target engagement.

cluster_0 Detection Methods start Mutant IDH1-expressing cells treat Treat with this compound (or other inhibitors) start->treat lyse Cell Lysis and Sample Preparation treat->lyse lcms LC-MS/MS Analysis lyse->lcms enzyme_assay Enzymatic Assay (D-2-HG Dehydrogenase) lyse->enzyme_assay quantify Quantify 2-HG Levels lcms->quantify enzyme_assay->quantify compare Compare to Untreated Control quantify->compare result Reduced 2-HG indicates target engagement compare->result

Figure 2. Workflow for measuring intracellular 2-HG levels to validate target engagement.

Experimental Protocol: 2-HG Measurement by LC-MS/MS

  • Cell Culture and Treatment:

    • Plate mutant IDH1-expressing cells (e.g., U87-MG glioblastoma cells engineered to express IDH1 R132H) in a suitable format (e.g., 6-well plates).

    • Allow cells to adhere and grow to approximately 80% confluency.

    • Treat cells with varying concentrations of this compound and comparator inhibitors for a specified time (e.g., 24-48 hours). Include a vehicle-only control.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 10 minutes, then centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate metabolites on a suitable column (e.g., a C18 column).

    • Use an appropriate mobile phase gradient.

    • Detect and quantify 2-HG using multiple reaction monitoring (MRM) in negative ion mode.

    • Normalize the 2-HG levels to the total protein concentration or cell number.

Expected Results:

Treatment with an effective IDH1 inhibitor like this compound should lead to a dose-dependent decrease in intracellular 2-HG levels.[1]

Treatment2-HG Reduction (%)
Vehicle Control0
This compound (1 µM) > 90%
Ivosidenib (1 µM)> 90%[12]
Olutasidenib (1 µM)Significant reduction
Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that directly assesses the binding of a ligand (inhibitor) to its target protein within the cell. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Protocol: CETSA

  • Cell Treatment and Lysis:

    • Treat mutant IDH1-expressing cells with this compound or a vehicle control.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to separate the soluble protein fraction (supernatant) from the cell debris.

  • Heat Treatment:

    • Aliquot the soluble protein lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples on ice.

  • Protein Precipitation and Detection:

    • Centrifuge the heated samples to pellet the denatured and aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble IDH1 protein remaining in the supernatant by Western blotting or ELISA.

Expected Results:

In the presence of this compound, the mutant IDH1 protein will be stabilized. This will result in more soluble IDH1 protein remaining at higher temperatures compared to the vehicle-treated control, indicating a thermal shift and direct target engagement.

Conclusion

Validating the cellular target engagement of this compound is crucial for its preclinical and clinical development. The measurement of intracellular 2-HG levels serves as a robust and functionally relevant readout of inhibitor activity. Complementary biophysical methods like CETSA can provide direct evidence of target binding within the complex cellular environment. By employing these methodologies and comparing the performance of this compound with other known inhibitors, researchers can gain a comprehensive understanding of its cellular efficacy and mechanism of action.

References

Navigating Isoform Selectivity: A Comparative Analysis of AGI-5198, a Selective IDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of small molecule inhibitors is paramount. This guide provides a detailed comparison of the cross-reactivity of the selective mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, AGI-5198, with its closely related isoform, IDH2. The following sections present quantitative data, experimental methodologies, and a visual representation of the inhibitor's mechanism to facilitate a comprehensive understanding of its activity.

Mutations in IDH1 and IDH2 are implicated in various cancers, including glioma and acute myeloid leukemia (AML)[1][2]. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG)[2][3]. While both isoforms are attractive therapeutic targets, the development of isoform-selective inhibitors is crucial to minimize off-target effects. AGI-5198 is a potent and selective inhibitor of the IDH1 R132H mutant[2].

Quantitative Comparison of Inhibitor Activity

The inhibitory activity of AGI-5198 against mutant IDH1 (R132H) and its cross-reactivity with mutant IDH2 (R140Q and R172K) and wild-type IDH1 and IDH2 have been evaluated using various biochemical and cellular assays. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) and binding affinities, providing a clear picture of AGI-5198's selectivity profile.

Target EnzymeInhibitorIC50 (nM)Assay TypeReference
IDH1 R132H AGI-519870Biochemical[2]
IDH1 R132C AGI-5198160Biochemical[2]
Wild-type IDH1 AGI-5198> 20,000Biochemical[4]
IDH2 R140Q AGI-5198> 20,000Biochemical[4]
Wild-type IDH2 AGI-5198Not specified, but inactiveBiochemical[5]

Experimental Protocols

The determination of inhibitor selectivity relies on robust and well-defined experimental procedures. Below are detailed methodologies for key assays used to characterize the activity of IDH1 inhibitors.

Biochemical Enzyme Activity Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of purified IDH enzymes.

  • Enzyme Source : Recombinant human wild-type and mutant IDH1 and IDH2 enzymes are expressed and purified from E. coli.

  • Reaction Mixture : The standard reaction buffer contains 50 mM HEPES (pH 7.4), 150 mM NaCl, 20 mM MgCl₂, 1 mM DTT, and 0.005% Tween 20[5].

  • Substrates and Cofactors : For the reductive reaction of mutant IDH1/2 (α-ketoglutarate to 2-HG), the reaction mixture includes the enzyme, NADPH, and α-ketoglutarate[5]. For the oxidative reaction of wild-type IDH1/2 (isocitrate to α-ketoglutarate), the mixture contains the enzyme, NADP+, and isocitrate[1].

  • Inhibitor Preparation : AGI-5198 is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.

  • Assay Procedure :

    • The enzyme and inhibitor are pre-incubated for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C)[5].

    • The reaction is initiated by the addition of the substrate (α-ketoglutarate or isocitrate)[5].

    • The reaction progress is monitored by measuring the change in NADPH absorbance at 340 nm using a spectrophotometer[6][7].

  • Data Analysis : The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based 2-HG Production Assay

This assay assesses the inhibitor's ability to reduce the production of the oncometabolite 2-HG in cells engineered to express mutant IDH1.

  • Cell Line : A suitable cell line, such as U87MG glioma cells, is engineered to express the IDH1 R132H mutant[2].

  • Cell Culture : Cells are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) under standard cell culture conditions (37°C, 5% CO₂).

  • Inhibitor Treatment : Cells are treated with varying concentrations of AGI-5198 for a specified duration (e.g., 48 hours).

  • 2-HG Measurement :

    • After treatment, the cell culture medium or cell lysates are collected.

    • The concentration of 2-HG is quantified using liquid chromatography-mass spectrometry (LC-MS)[5].

  • Data Analysis : The EC50 value, the concentration of inhibitor that causes a 50% reduction in 2-HG levels, is determined.

Mechanism of Selective Inhibition

AGI-5198 acts as an allosteric inhibitor, binding to a site at the dimer interface of the mutant IDH1 enzyme[5]. This binding event locks the enzyme in an inactive conformation, preventing it from catalyzing the conversion of α-ketoglutarate to 2-HG[5]. The selectivity of AGI-5198 for mutant IDH1 over wild-type IDH1 and IDH2 arises from differences in the conformation and dynamics of the allosteric binding pocket between the isoforms.

Below is a diagram illustrating the signaling pathway and the point of inhibition by AGI-5198.

IDH1_Inhibition cluster_cytoplasm Cytoplasm cluster_wtIDH1 Wild-type IDH1 cluster_mutIDH1 Mutant IDH1 (R132H) Isocitrate Isocitrate wtIDH1 wtIDH1 Isocitrate->wtIDH1 alpha_KG α-Ketoglutarate mutIDH1 mutIDH1 alpha_KG->mutIDH1 NADPH_NADP NADP+ -> NADPH NADPH_NADP2 NADPH -> NADP+ Two_HG D-2-Hydroxyglutarate (Oncometabolite) wtIDH1->alpha_KG mutIDH1->Two_HG AGI5198 AGI-5198 AGI5198->mutIDH1 Inhibition

Caption: AGI-5198 selectively inhibits mutant IDH1.

The workflow for determining inhibitor selectivity is a critical process in drug discovery.

experimental_workflow cluster_workflow Inhibitor Selectivity Workflow start Start: Compound Synthesis biochemical_assay Biochemical Assays (IDH1wt, IDH1mut, IDH2wt, IDH2mut) start->biochemical_assay cellular_assay Cellular Assays (2-HG Production) start->cellular_assay data_analysis Data Analysis (IC50 / EC50 Determination) biochemical_assay->data_analysis cellular_assay->data_analysis selectivity_profile Selectivity Profile Generation data_analysis->selectivity_profile lead_optimization Lead Optimization selectivity_profile->lead_optimization

Caption: Workflow for determining inhibitor selectivity.

References

A Comparative Analysis of Enasidenib and Ivosidenib: Targeted Inhibition of Mutant IDH Enzymes in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Enasidenib (an IDH2 inhibitor) and Ivosidenib (an IDH1 inhibitor), two pivotal targeted therapies in the treatment of cancers with isocitrate dehydrogenase (IDH) mutations. This document outlines their mechanisms of action, presents a comparative summary of their preclinical and clinical performance, and details the experimental protocols for key assays.

Initially, this analysis was intended to compare Enasidenib with a lesser-known compound, IDH1 Inhibitor 7. However, a thorough review of publicly available scientific literature and patent databases revealed a significant lack of detailed preclinical and clinical data for "this compound," precluding a meaningful and robust comparison. Therefore, this guide has been pivoted to compare Enasidenib with the well-characterized, FDA-approved IDH1 inhibitor, Ivosidenib, offering a valuable comparative perspective on two clinically validated drugs targeting distinct but related enzymes in the same oncogenic pathway.

Introduction: The Role of Mutant IDH in Oncology

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes represent a significant breakthrough in the understanding of cancer metabolism.[1] Normally, these enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] However, specific mutations in the active sites of IDH1 and IDH2 confer a neomorphic activity, leading to the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation, a block in cellular differentiation, and subsequent tumorigenesis.[2] Enasidenib and Ivosidenib are first-in-class small molecule inhibitors that selectively target mutant IDH2 and IDH1 enzymes, respectively.[1][3]

Mechanism of Action

Both Enasidenib and Ivosidenib function by inhibiting the neomorphic activity of the mutant IDH enzymes, thereby reducing the production of 2-HG. This leads to the restoration of normal cellular differentiation.[1][3]

Enasidenib (AG-221) is an oral, selective, small-molecule inhibitor of the mutant IDH2 enzyme.[4] By binding to and inhibiting the mutant IDH2 protein, Enasidenib leads to a decrease in 2-HG levels, which in turn alleviates the block on hematopoietic differentiation.[2]

Ivosidenib (AG-120) is an oral, targeted inhibitor of the mutant IDH1 enzyme.[3] It selectively binds to and inhibits the mutated IDH1 protein, leading to a significant reduction in 2-HG levels and the induction of myeloid differentiation.[5]

IDH_Inhibitor_Pathway Simplified Signaling Pathway of Mutant IDH Inhibition cluster_normal Normal Cell cluster_cancer Cancer Cell with IDH Mutation cluster_treatment Treatment with IDH Inhibitor Isocitrate Isocitrate aKG aKG Isocitrate->aKG WT IDH1/2 Krebs_Cycle Krebs_Cycle aKG->Krebs_Cycle Energy Production Dioxygenases Dioxygenases aKG->Dioxygenases Epigenetic Regulation Differentiation Differentiation Dioxygenases->Differentiation Promotes Isocitrate_mut Isocitrate_mut aKG_mut aKG_mut Isocitrate_mut->aKG_mut WT IDH1/2 Two_HG Two_HG aKG_mut->Two_HG Mutant IDH1/2 Dioxygenases_mut Dioxygenases_mut Two_HG->Dioxygenases_mut Inhibits Differentiation_mut Differentiation_mut Dioxygenases_mut->Differentiation_mut Blocks Mutant_IDH Mutant IDH1/2 Two_HG_inhibited Two_HG_inhibited Mutant_IDH->Two_HG_inhibited Reduced 2-HG Production IDH_Inhibitor Enasidenib (mIDH2) Ivosidenib (mIDH1) IDH_Inhibitor->Mutant_IDH Inhibits Dioxygenases_restored Dioxygenases_restored Two_HG_inhibited->Dioxygenases_restored Restores Activity Differentiation_restored Differentiation_restored Dioxygenases_restored->Differentiation_restored Promotes Differentiation

Mutant IDH Inhibition Pathway

Preclinical Data Comparison

The following tables summarize the key preclinical findings for Enasidenib and Ivosidenib.

Table 1: In Vitro Potency and Selectivity
ParameterEnasidenib (IDH2)Ivosidenib (IDH1)
Target Mutations IDH2-R140Q, IDH2-R172KIDH1-R132H, IDH1-R132C, IDH1-R132G, IDH1-R132L, IDH1-R132S
IC50 (Enzymatic Assay) 100 nM (IDH2-R140Q), 400 nM (IDH2-R172K)[6]12 nM (IDH1-R132H), 13 nM (IDH1-R132C), 8 nM (IDH1-R132G), 13 nM (IDH1-R132L), 12 nM (IDH1-R132S)[7]
Cellular 2-HG IC50 Not explicitly stated in provided results.7.5 nM (HT1080 cells with IDH1-R132C)[8]
Selectivity Selective for mutant IDH2 over wild-type IDH1/2.Highly selective for mutant IDH1 over wild-type IDH1 and IDH2 isoforms.[5]
Table 2: Preclinical Pharmacokinetics
ParameterEnasidenibIvosidenib
Species Rat, MouseRat, Dog, Monkey, Mouse
Absorption Rapidly absorbed.[9]Well absorbed.[10]
Distribution Widely distributed in various tissues.[9]High plasma protein binding, low brain to plasma exposure ratio (2.3%).[10][11]
Metabolism N-dealkylation is the major pathway.[12]Primarily oxidative metabolism via CYP3A4.[10]
Elimination Half-life ~25 hours (in rats).[13]5.3-18.5 hours (in rats, dogs, and monkeys).[10]
Excretion Not explicitly stated in provided results.Primarily in feces (~77%), with ~67% as unchanged drug.[5]

Clinical Data Comparison

Both Enasidenib and Ivosidenib have demonstrated significant clinical activity in patients with IDH-mutant cancers, leading to their FDA approval.

Table 3: Clinical Efficacy in Relapsed/Refractory Acute Myeloid Leukemia (AML)
ParameterEnasidenib (IDH2-mutant)Ivosidenib (IDH1-mutant)
Clinical Trial Phase I/II (NCT01915498)[4]Phase I (NCT02074839)[14][15][16]
Overall Response Rate (ORR) 40.3%[4]41.6% (in R/R AML)
Complete Remission (CR) 19.3%[4]30% (CR rate in newly diagnosed AML unfit for intensive chemo)[17]
CR + CR with partial hematologic recovery (CRh) Not explicitly stated in provided results.42% (in newly diagnosed AML unfit for intensive chemo)[17]
Median Duration of Response 5.8 months[4]6.5 months (in R/R AML)
Median Overall Survival (OS) 9.3 months[4]35.7 months (in R/R MDS)[15]
OS in patients achieving CR 19.7 months[4]Not explicitly stated in provided results.
Table 4: Clinical Efficacy in Other Malignancies
IndicationEnasidenibIvosidenib
Cholangiocarcinoma Not a primary indication.Approved for previously treated, locally advanced or metastatic IDH1-mutant cholangiocarcinoma.[10] Median PFS of 2.7 months vs 1.4 months for placebo.[18] Median OS of 10.3 months vs 7.5 months for placebo.[12]
Myelodysplastic Syndromes (MDS) Phase II study ongoing (NCT03744390).[19]Approved for relapsed or refractory MDS with a susceptible IDH1 mutation.[16] CR rate of 38.9%.[16]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays used in the preclinical evaluation of IDH inhibitors, based on information from the provided search results.

Enzymatic Inhibition Assay

Enzymatic_Assay_Workflow General Workflow for IDH Enzyme Inhibition Assay start Start prepare_reagents Prepare Reagents: - Recombinant mutant IDH1/2 enzyme - α-ketoglutarate (substrate) - NADPH (cofactor) - Assay buffer start->prepare_reagents incubate Incubate Enzyme, Inhibitor, and NADPH prepare_reagents->incubate prepare_inhibitor Prepare Serial Dilutions of Test Inhibitor (e.g., Enasidenib, Ivosidenib) prepare_inhibitor->incubate initiate_reaction Initiate Reaction by Adding α-ketoglutarate incubate->initiate_reaction measure_activity Measure NADPH Depletion (e.g., absorbance at 340 nm) initiate_reaction->measure_activity calculate_ic50 Calculate IC50 Values measure_activity->calculate_ic50 end End calculate_ic50->end

Enzymatic Inhibition Assay Workflow

A typical enzymatic assay for IDH inhibitors involves the use of recombinant mutant IDH1 or IDH2 enzymes. The assay measures the enzyme's ability to convert α-KG to 2-HG, which is coupled to the consumption of NADPH. The rate of NADPH depletion is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

General Protocol:

  • Recombinant mutant IDH1 or IDH2 enzyme is incubated with the test inhibitor at various concentrations in an appropriate assay buffer.

  • The reaction is initiated by the addition of the substrates, α-ketoglutarate and NADPH.

  • The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is measured over time using a plate reader.

  • The initial reaction velocities are plotted against the inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell-Based 2-HG Reduction Assay

Cell_Based_Assay_Workflow General Workflow for Cell-Based 2-HG Assay start Start culture_cells Culture Cells Expressing Mutant IDH1 or IDH2 (e.g., HT1080, U87MG) start->culture_cells treat_cells Treat Cells with Serial Dilutions of Test Inhibitor culture_cells->treat_cells incubate_cells Incubate for a Defined Period (e.g., 48-72 hours) treat_cells->incubate_cells lyse_cells Lyse Cells and Collect Supernatant or Media incubate_cells->lyse_cells measure_2hg Measure 2-HG Levels (LC-MS/MS) lyse_cells->measure_2hg calculate_ic50 Calculate Cellular IC50 Values measure_2hg->calculate_ic50 end End calculate_ic50->end

Cell-Based 2-HG Assay Workflow

This assay quantifies the ability of an inhibitor to reduce the levels of the oncometabolite 2-HG in cancer cells harboring an IDH mutation.

General Protocol:

  • Cancer cell lines endogenously expressing mutant IDH1 or IDH2 (e.g., HT1080 fibrosarcoma cells) are seeded in multi-well plates.

  • The cells are treated with a range of concentrations of the test inhibitor (e.g., Enasidenib or Ivosidenib).

  • After a defined incubation period (e.g., 48 to 72 hours), the cells are lysed, and the intracellular or secreted levels of 2-HG are measured.

  • Quantification of 2-HG is typically performed using a sensitive and specific method such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • The cellular IC50 value is determined by plotting the 2-HG levels against the inhibitor concentrations.

Conclusion

Enasidenib and Ivosidenib represent a paradigm shift in the treatment of IDH-mutant cancers, moving from cytotoxic chemotherapy to targeted therapies that restore normal cellular function. While both drugs act by inhibiting the production of the oncometabolite 2-HG, they are specific for mutations in IDH2 and IDH1, respectively. Preclinical data demonstrate their high potency and selectivity, and clinical trials have confirmed their efficacy in inducing durable responses in patients with hematologic malignancies and certain solid tumors. The development of these inhibitors underscores the importance of understanding the metabolic drivers of cancer and provides a blueprint for the development of future targeted therapies. Further research is ongoing to explore the use of these agents in combination with other therapies and in a broader range of IDH-mutant cancers.

References

A Comparative Guide to the Specificity of IDH1 Inhibitor 7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of IDH1 Inhibitor 7 against other prominent IDH1 inhibitors, Ivosidenib (AG-120) and Olutasidenib (FT-2102). The information presented is based on available preclinical data and is intended to assist researchers in selecting the most appropriate tool for their studies of mutant IDH1 (mIDH1) biology and for drug development programs.

Introduction to IDH1 Inhibition

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a key role in tumorigenesis by inducing epigenetic dysregulation and a block in cellular differentiation.[1][2] Consequently, the development of specific inhibitors targeting mutant IDH1 has become a promising therapeutic strategy. This guide focuses on validating the specificity of a research compound, this compound, in comparison to the FDA-approved drugs Ivosidenib and Olutasidenib.

Comparative Specificity of IDH1 Inhibitors

The following tables summarize the inhibitory activity (IC50) of this compound, Ivosidenib, and Olutasidenib against various IDH1 isoforms and their effect on 2-HG production.

Table 1: Enzymatic Inhibitory Activity (IC50) of IDH1 Inhibitors

InhibitorIDH1 R132H (nM)IDH1 R132C (nM)Wild-Type IDH1 (nM)Selectivity (WT/R132H)
Mutant IDH1-IN-7 260[3]1100[3]No inhibitory effect[3]>1 (Highly Selective)
Ivosidenib (AG-120) 124524 - 71~2 - 6
Olutasidenib (FT-2102) 21.2[4]114[4]22,400~1057
This compound (Compound 88) <100[3][5][6]Not AvailableNot AvailableNot Available

Note: "Mutant IDH1-IN-7" and "this compound (Compound 88)" are presented as distinct compounds based on available data. The IC50 values for Ivosidenib against mutant and wild-type IDH1 are compiled from multiple sources indicating a range.

Table 2: Cellular 2-HG Production Inhibition (EC50)

InhibitorCell LineEC50 (µM)
Mutant IDH1-IN-7 U87-MG R132H0.55[3]
Ivosidenib (AG-120) VariousPotent inhibition reported
Olutasidenib (FT-2102) VariousPotent inhibition reported

Experimental Protocols

The following are detailed methodologies for key experiments typically used to validate the specificity of IDH1 inhibitors.

IDH1 Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDH1 protein (wild-type or mutant).

Principle: The assay quantifies the NADPH consumption or production by the IDH1 enzyme. For mutant IDH1, the conversion of α-ketoglutarate (α-KG) to 2-HG consumes NADPH. For wild-type IDH1, the conversion of isocitrate to α-KG produces NADPH. The change in NADPH concentration is measured spectrophotometrically by monitoring the absorbance at 340 nm or through a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.

General Protocol:

  • Reagents: Recombinant human IDH1 (wild-type, R132H, R132C, etc.), α-ketoglutarate (for mutant assay) or isocitrate (for wild-type assay), NADPH (for mutant assay) or NADP+ (for wild-type assay), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA), and the test inhibitor.

  • Procedure: a. Prepare a serial dilution of the test inhibitor in DMSO. b. In a 96-well or 384-well plate, add the assay buffer, enzyme, and the test inhibitor. c. Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the substrate (α-KG and NADPH for mutant IDH1; isocitrate and NADP+ for wild-type IDH1). e. Monitor the change in absorbance at 340 nm over time in a microplate reader.

  • Data Analysis: a. Calculate the initial reaction velocity for each inhibitor concentration. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based 2-HG Production Assay

This assay measures the ability of a compound to inhibit the production of the oncometabolite 2-HG in cells engineered to express mutant IDH1.

Principle: Cells expressing mutant IDH1 produce high levels of 2-HG, which is released into the cell culture medium. The concentration of 2-HG in the medium is quantified using a specific 2-HG assay kit or by LC-MS/MS.

General Protocol:

  • Cell Culture: Culture human cells (e.g., U87-MG glioblastoma or HT1080 fibrosarcoma) stably expressing a specific IDH1 mutation (e.g., R132H).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test inhibitor for a specified duration (e.g., 48-72 hours). c. Collect the cell culture medium. d. Measure the 2-HG concentration in the collected medium using a commercial 2-HG assay kit (which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout) or by LC-MS/MS for more precise quantification.

  • Data Analysis: a. Normalize the 2-HG levels to the cell number or protein concentration to account for any cytotoxic effects of the inhibitor. b. Plot the percent inhibition of 2-HG production against the logarithm of the inhibitor concentration. c. Determine the EC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflow

IDH1 Signaling Pathway

Mutant IDH1 reduces α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG), which acts as an oncometabolite. 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations (histone and DNA hypermethylation) and a block in cellular differentiation. This disruption can impact downstream signaling pathways, including the PI3K/AKT/mTOR and TGF-β/Smad pathways, promoting cell growth and survival.

IDH1_Signaling cluster_Metabolism Cellular Metabolism cluster_Signaling Signaling & Cellular Processes Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha_KG α-Ketoglutarate (α-KG) Dioxygenases α-KG-Dependent Dioxygenases alpha_KG->Dioxygenases Mutant_IDH1 Mutant IDH1 alpha_KG->Mutant_IDH1 Two_HG 2-Hydroxyglutarate (2-HG) Two_HG->Dioxygenases Epigenetics Epigenetic Alterations (Hypermethylation) Dioxygenases->Epigenetics Demethylation Differentiation Cellular Differentiation Epigenetics->Differentiation Cell_Growth Cell Growth & Survival Differentiation->Cell_Growth WT_IDH1->alpha_KG NADP+ to NADPH Mutant_IDH1->Two_HG NADPH to NADP+ Inhibitor IDH1 Inhibitor Inhibitor->Mutant_IDH1

IDH1 signaling pathway in normal and cancerous cells.
Experimental Workflow for IDH1 Inhibitor Specificity Validation

The following diagram illustrates a typical workflow for validating the specificity of a novel IDH1 inhibitor.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_Analysis Data Analysis & Comparison Enzymatic_WT Enzymatic Assay (Wild-Type IDH1) IC50_Biochem Determine IC50 (Biochemical Potency) Enzymatic_WT->IC50_Biochem Enzymatic_Mutant Enzymatic Assay (Mutant IDH1 Isoforms) Enzymatic_Mutant->IC50_Biochem Data_Comparison Compare IC50/EC50 Values with Known Inhibitors IC50_Biochem->Data_Comparison Cell_Culture Culture Mutant IDH1 Expressing Cells Two_HG_Assay 2-HG Production Assay Cell_Culture->Two_HG_Assay EC50_Cellular Determine EC50 (Cellular Potency) Two_HG_Assay->EC50_Cellular EC50_Cellular->Data_Comparison Selectivity_Profile Determine Selectivity Profile (Mutant vs. Wild-Type) Data_Comparison->Selectivity_Profile Start Novel IDH1 Inhibitor Start->Enzymatic_WT Start->Enzymatic_Mutant Start->Cell_Culture

Workflow for validating IDH1 inhibitor specificity.

References

A Researcher's Guide to Biomarker Development for IDH1 Inhibitor Response

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of biomarkers for assessing the response to Isocitrate Dehydrogenase 1 (IDH1) inhibitors. We delve into the key predictive and pharmacodynamic biomarkers, compare the performance of notable IDH1 inhibitors, and provide detailed experimental protocols for essential biomarker assays.

Mutations in the IDH1 gene represent a critical therapeutic target in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis.[1][2][3][4] IDH1 inhibitors have been developed to specifically target these mutant enzymes, and robust biomarker strategies are essential for monitoring treatment response and predicting clinical outcomes.

Predictive and Pharmacodynamic Biomarkers

The development of effective targeted therapies relies on the identification of biomarkers that can predict a patient's response to treatment and provide evidence of the drug's activity. For IDH1 inhibitors, the key biomarkers fall into two main categories:

  • Predictive Biomarkers: These are used to identify patients who are most likely to benefit from a particular IDH1 inhibitor. The primary predictive biomarker is the presence of an IDH1 mutation itself. However, as resistance can develop, the landscape of predictive biomarkers is expanding to include the monitoring for secondary resistance mutations.

  • Pharmacodynamic Biomarkers: These biomarkers are used to assess the physiological effects of the drug and confirm that it is hitting its intended target. The most important pharmacodynamic biomarker for IDH1 inhibitors is the level of the oncometabolite 2-HG.

Comparison of IDH1 Inhibitors

Several small molecule inhibitors targeting mutant IDH1 have been developed. This guide focuses on a comparison of preclinical and clinical data for prominent examples, including the FDA-approved drugs Ivosidenib (AG-120) and Olutasidenib, alongside other preclinical compounds.

Preclinical Efficacy of IDH1 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various IDH1 inhibitors against the common R132H and R132C mutations. Lower IC50 values indicate greater potency.

InhibitorTarget MutationIC50 (nM)Selectivity (over wild-type IDH1)Reference
Ivosidenib (AG-120) IDH1-R132H40-5085-106 fold[5]
IDH1-R132C40-5085-106 fold[5]
Olutasidenib IDH1-R132HData not available in provided search resultsSelectively inhibits mutant IDH1[6][7]
AGI-5198 IDH1-R132H70Data not available in provided search results[8]
IDH1-R132C160Data not available in provided search results[8]
Novartis 530 IDH1-R132H40-5070-88 fold[5]
IDH1-R132C40-5070-88 fold[5]
AG-881 (Dual IDH1/2 Inhibitor) IDH1-R132H/C/L/S0.04-22Data not available in provided search results[8][9]
FT-2102 IDH1-R132H21.2Data not available in provided search results[8]
IDH1-R132C114Data not available in provided search results[8]
Clinical Response to Approved IDH1 Inhibitors in Relapsed/Refractory AML

The following table compares the clinical efficacy of Ivosidenib and Olutasidenib in patients with relapsed or refractory acute myeloid leukemia (R/R AML) harboring an IDH1 mutation.

Clinical EndpointIvosidenib (AG120-C-001 trial)Olutasidenib (Study 2102-HEM-101)Reference
Complete Remission (CR) Comparable to Olutasidenib (point estimate favored Olutasidenib)Comparable to Ivosidenib[10][11]
CR + CR with partial hematological recovery (CRh) Comparable to Olutasidenib (point estimate favored Ivosidenib)Comparable to Ivosidenib[10][11]
Duration of CR+CRh Shorter than OlutasidenibSignificantly longer than Ivosidenib[6][10][11]
Overall Survival (OS) Median of 5.45 months (in one comparative analysis)Median of 16.23 months (in one comparative analysis)[12]

Key Experimental Protocols

Accurate and reproducible biomarker analysis is fundamental to clinical decision-making. Below are detailed protocols for the two most critical assays in the context of IDH1 inhibitor therapy.

Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

Objective: To quantify the levels of the oncometabolite 2-HG in biological samples (e.g., plasma, urine, or cell extracts) as a pharmacodynamic marker of IDH1 inhibitor activity. A decrease in 2-HG levels following treatment indicates target engagement.[13][14][15]

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for 2-HG quantification.[1][4][16][17]

Protocol:

  • Sample Preparation:

    • For plasma or serum: Spike samples with a stable isotope-labeled internal standard (e.g., ¹³C₅-2-HG).

    • Perform protein precipitation by adding a solvent like methanol or acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • For cell or tissue extracts: Homogenize in a suitable buffer and follow with a similar protein precipitation and extraction procedure.

  • Chromatographic Separation:

    • Inject the prepared sample extract onto a liquid chromatography system.

    • Use a suitable column, such as a ZIC-HILIC (hydrophilic interaction liquid chromatography) column, for separation.[1][4]

    • Employ a mobile phase gradient, for example, using a mixture of acetonitrile and an aqueous buffer containing an additive like formic acid to achieve optimal separation of 2-HG from other metabolites.[1][4]

  • Mass Spectrometry Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer.

    • Operate the mass spectrometer in selective reaction monitoring (SRM) mode.

    • Monitor specific mass transitions for 2-HG and the internal standard (e.g., for derivatized 2HG: 363 > 147 + 129 m/z).[4]

  • Data Analysis:

    • Generate a standard curve using known concentrations of 2-HG.

    • Quantify the 2-HG concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

IDH1 Mutation Detection by Next-Generation Sequencing (NGS)

Objective: To identify IDH1 mutations for patient selection (predictive biomarker) and to monitor for the emergence of secondary resistance mutations during therapy.

Methodology: Targeted next-generation sequencing (NGS) allows for the sensitive detection of mutations in IDH1 and other relevant genes.[18][19][20][21][22][23]

Protocol:

  • DNA Extraction:

    • Extract genomic DNA from patient samples, such as bone marrow aspirates, peripheral blood, or formalin-fixed paraffin-embedded (FFPE) tumor tissue.

    • Quantify the extracted DNA and assess its quality.

  • Library Preparation:

    • Fragment the genomic DNA to a suitable size.

    • Use a targeted gene panel that includes the IDH1 gene. This can be achieved through amplicon-based (PCR) or hybrid-capture-based enrichment methods.

    • Ligate sequencing adapters to the DNA fragments.

    • Perform PCR amplification to enrich the targeted library.

  • Sequencing:

    • Pool the prepared libraries.

    • Sequence the pooled libraries on an NGS platform (e.g., Illumina or Ion Torrent systems).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the sequencing reads to the human reference genome.

    • Call genetic variants (single nucleotide variants and small insertions/deletions) in the targeted regions of the IDH1 gene.

    • Annotate the identified variants to determine their potential clinical significance.

    • Report the variant allele frequency (VAF) for any detected mutations. A decrease in the VAF of the primary IDH1 mutation can indicate treatment response, while the appearance of a new mutation may suggest acquired resistance.[24]

Signaling Pathways and Resistance Mechanisms

Understanding the underlying biological pathways is crucial for interpreting biomarker data and developing next-generation therapies.

IDH1_Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Catalyzes TwoHG D-2-Hydroxyglutarate (2-HG) aKG->TwoHG Neomorphic Activity Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) TwoHG->Epigenetic_Dysregulation Leads to wtIDH1 Wild-Type IDH1 mIDH1 Mutant IDH1 (e.g., R132H) IDH1_Inhibitor IDH1 Inhibitor (e.g., Ivosidenib) IDH1_Inhibitor->mIDH1 Inhibits Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis

Caption: The canonical pathway of wild-type and mutant IDH1.

Mutations in IDH1 confer a neomorphic activity, converting α-ketoglutarate to the oncometabolite 2-HG.[1][2][3][4] High levels of 2-HG lead to epigenetic changes and a block in cellular differentiation, ultimately driving cancer development.[25] IDH1 inhibitors block this activity, reducing 2-HG levels and promoting cell differentiation.

However, resistance to IDH1 inhibitors can emerge through several mechanisms, including:

  • Secondary mutations in the IDH1 gene: These mutations can occur in the drug-binding pocket, preventing the inhibitor from binding effectively.[10][11][26][27]

  • Isoform switching: In some cases, tumors can develop mutations in the IDH2 gene, providing an alternative pathway for 2-HG production that is not targeted by IDH1-specific inhibitors.[16][28]

Experimental_Workflow Patient_Sample Patient Sample (Tumor, Blood, or Bone Marrow) DNA_Extraction DNA Extraction Patient_Sample->DNA_Extraction Metabolite_Extraction Metabolite Extraction Patient_Sample->Metabolite_Extraction NGS Targeted NGS (IDH1 gene) DNA_Extraction->NGS LCMS LC-MS/MS Analysis Metabolite_Extraction->LCMS Mutation_Status IDH1 Mutation Status (Predictive Biomarker) NGS->Mutation_Status TwoHG_Level 2-HG Level (Pharmacodynamic Biomarker) LCMS->TwoHG_Level Treatment_Decision Treatment Decision (Initiate/Continue IDH1 Inhibitor) Mutation_Status->Treatment_Decision TwoHG_Level->Treatment_Decision Monitoring Monitor for Resistance (Serial Sampling) Treatment_Decision->Monitoring

Caption: A typical workflow for biomarker analysis in patients considered for IDH1 inhibitor therapy.

This integrated approach, combining predictive and pharmacodynamic biomarker analysis, is essential for optimizing the use of IDH1 inhibitors and improving outcomes for patients with IDH1-mutant cancers. The continued development of novel inhibitors and a deeper understanding of resistance mechanisms will further refine these biomarker strategies in the future.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling IDH1 Inhibitor 7

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling of IDH1 Inhibitor 7, a potent compound used in research and development. Adherence to these procedures is essential to ensure personnel safety and maintain the integrity of experimental work. This guide will serve as a preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step instructions.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). A risk assessment should be conducted for all procedures involving this compound to ensure the highest level of safety.

Minimum Required PPE:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For tasks with a higher risk of splashes, a face shield worn over chemical splash goggles is recommended.

  • Hand Protection: Double gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon contamination or at regular intervals. Given that this compound is often dissolved in Dimethyl Sulfoxide (DMSO), which has high skin permeability, selecting gloves with appropriate resistance is critical.[1][2]

  • Body Protection: A disposable, back-closing gown made of a low-permeability fabric is required. Lab coats are not sufficient to provide adequate protection against potent compounds.

  • Respiratory Protection: For procedures that may generate aerosols or dusts, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. All handling of the powdered form of this compound should be conducted within a certified chemical fume hood or other containment device.

  • Foot Protection: Disposable shoe covers should be worn in the designated handling area and removed before exiting.

Operational Plan for Handling

A systematic approach is crucial for safely handling potent compounds. The following plan outlines the key phases of handling this compound.

Preparation
  • Designated Area: All handling of this compound must occur in a designated and restricted area, such as a certified chemical fume hood, glove box, or an isolator to ensure containment.

  • Decontamination: Ensure that a validated decontamination solution is readily available in the work area.

  • Waste Disposal: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).

  • PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling zone.

Handling Procedures
  • Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling the powdered form, use techniques that minimize dust generation, such as gentle scooping.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. For detailed protocols on preparing solutions of this compound, refer to the Experimental Protocols section.

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential exposure.

  • Solid Waste: All solid waste, including contaminated gloves, gowns, bench paper, and vials, must be disposed of in a designated hazardous waste container that is clearly labeled.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container.

  • Solvent-Specific Disposal:

    • DMSO: Dispose of as organic solvent waste. It can be mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3][4]

    • PEG300: Dispose of as non-hazardous waste, but always in accordance with local regulations. It can be sent to a licensed waste disposal contractor.[5][6]

    • Tween-80: Generally considered non-hazardous and can be disposed of with solid waste in smaller quantities. For larger quantities, consult local regulations and consider a licensed disposal service.[7][8]

Quantitative Safety Data

Due to the potent nature of this compound, specific Occupational Exposure Limits (OELs) have not been established. However, for potent compounds, a control banding strategy is often employed to assign a range of exposure control measures.

ParameterValue/RecommendationSource
Occupational Exposure Band (OEB) OEB 4: 1 to <10 µg/m³ (Assumed)[9]
Glove Material Recommendation (for DMSO) Butyl Rubber, Neoprene, or thick (15 mil) Latex[1][2]

Glove Permeation Breakthrough Times for Dimethyl Sulfoxide (DMSO)

Glove MaterialBreakthrough TimePermeation RateRating
Natural Rubber Latex90 - 120 minutesLowFair
Nitrile (Buna-N)120 - 180 minutesHighPoor to Fair
Neoprene> 480 minutesVery LowVery Good
Butyl Rubber> 480 minutesVery LowExcellent

Data is generalized and may vary by glove manufacturer and thickness. Always consult the manufacturer's specific chemical resistance data.[1][10][11]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Don all required PPE as outlined above.

  • Perform all steps within a certified chemical fume hood.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Carefully transfer the powder to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C as recommended by the supplier.[12] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

In Vitro Enzymatic Assay for IDH1 Inhibition

Materials:

  • Mutant IDH1 enzyme

  • α-ketoglutarate (α-KG)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2, NaCl, and BSA)

  • This compound serial dilutions

  • 384-well assay plates

  • Plate reader capable of measuring absorbance or fluorescence

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the assay buffer, mutant IDH1 enzyme, and the serially diluted inhibitor.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH to each well.

  • Immediately measure the change in NADPH concentration by monitoring the absorbance at 340 nm or by using a coupled enzymatic reaction that produces a fluorescent signal.

  • Record the data over time and calculate the initial reaction velocities.

  • Determine the IC50 value of this compound by plotting the enzyme activity against the inhibitor concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Designated Area prep_ppe->prep_area prep_waste Set Up Waste Containers prep_area->prep_waste weigh Weigh this compound prep_waste->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot decontaminate Decontaminate Surfaces & Equipment aliquot->decontaminate doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

idh1_pathway cluster_normal Normal Cell (Wild-Type IDH1) cluster_cancer Cancer Cell (Mutant IDH1) cluster_inhibition Inhibition by this compound Isocitrate_wt Isocitrate IDH1_wt IDH1 (WT) Isocitrate_wt->IDH1_wt aKG_wt α-Ketoglutarate Cellular Differentiation & Function Cellular Differentiation & Function aKG_wt->Cellular Differentiation & Function IDH1_wt->aKG_wt aKG_mut α-Ketoglutarate IDH1_mut IDH1 (Mutant) aKG_mut->IDH1_mut TwoHG 2-Hydroxyglutarate (Oncometabolite) Blocked Differentiation & Tumorigenesis Blocked Differentiation & Tumorigenesis TwoHG->Blocked Differentiation & Tumorigenesis IDH1_mut->TwoHG Inhibitor This compound Inhibitor->IDH1_mut Inhibits

Caption: Mechanism of Action of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.